molecular formula C6H4ClFO B063099 5-Chloro-2-fluorophenol CAS No. 186589-76-4

5-Chloro-2-fluorophenol

Cat. No.: B063099
CAS No.: 186589-76-4
M. Wt: 146.54 g/mol
InChI Key: OYEGPBZYKCARCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluorophenol is a useful research compound. Its molecular formula is C6H4ClFO and its molecular weight is 146.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEGPBZYKCARCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626054
Record name 5-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186589-76-4
Record name 5-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-fluorophenol (CAS No: 186589-76-4), a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] This document compiles essential data, outlines detailed experimental protocols for property determination, and presents a logical workflow for pKa analysis.

Core Physicochemical Data

This compound is an off-white crystalline powder.[1][2] Its halogenated aromatic structure, featuring both chlorine and fluorine on a phenol ring, gives it unique reactivity valuable for creating more complex molecules.[1] For stability and to prevent degradation, it is recommended to store this compound in a cool, ventilated environment.[1]

Table 1: Key Physicochemical Properties
PropertyValue
Molecular Formula C₆H₄ClFO[1][2][3]
Molecular Weight 146.547 g/mol [1][2]
Boiling Point 187.1 ± 20.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Vapor Pressure 0.5 ± 0.4 mmHg at 25°C[1]
Flash Point 66.9 ± 21.8 °C[1]
Refractive Index 1.548[1]
pKa Data not available; see Section 2.3 for determination protocol.
Solubility Data not available; see Section 2.4 for determination protocol.
Table 2: Identification and Safety
IdentifierValue
CAS Number 186589-76-4[1][3]
IUPAC Name This compound[3]
Synonyms 2-Fluoro-5-chlorophenol[1]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of phenolic compounds are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline compound like this compound can be determined using the capillary tube method. This technique relies on observing the temperature range over which the solid transitions to a liquid.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or a calibrated melting point apparatus).

  • Heating: The bath is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. A pure compound will exhibit a sharp melting range of 1-2 °C.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4]

Methodology:

  • Apparatus Setup: A small quantity of the substance (approximately 2-3 mL) is placed in a test tube.[4] A thermometer is fixed so that its bulb is just above the liquid's surface to measure the vapor temperature.

  • Capillary Inversion: A small, sealed-end capillary tube is inverted and placed within the test tube containing the sample.[4]

  • Heating: The test tube is heated gently in a heating bath (e.g., concentrated sulfuric acid or a high-boiling oil).[4] As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation: The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tube.[4] The heat source is then removed.

  • Recording: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the precise boiling point.[4] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

pKa Determination (Spectrometric Method)

The acid dissociation constant (pKa) of phenols can be determined accurately using UV-Vis spectrophotometry, which measures the difference in absorbance between the protonated (phenol) and deprotonated (phenoxide) forms at various pH levels.[5]

Methodology:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile-water, at a known concentration (e.g., 5 x 10⁻⁴ mol L⁻¹).[5] A series of buffer solutions with varying pH values (e.g., from pH 2.0 to 11.0) are also prepared.[5]

  • Spectrometric Titration: For each pH value, a sample is prepared by mixing the stock solution with the buffer. The ionic strength is kept constant across all samples using a salt like KCl.[5]

  • Data Acquisition: The electronic absorption spectrum of each sample is recorded over a relevant wavelength range (e.g., 200-500 nm) using a spectrophotometer.[5]

  • Data Analysis: The absorbance data at a wavelength where the phenol and phenoxide species have significantly different absorption is plotted against pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve. Specialized software can be used for precise calculation from the absorbance readings.[5]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a compound in a specific solvent, such as water.[6]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the mixture is allowed to stand, permitting the excess solid to settle.

  • Sample Analysis: A sample of the clear, saturated supernatant is carefully withdrawn, often using a filtered syringe to avoid transferring any solid particles.

  • Quantification: The concentration of this compound in the sample is determined using an appropriate analytical technique, such as UV spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6] This concentration represents the solubility of the compound at that specific temperature. The experiment is typically repeated at several different temperatures to understand its temperature dependence.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the pKa of a phenolic compound using the spectrophotometric method described in Section 2.3.

G prep 1. Solution Preparation - Prepare Phenol Stock Solution - Prepare Buffer Series (pH 2-11) titration 2. Spectrometric Titration - Mix Phenol Stock with each Buffer - Maintain Constant Ionic Strength prep->titration acquisition 3. Data Acquisition - Record UV-Vis Spectrum for each pH - Scan from 200-500 nm titration->acquisition analysis 4. Data Analysis - Plot Absorbance vs. pH - Identify Inflection Point acquisition->analysis result 5. Result - pKa Value Determined analysis->result

Caption: Workflow for Spectrophotometric pKa Determination.

References

An In-depth Technical Guide to 5-Chloro-2-fluorophenol (CAS Number: 186589-76-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental protocols, spectroscopic data, and biological activity studies for 5-Chloro-2-fluorophenol (CAS 186589-76-4) are not extensively available in the public domain. This guide provides a comprehensive overview based on available data for the compound and closely related analogs. Information derived from related compounds is clearly indicated.

Executive Summary

This compound is a halogenated aromatic organic compound with the CAS number 186589-76-4. Its structure, featuring both chlorine and fluorine atoms on a phenol ring, makes it a valuable intermediate in the synthesis of complex molecules.[1] It is primarily utilized in the pharmaceutical and agrochemical industries as a building block for active pharmaceutical ingredients (APIs) and pesticides.[1] The presence of halogens can significantly influence the biological activity of the final products.[1] This document provides a detailed overview of its physicochemical properties, safety and handling information, and potential applications. Due to the limited availability of specific experimental data, representative protocols and hypothetical biological pathways based on related compounds are presented to guide research and development efforts.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing synthetic routes, and for safe handling and storage.

PropertyValueReference(s)
CAS Number 186589-76-4[2]
Molecular Formula C₆H₄ClFO[2]
Molecular Weight 146.55 g/mol [3]
Appearance Off-white crystalline powder[1]
Boiling Point 187.1 ± 20.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 66.9 ± 21.8 °C[1]
Vapor Pressure 0.5 ± 0.4 mmHg at 25°C[1]
Refractive Index 1.548[1]
Purity ≥98.0%[1]

Synthesis and Manufacturing

Example Experimental Protocol: Synthesis of 2-Chloro-5-fluorophenol

The following is a representative multi-step synthesis for an isomer of the target compound. This protocol is provided for illustrative purposes to highlight a potential synthetic approach.

Step 1: Synthesis of 2-bromo-4-fluoroaniline [4]

  • In a 2000 mL four-necked flask, 540 mL of water and 240 mL of 36% hydrochloric acid are combined.

  • While stirring, 129.0 g of p-fluoroaniline is added, maintaining the temperature below 30°C.

  • 160.0 g of liquid bromine is then added dropwise at a temperature of 20-45°C. A large amount of gray granular solid will appear as the reaction progresses.

  • After the addition is complete, the mixture is kept warm for 0.5 hours to ensure the reaction goes to completion.

  • The solid is filtered and washed three times with water.

  • The filter cake is dissolved in 95% ethanol, and the pH of the solution is adjusted to 8-9 with a saturated sodium bicarbonate aqueous solution.

  • The product is obtained by distillation under reduced pressure, collecting the fraction at 75-78 °C/5 kPa.

Step 2: Synthesis of 1-bromo-2-chloro-5-fluorobenzene [4]

  • In a 2000 mL four-necked flask, 1000 mL of water is added, followed by 208.0 g of 2-bromo-4-fluoroaniline while stirring.

  • 310 mL of concentrated sulfuric acid is added, keeping the internal temperature below 80°C. The mixture is then heated to 80-90°C for 0.5 hours to form the salt.

  • The mixture is cooled to 0-5°C, and a solution of 72.0 g of sodium nitrite in 100 mL of water is added dropwise, controlling the rate to prevent the evolution of large amounts of reddish-brown nitrogen dioxide gas.

  • After the addition, the reaction is kept warm for 0.5 hours, and any solid impurities are filtered off. The filtrate is stored at a low temperature.

  • In a separate 5000 mL four-necked flask, 79.2 g of CuCl is mixed with 520 mL of concentrated hydrochloric acid.

  • The temperature is raised, and the previously prepared diazo liquid is added dropwise, maintaining the reaction temperature between 70 and 90°C.

  • After the addition is complete, the mixture is kept at about 80°C for 1.5 hours.

Step 3: Synthesis of 2-Chloro-5-fluorophenol [4]

  • This step involves the conversion of 1-bromo-2-chloro-5-fluorobenzene to the corresponding phenol, likely through a Grignard reaction followed by oxidation and then hydrolysis of a protecting group, as hinted in the source material. A detailed, safe, and validated procedure for this step for the target isomer is not fully described in the provided reference. A final hydrolysis step mentioned involves treating a tert-butyl ether precursor with hydrochloric acid.[4]

Manufacturing and Purification

The industrial production of this compound involves sophisticated chemical processes designed to achieve high purity (typically ≥98.0%).[1] Purification of the crude product can be achieved through techniques such as distillation or recrystallization.

The following diagram illustrates a general workflow for the purification of a phenol derivative by recrystallization, a common method for solid compounds.

G General Workflow for Purification by Recrystallization start Start dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve filter Hot Filtration (to remove insoluble impurities) dissolve->filter cool Cool Slowly to Allow Crystallization filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Purified Crystals (Under Vacuum) wash->dry analyze Analyze Purity (e.g., HPLC, Melting Point) dry->analyze end End analyze->end

Caption: General workflow for the purification of a solid phenol derivative.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) and chemical shifts will be influenced by the positions of the hydroxyl, chloro, and fluoro substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be characteristic of aromatic carbons, with the carbon atoms directly attached to the electronegative oxygen, fluorine, and chlorine atoms appearing at lower field (higher ppm values).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

  • C-O stretch: A band around 1200-1260 cm⁻¹

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region

  • C-F stretch: An absorption in the 1000-1400 cm⁻¹ region

  • C-Cl stretch: A band in the 600-800 cm⁻¹ region

Mass Spectrometry

In mass spectrometry with electron ionization, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (approximately 146.5). The fragmentation pattern would likely involve the loss of functional groups and cleavage of the aromatic ring. The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.

Biological Activity and Mechanism of Action

While no specific studies on the biological activity of this compound have been identified, the broader class of chlorophenols is known to exhibit significant biological effects, including cytotoxicity.[5][6] The toxicity of chlorophenols often correlates with the degree of chlorination.[7]

Cytotoxicity and Apoptosis Induction

Studies on various chlorophenols have demonstrated their ability to induce cell death. For instance, 2,4-dichlorophenol has been shown to induce apoptosis in L929 fibroblast cells in a concentration- and time-dependent manner.[5] Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its induction is a key mechanism for many anti-cancer agents. The induction of apoptosis by halogenated phenols can proceed through the mitochondrial (intrinsic) pathway, which involves the disruption of the mitochondrial membrane potential and the activation of caspases.[8]

Uncoupling of Oxidative Phosphorylation

Many phenolic compounds, particularly those with electron-withdrawing groups like halogens, are known to act as uncouplers of oxidative phosphorylation in mitochondria.[9][10] These uncouplers are typically weakly acidic and can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[9] This disruption of cellular energy production can lead to a cascade of events, ultimately contributing to cytotoxicity.

Hypothetical Signaling Pathways

The following diagram illustrates a hypothetical mechanism of action for a generic halogenated phenol, such as this compound, based on the known activities of this class of compounds. This model integrates the uncoupling of oxidative phosphorylation with the induction of the intrinsic apoptosis pathway.

G Hypothetical Signaling Pathway for Halogenated Phenol Cytotoxicity cluster_cell Cell cluster_mito Mitochondrion HP Halogenated Phenol (e.g., this compound) ProtonGradient Proton Gradient HP->ProtonGradient Dissipates (Uncoupling) MMP Loss of Mitochondrial Membrane Potential HP->MMP Induces OXPHOS Oxidative Phosphorylation OXPHOS->ProtonGradient Establishes ATP ATP Synthesis ProtonGradient->ATP Drives CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for cytotoxicity induced by a halogenated phenol.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard StatementGHS CodeReference(s)
Harmful if swallowedH302[11]
Causes skin irritationH315[11]
Causes serious eye irritationH319[11]
May cause respiratory irritationH335[11]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

Applications in Research and Drug Development

As a halogenated phenol, this compound serves as a key intermediate in organic synthesis. Its utility lies in its potential to be incorporated into larger, more complex molecules with specific biological activities.

  • Pharmaceutical Synthesis: It is a building block for the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of both chloro and fluoro substituents can modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule, such as metabolic stability, binding affinity, and lipophilicity.

  • Agrochemical Development: It is used in the formulation of pesticides and herbicides.[1] The halogenated phenol moiety can contribute to the desired biocidal activity of the final product.

  • Materials Science: Halogenated phenols can also be used in the development of advanced materials, although this is a less common application.

Conclusion

This compound (CAS 186589-76-4) is a halogenated aromatic compound with significant potential as an intermediate in the pharmaceutical and agrochemical industries. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its known properties and offers insights based on the chemistry and biological activity of related compounds. Researchers and drug development professionals should exercise appropriate caution when handling this compound and can use the information presented herein as a foundation for further investigation and application in organic synthesis and medicinal chemistry. Further research is warranted to fully elucidate its synthetic pathways, spectroscopic characteristics, and biological mechanisms of action.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and methodologies for the preparation of 5-chloro-2-fluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines a plausible and chemically sound multi-step synthesis, presents detailed experimental protocols, and includes quantitative data to support process optimization.

Introduction

This compound (CAS No: 186589-76-4) is a halogenated aromatic compound of significant interest in organic synthesis.[1][2] Its unique substitution pattern makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized materials.[1] This guide details a robust synthetic route starting from a commercially available precursor, providing researchers with the necessary information to produce this compound in a laboratory setting.

Proposed Synthetic Pathway

A viable and efficient pathway for the synthesis of this compound involves a two-step process starting from 4-chloro-2-fluoroaniline:

  • Diazotization: Conversion of the amino group of 4-chloro-2-fluoroaniline into a diazonium salt using nitrous acid.

  • Hydrolysis: Subsequent hydrolysis of the diazonium salt to yield the target phenol, this compound.

This approach is based on well-established chemical transformations and offers a reliable method for the preparation of the desired product.

Synthesis_Pathway 4-Chloro-2-fluoroaniline 4-Chloro-2-fluoroaniline Diazonium_Salt Aryl Diazonium Salt Intermediate 4-Chloro-2-fluoroaniline->Diazonium_Salt 1. NaNO2, H2SO4 (Diazotization) This compound This compound Diazonium_Salt->this compound 2. H2O, Heat (Hydrolysis)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are detailed for the synthesis of this compound. These procedures are based on established methodologies for similar transformations and are adapted for this specific synthesis.

Synthesis of the Aryl Diazonium Salt Intermediate from 4-Chloro-2-fluoroaniline (Diazotization)

This step involves the conversion of the primary aromatic amine, 4-chloro-2-fluoroaniline, into a more reactive diazonium salt.

Materials:

  • 4-Chloro-2-fluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, a solution of sulfuric acid in water is prepared by carefully adding concentrated sulfuric acid to chilled distilled water.

  • The solution is cooled to 0-5 °C in an ice-salt bath.

  • 4-Chloro-2-fluoroaniline is added portion-wise to the cold sulfuric acid solution while maintaining the temperature below 10 °C.

  • A solution of sodium nitrite in cold distilled water is prepared separately.

  • The sodium nitrite solution is added dropwise to the aniline-sulfuric acid mixture, ensuring the temperature is maintained between 0-5 °C. The rate of addition should be controlled to prevent excessive foaming and a rapid rise in temperature.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution is typically a pale yellow to light brown color.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction Prep_H2SO4 Prepare cold H2SO4 solution Add_Aniline Add 4-Chloro-2-fluoroaniline to H2SO4 Prep_H2SO4->Add_Aniline Prep_NaNO2 Prepare cold NaNO2 solution Add_NaNO2 Dropwise addition of NaNO2 solution Prep_NaNO2->Add_NaNO2 Add_Aniline->Add_NaNO2 Stir Stir for 30 min at 0-5 °C Add_NaNO2->Stir Diazonium_Salt_Solution Aryl Diazonium Salt Solution Stir->Diazonium_Salt_Solution Yields

Caption: Experimental workflow for the diazotization of 4-chloro-2-fluoroaniline.

Synthesis of this compound via Hydrolysis of the Diazonium Salt

The unstable diazonium salt is carefully hydrolyzed to introduce a hydroxyl group onto the aromatic ring, forming the final product.

Materials:

  • Aryl Diazonium Salt Solution (from step 3.1)

  • Distilled Water

  • Steam Distillation Apparatus

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (or other suitable drying agent)

Procedure:

  • The cold diazonium salt solution is slowly added to a flask containing hot (approximately 50-60 °C) distilled water with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, the mixture is heated to facilitate the complete hydrolysis of the diazonium salt. This is often carried out by steam distillation.

  • The crude this compound is isolated from the distillate. This can be achieved by extraction with an organic solvent such as dichloromethane.

  • The combined organic extracts are washed with water and then dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that these are representative values and may vary based on experimental conditions and scale.

ParameterValueReference/Notes
Starting Material 4-Chloro-2-fluoroanilinePurity ≥98%
Reagents Sodium Nitrite, Sulfuric AcidStandard laboratory grade
Diazotization Temp. 0-5 °CCritical for stability of diazonium salt
Hydrolysis Temp. 50-100 °CGradual heating and steam distillation
Overall Yield 60-75%Based on similar reported procedures
Product Purity ≥98%After purification
Boiling Point 187.1 ± 20.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]

Safety Considerations

  • Aromatic diazonium salts are potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in solution.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, including the use of appropriate personal protective equipment (PPE).

  • The hydrolysis step generates nitrogen gas and should be performed in a well-ventilated fume hood.

  • This compound is expected to be a skin and eye irritant. Appropriate PPE should be worn when handling the compound.

Conclusion

The synthesis of this compound via the diazotization of 4-chloro-2-fluoroaniline followed by hydrolysis is a reliable and scalable method. Careful control of reaction temperatures, particularly during the diazotization step, is crucial for achieving high yields and purity. This guide provides a solid foundation for researchers and professionals in the field to produce this important chemical intermediate. Further optimization of reaction conditions may lead to improved yields and process efficiency.

References

Spectroscopic Data for 5-Chloro-2-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Chloro-2-fluorophenol (CAS No: 186589-76-4). Due to the limited availability of experimentally verified spectra in public databases, this guide combines theoretical predictions, data from analogous compounds, and established principles of spectroscopic interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from established correlation tables, spectral data of similar halogenated phenols, and computational predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
OH5.0 - 7.0broad singlet (s)-
H-36.9 - 7.2doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 8-9
H-46.8 - 7.1doublet of doublets (dd)J(H-H) ≈ 8-9, J(H-H) ≈ 2-3
H-67.1 - 7.4doublet of doublets (dd)J(H-F) ≈ 4-6, J(H-H) ≈ 2-3

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)Predicted Coupling to ¹⁹F (J, Hz)
C-1 (C-OH)145 - 150J(C-F) ≈ 2-4
C-2 (C-F)152 - 158J(C-F) ≈ 240-250
C-3115 - 120J(C-F) ≈ 20-25
C-4120 - 125J(C-F) ≈ 8-10
C-5 (C-Cl)128 - 133J(C-F) ≈ 4-6
C-6118 - 123J(C-F) ≈ 2-4

Note: The carbon directly attached to fluorine will show a large one-bond coupling constant. Other carbons in the ring will exhibit smaller two- and three-bond couplings to fluorine.

Table 3: Predicted Significant Infrared (IR) Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (phenolic)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=C stretch (aromatic)1580 - 1620, 1450 - 1500Medium to Strong
C-O stretch (phenolic)1200 - 1260Strong
C-F stretch1100 - 1200Strong
C-Cl stretch700 - 800Medium
C-H out-of-plane bend800 - 900Strong
Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound
m/zIonComments
146/148[M]⁺Molecular ion peak. The M+2 peak will be present with approximately one-third the intensity of the M peak due to the ³⁷Cl isotope.
111[M - Cl]⁺Loss of a chlorine radical.
118[M - CO]⁺Loss of carbon monoxide from the molecular ion.
99[M - HCO - Cl]⁺Loss of a formyl radical and a chlorine radical.
83[C₅H₃F]⁺Further fragmentation of the aromatic ring.

Note: The molecular formula of this compound is C₆H₄ClFO, with a molecular weight of approximately 146.55 g/mol .[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for substituted phenols like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition: Place the sample (ATR or KBr pellet) in the IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common techniques include direct infusion or coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique, which may result in a more prominent molecular ion peak.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the fragmentation pattern to deduce the structure of the molecule and confirm the molecular weight.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Compound This compound Preparation Sample Preparation (Dissolving/Pelletizing) Compound->Preparation NMR_acq NMR Spectrometer Preparation->NMR_acq IR_acq IR Spectrometer Preparation->IR_acq MS_acq Mass Spectrometer Preparation->MS_acq NMR_data NMR Spectra (¹H, ¹³C) NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 5-Chloro-2-fluorophenol: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety, handling, and storage information for 5-Chloro-2-fluorophenol (CAS No. 186589-76-4), intended for researchers, scientists, and professionals in drug development. The document outlines critical safety data, procedural protocols, and emergency measures to ensure safe laboratory practices.

Chemical Identification and Properties

This compound, also known as 2-Fluoro-5-chlorophenol, is a halogenated phenol derivative used as an intermediate in various organic syntheses.[1] Its unique structure, featuring both chlorine and fluorine atoms on a phenol ring, makes it a valuable component in the manufacturing of complex chemical products.[1]

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 186589-76-4 [1][2][3]
Molecular Formula C₆H₄ClFO [1][2][3]
Molecular Weight 146.55 g/mol [1][3]
Appearance Off-white crystalline powder [1]
Density 1.4 ± 0.1 g/cm³ [1]
Boiling Point 187.1 ± 20.0 °C at 760 mmHg [1]
Flash Point 66.9 ± 21.8 °C [1]
Vapor Pressure 0.5 ± 0.4 mmHg at 25°C [1]

| Purity | ≥98.0% |[1] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. Based on GHS classifications from aggregated data, it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Professionals handling this compound must adhere to strict safety protocols to avoid exposure.

Table 2: Toxicological Summary and GHS Classifications

Hazard Class GHS Category Hazard Statement Reference
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [2]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [2]
Acute Toxicity, Dermal Noted as a potential hazard H312: Harmful in contact with skin (33.3% of notifications) [2]

| Acute Toxicity, Inhalation | Noted as a potential hazard | H332: Harmful if inhaled (33.3% of notifications) |[2] |

Note: Toxicological properties have not been fully investigated. All handling should proceed with the assumption that the material is hazardous.[4]

Fire and Explosion Hazard Data

The compound has a flash point of approximately 67°C, indicating it is a combustible material that requires careful handling to prevent ignition.[1]

Table 3: Fire and Explosion Hazard Data

Parameter Information Reference(s)
Flammability Combustible. Vapors may form explosive mixtures with air. [5]
Flash Point 66.9 ± 21.8 °C [1]
Suitable Extinguishing Media Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [4][5][6]
Unsuitable Extinguishing Media No specific limitations are given.
Hazardous Combustion Products Carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride gas, and gaseous hydrogen fluoride (HF). [4][5][7]

| Firefighting Procedures | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6] Cool fire-exposed containers with a water spray from a protected location.[8] |

Safe Handling Protocols

Proper handling is essential to minimize risk of exposure. All operations should be conducted in accordance with good industrial hygiene and safety practices.[7]

Engineering Controls:

  • Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne levels.[7][9]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4]

Personal Handling:

  • Avoid all personal contact, including the inhalation of dust or vapors.[8]

  • Do not eat, drink, or smoke in the handling area.[8][9]

  • Wash hands thoroughly with soap and water after handling and before breaks.[7][8]

  • Keep containers securely sealed when not in use and avoid physical damage to them.[8]

Storage Guidelines

Correct storage conditions are critical to maintain the stability and integrity of this compound.

  • General Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][4][8] Some suppliers recommend storage at -20°C.[3]

  • Container: Keep in the original, tightly closed container.[4][8] Ensure all containers are clearly labeled and regularly checked for leaks.[8]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[5][7]

  • Environmental Protection: Store in a manner that prevents accidental discharge into drains or waterways. Consider bunded areas for large quantities.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure during handling.

  • Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][7] A face shield is recommended where there is a significant splash hazard.[9][10]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and inspect them before use.[9][11] Protective clothing, such as a lab coat or coveralls, is required to prevent skin exposure.[4][9]

  • Respiratory Protection: If ventilation is inadequate or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[4][7][9]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[4][8] Seek immediate medical attention.[8][12]

  • Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[4][12] Seek medical attention if irritation develops or persists.[4][8]

  • Inhalation: Move the exposed person to fresh air at once.[4][12] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, avoiding mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[4] Call a physician or poison control center immediately.[6][7]

Spill and Leak Procedures

In the event of a spill, immediate and coordinated action is required to contain the hazard and decontaminate the area. The following workflow outlines the necessary steps.

Spill_Response_Workflow start Spill Detected alert Alert Personnel & Evacuate Area start->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) alert->ppe assess Assess Spill Size & Ventilate Area ppe->assess small_spill Small Spill Containment assess->small_spill  Small large_spill Large Spill Containment assess->large_spill Large   absorb Cover with Inert Absorbent Material (Sand, Sawdust) small_spill->absorb emergency Contact Emergency Services & Prevent Entry to Drains large_spill->emergency collect Sweep or Shovel into Clean, Dry, Labeled Container for Disposal absorb->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate disposal Dispose of Waste via Authorized Hazardous Waste Collection decontaminate->disposal end Procedure Complete disposal->end emergency->collect Once safe

Caption: Workflow for handling a this compound spill.

References

The Strategic Role of 5-Chloro-2-fluorophenol as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Focus: Synthesis of Novel Pyrazole Carboxamide Derivatives as Cannabinoid Receptor (CB1) Antagonists

This whitepaper elucidates the critical role of 5-Chloro-2-fluorophenol as a key chemical intermediate in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring both chloro and fluoro groups on a phenolic ring, makes it a valuable building block for creating molecules with significant biological activity. This guide will focus on its application in the synthesis of pyrazole carboxamide derivatives, a class of compounds that have been investigated as potent and selective antagonists for the cannabinoid receptor 1 (CB1).

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The presence of both chlorine and fluorine atoms influences its reactivity and solubility, making it a versatile intermediate in various organic reactions.[1]

PropertyValue
CAS Number 186589-76-4
Molecular Formula C₆H₄ClFO
Molecular Weight 146.55 g/mol
Appearance Off-white crystalline powder
Boiling Point 187.1 ± 20.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Flash Point 66.9 ± 21.8 °C

Application in the Synthesis of Pyrazole Carboxamide CB1 Receptor Antagonists

This compound is a crucial precursor for the synthesis of a variety of pyrazole carboxamide derivatives. These compounds have been explored for their potential as cannabinoid receptor (CB1) antagonists, which are of interest for treating a range of conditions. The synthesis involves a multi-step process where the phenolic hydroxyl group of this compound is first utilized in an etherification reaction.

Synthetic Pathway Overview

The overall synthetic strategy involves the etherification of this compound, followed by a series of reactions to construct the pyrazole core and introduce the carboxamide functionality. This pathway highlights the importance of this compound in introducing the crucial 4-chloro-2-fluorophenyl ether moiety into the final molecule.

G A This compound C Intermediate 1: 2-((4-Chloro-2-fluorophenyl)oxy)methyl)pyridine A->C Etherification B 2-(Chloromethyl)pyridine B->C D Pyrazole Carboxamide Core Synthesis C->D E Final Product: Pyrazole Carboxamide Derivative D->E

Caption: Synthetic pathway from this compound.

Detailed Experimental Protocols

The following protocols are representative of the key transformations in the synthesis of pyrazole carboxamide derivatives from this compound.

Step 1: Etherification of this compound

This procedure details the formation of the ether linkage, a critical step in the synthesis.

Materials:

  • This compound

  • 2-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-((4-chloro-2-fluorophenyl)oxy)methyl)pyridine.

ParameterValue
Reactants This compound, 2-(Chloromethyl)pyridine hydrochloride
Base Potassium Carbonate
Solvent DMF
Temperature 80 °C
Reaction Time 4-6 hours
Typical Yield 85-95%
Step 2: Synthesis of the Pyrazole Carboxamide

This step involves the construction of the core heterocyclic structure. The specific reagents will vary depending on the desired final product. The following is a general procedure for the synthesis of a pyrazole-4-carboxamide.

Materials:

  • Appropriate aniline derivative

  • Pyrazole-4-carboxylic acid

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the aniline derivative (1.0 eq) and pyrazole-4-carboxylic acid (1.1 eq) in DCM, add BOP reagent (1.2 eq) and triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final pyrazole carboxamide.

Biological Activity and Signaling Pathway

The pyrazole carboxamide derivatives synthesized using this compound have been shown to act as antagonists of the cannabinoid receptor 1 (CB1). CB1 receptors are G protein-coupled receptors (GPCRs) primarily expressed in the brain and are involved in various physiological processes.

As antagonists, these compounds bind to the CB1 receptor but do not elicit the intracellular response that an agonist would. Instead, they block the binding of endogenous cannabinoids (like anandamide) or exogenous agonists, thereby inhibiting the receptor's activity. The signaling cascade initiated by CB1 receptor activation typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.

G cluster_0 A CB1 Agonist C CB1 Receptor A->C Binds & Activates B Pyrazole Carboxamide (Antagonist) B->C Binds & Blocks D G Protein (Gi/o) C->D Activates E Adenylyl Cyclase D->E Inhibits G cAMP F ATP F->G Conversion H Downstream Effects G->H Modulates

Caption: CB1 receptor signaling pathway and antagonist action.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its utility in the synthesis of pharmaceutically active compounds, such as pyrazole carboxamide CB1 receptor antagonists, demonstrates its strategic importance in drug discovery and development. The synthetic pathways and experimental protocols outlined in this guide provide a framework for researchers to leverage the unique properties of this compound in the creation of novel and complex molecules. The continued exploration of reactions involving this compound is likely to yield further innovations in medicinal chemistry.

References

The Industrial Significance of 5-Chloro-2-fluorophenol and its Analogs as Key Intermediates in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenols, particularly compounds such as 5-Chloro-2-fluorophenol and its structural isomers, are pivotal building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). Their unique electronic properties and reactivity make them indispensable starting materials for the construction of targeted therapies. This technical guide elucidates the industrial applications of these compounds, with a primary focus on their role in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, a critical class of anti-cancer drugs. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are provided to offer a comprehensive resource for professionals in the field of drug development and organic synthesis.

Introduction: The Versatility of Halogenated Phenols in Organic Synthesis

This compound (CAS No: 186589-76-4) is an off-white crystalline powder recognized for its utility as an intermediate in diverse organic syntheses.[1][2] Its molecular structure, featuring both chlorine and fluorine atoms on a phenol ring, provides a reactive scaffold for various chemical transformations.[3] This dual halogenation enhances its reactivity, enabling it to readily participate in substitution reactions crucial for building more complex molecules.[3] The primary industrial applications of this compound and its analogs lie within the pharmaceutical and agrochemical sectors, where they serve as precursors for a wide range of bioactive compounds.[1][3] The presence of halogens can significantly influence the biological activity and pharmacokinetic properties of the final product, making these intermediates highly sought after in drug design.[3]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₄ClFO[1][4]
Molecular Weight 146.547 g/mol [1][4]
Appearance Off-white crystalline powder[1][2]
Purity ≥98.0%[1][2]
Density 1.4 ± 0.1 g/cm³[1][3]
Boiling Point 187.1 ± 20.0 °C at 760 mmHg[1][3]
Flash Point 66.9 ± 21.8 °C[1][3]
Vapor Pressure 0.5 ± 0.4 mmHg at 25°C[1][3]
Refractive Index 1.548[1][3]

Core Industrial Application: Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

A prominent application of chloro-fluorophenol derivatives is in the synthesis of targeted cancer therapies, specifically Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase that, when mutated or rearranged, can act as an oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[5][6] ALK inhibitors function by blocking the signaling pathways that promote tumor cell proliferation and survival.[5][7]

One of the second-generation ALK inhibitors, Ceritinib (LDK378) , is a prime example of a pharmaceutical whose synthesis relies on a key intermediate derived from a chloro-substituted phenol.[7][8] The synthesis of Ceritinib involves the preparation of a crucial building block, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline , which is subsequently coupled with another intermediate to form the final drug molecule.[7][9] The isopropoxy group in this intermediate is introduced via a Williamson ether synthesis, a fundamental and widely used reaction in organic chemistry.

The Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The ALK signaling pathway is a critical regulator of cell growth and differentiation, particularly in the nervous system. In certain cancers, chromosomal rearrangements can lead to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK protein. This aberrant kinase activity drives downstream signaling cascades, including the RAS-RAF-MEK-ERK and JAK-STAT pathways, leading to uncontrolled cell proliferation and survival. ALK inhibitors like Ceritinib are designed to bind to the ATP-binding site of the ALK kinase domain, thereby preventing its phosphorylation and the subsequent activation of these downstream pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_stat_pathway JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor (Fusion Protein) ADP ADP ALK->ADP RAS RAS ALK->RAS Activation JAK JAK ALK->JAK Activation ATP ATP ATP->ALK Phosphorylation Ceritinib Ceritinib (LDK378) Ceritinib->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Diagram 1: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition by Ceritinib.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key synthetic transformations involving chloro-fluorophenol derivatives in the context of pharmaceutical synthesis.

Williamson Ether Synthesis: A General Protocol

The Williamson ether synthesis is a versatile and widely employed method for the preparation of ethers.[1][10] It proceeds via an SN2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[4][10] This reaction is fundamental to the synthesis of the 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline intermediate for Ceritinib.

Williamson_Ether_Synthesis Phenol Substituted Phenol (e.g., this compound) Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, KOH, K2CO3) Base->Phenoxide SN2 SN2 Reaction Phenoxide->SN2 AlkylHalide Alkyl Halide (e.g., Isopropyl Bromide) AlkylHalide->SN2 Ether Aryl Ether Product SN2->Ether Salt Salt Byproduct SN2->Salt

Diagram 2: General Workflow of the Williamson Ether Synthesis.

Materials:

ReagentRole
Substituted Phenol (e.g., 4-chloro-2-nitrophenol)Starting Material
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)Base for deprotonation
Chloroacetic acid (or other alkyl halide)Alkylating agent
WaterSolvent
Concentrated Hydrochloric Acid (HCl)Acidification
Diethyl etherExtraction solvent
Saturated Sodium Bicarbonate SolutionWashing agent

Procedure:

  • Deprotonation: Dissolve the substituted phenol (1.0 equivalent) in an aqueous solution of a strong base such as sodium hydroxide (1.1 equivalents) with stirring. Gentle warming may be applied to facilitate dissolution.[1]

  • Alkylation: To the resulting phenoxide solution, add the alkylating agent (e.g., chloroacetic acid, 1.2 equivalents).[1]

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) for 30-60 minutes.[1]

  • Work-up: After cooling, dilute the mixture with water and acidify with concentrated HCl until the solution is acidic to litmus paper.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[1]

  • Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as hot water.[1]

Synthetic Pathway to Ceritinib (LDK378) Intermediate

The synthesis of the key aniline intermediate for Ceritinib is a multi-step process that begins with a substituted nitrotoluene.

Ceritinib_Synthesis_Pathway Start 2-Chloro-4-fluoro-5-nitrotoluene Intermediate1 2-Chloro-4-isopropoxy-5-nitrotoluene Start->Intermediate1 Williamson Ether Synthesis Isopropanol 2-Propanol Isopropanol->Intermediate1 Base_Ether Cs2CO3 Base_Ether->Intermediate1 Intermediate2 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine Intermediate1->Intermediate2 Suzuki or Buchwald-Hartwig Coupling Coupling_Partner Pyridine derivative Coupling_Partner->Intermediate2 Catalyst Pd2(dba)3 / Ligand Catalyst->Intermediate2 Reduction Catalytic Hydogenation Intermediate2->Reduction Nitro Reduction Protection Boc2O Reduction->Protection Amine Protection Intermediate3 Boc-protected Aniline Intermediate Protection->Intermediate3 Deprotection Deprotection Intermediate3->Deprotection Coupling Coupling_Partner2 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine Coupling_Partner2->Deprotection Ceritinib Ceritinib (LDK378) Deprotection->Ceritinib

References

A Technical Guide to High-Purity 5-Chloro-2-fluorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Chloro-2-fluorophenol is a halogenated aromatic organic compound that serves as a critical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring both chlorine and fluorine atoms on a phenol ring, provides enhanced reactivity for substitution reactions, making it a valuable building block for the development of Active Pharmaceutical Ingredients (APIs).[1] The presence of halogens can significantly influence the biological activity of the final drug product. This guide provides an in-depth overview of commercially available high-purity this compound, including a list of suppliers, its physicochemical properties, and a detailed experimental protocol for a common synthetic application.

Commercial Suppliers and Specifications

High-purity this compound is available from a range of chemical suppliers, catering to both research and industrial scale needs. Purity levels are typically offered at 97% or higher. While specific impurity profiles can vary by supplier and batch, the following table summarizes key specifications from various commercial sources. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for detailed information.[3][4]

Supplier CAS Number Molecular Formula Molecular Weight ( g/mol ) Stated Purity Physical Form
Various Chinese Manufacturers 186589-76-4C6H4ClFO146.55≥98.0%Off-white crystalline powder
United States Biological 186589-76-4C6H4ClFO146.55Highly PurifiedNot Specified
Oakwood Chemical 186589-76-4C6H4ClFO146.55Not SpecifiedNot Specified
[Supplier name not specified] 186589-76-4C6H4ClFO146.5min 97%Not Specified

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthetic procedures.

Property Value
Density ~1.4 ± 0.1 g/cm³[1]
Boiling Point 187.1 ± 20.0 °C at 760 mmHg[1]
Flash Point 66.9 ± 21.8 °C[1]
Vapor Pressure 0.5 ± 0.4 mmHg at 25°C[1]
Refractive Index 1.548[1]
Storage Temperature -20°C[5][6]

Synthetic Application: Williamson Ether Synthesis

The hydroxyl group of this compound makes it an ideal substrate for Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a strong base, acts as a nucleophile to displace a leaving group from an alkylating agent.[7][8]

Experimental Protocol: Synthesis of 1-(Benzyloxy)-5-chloro-2-fluorobenzene

This protocol details the synthesis of a benzyl ether derivative of this compound, a common transformation in the protection of phenolic hydroxyl groups during multi-step syntheses.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound. Dissolve the phenol in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed as the sodium phenoxide salt is formed.

  • Alkylation: Add benzyl bromide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting phenol.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key stages of the described Williamson ether synthesis.

G cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up & Purification A This compound in anhydrous DMF B Add NaH at 0°C A->B C Stir for 30 min B->C D Add Benzyl Bromide at 0°C C->D E Warm to RT and stir for 12-16h D->E F Quench with H₂O E->F G Extract with Ethyl Acetate F->G H Wash with NaHCO₃ and Brine G->H I Dry, Concentrate, and Purify H->I J 1-(Benzyloxy)-5-chloro-2-fluorobenzene I->J

Caption: Experimental workflow for the Williamson ether synthesis.

G reactant1 This compound step1 Deprotonation reactant1->step1 reactant2 NaH reactant2->step1 intermediate Sodium 5-chloro-2-fluorophenoxide step2 SN2 Attack intermediate->step2 reactant3 Benzyl Bromide reactant3->step2 product 1-(Benzyloxy)-5-chloro-2-fluorobenzene step1->intermediate step2->product

Caption: Simplified reaction mechanism for the synthesis.

References

Methodological & Application

Application Notes: Synthesis of Antidiabetic GPR119 Agonists Using 5-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Chloro-2-fluorophenol as a key starting material in the synthesis of potent G-protein coupled receptor 119 (GPR119) agonists, a promising class of therapeutic agents for the treatment of type 2 diabetes. The unique electronic and structural properties of this compound make it a valuable building block for creating complex pharmaceutical intermediates.

Introduction

This compound is a halogenated aromatic compound increasingly utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring both chloro and fluoro substituents, enhances its reactivity and modulates the pharmacokinetic properties of the final drug molecule. One of the most significant applications of this compound is in the development of GPR119 agonists. GPR119 is predominantly expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells, and its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it an attractive target for antidiabetic drugs.

Core Application: Synthesis of Pyrimidine-Based GPR119 Agonists

A key GPR119 agonist scaffold synthesized from this compound is based on a central pyrimidine ring. A representative molecule in this class is 2-(4-(5-chloro-2-fluorophenoxy)piperidin-1-yl)pyrimidine . The synthesis of this and related compounds highlights the utility of this compound in forming crucial ether linkages.

The general synthetic strategy involves a two-step process:

  • Williamson Ether Synthesis: Formation of the key intermediate, 4-(5-chloro-2-fluorophenoxy)piperidine.

  • Nucleophilic Aromatic Substitution: Coupling of the piperidine intermediate with a suitable pyrimidine derivative.

Experimental Protocols

Protocol 1: Synthesis of 4-(5-chloro-2-fluorophenoxy)piperidine (Intermediate 1)

This protocol describes the formation of the critical ether linkage via a Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide.[1][3][4][5]

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products cluster_reagents Reagents & Conditions R1 This compound P1 tert-butyl 4-(5-chloro-2- fluorophenoxy)piperidine-1-carboxylate R1->P1 + R2 R2 1-Boc-4-hydroxypiperidine Reagents 1. NaH (or other strong base) 2. DMF (solvent) 3. Room Temperature to elevated temperature

Caption: Williamson Ether Synthesis of the piperidine intermediate.

Materials:

Reagent/MaterialMolar EquivalentNotes
This compound1.0Starting Material
1-Boc-4-hydroxypiperidine1.1Coupling Partner
Sodium hydride (NaH), 60% dispersion in mineral oil1.2Base
N,N-Dimethylformamide (DMF)-Anhydrous Solvent
Ethyl acetate-Extraction Solvent
Saturated aqueous sodium bicarbonate solution-Quenching/Washing
Brine-Washing
Anhydrous sodium sulfate-Drying Agent

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the sodium phenoxide salt.

  • Add a solution of 1-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, tert-butyl 4-(5-chloro-2-fluorophenoxy)piperidine-1-carboxylate, can be purified by column chromatography on silica gel.

Subsequent Deprotection: The Boc protecting group is then removed using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent, to yield 4-(5-chloro-2-fluorophenoxy)piperidine.

Protocol 2: Synthesis of 2-(4-(5-chloro-2-fluorophenoxy)piperidin-1-yl)pyrimidine (Final Product)

This protocol details the nucleophilic aromatic substitution reaction to couple the piperidine intermediate with a di-chloropyrimidine.

Reaction Scheme:

Final_Product_Synthesis cluster_reactants Reactants cluster_products Products cluster_reagents Reagents & Conditions R1 4-(5-chloro-2-fluorophenoxy)piperidine P1 2-(4-(5-chloro-2-fluorophenoxy)piperidin-1-yl)pyrimidine R1->P1 + R2 R2 2,4-dichloropyrimidine Reagents 1. K2CO3 (or other base) 2. Acetonitrile (solvent) 3. Reflux

Caption: Synthesis of the final pyrimidine-based GPR119 agonist.

Materials:

Reagent/MaterialMolar EquivalentNotes
4-(5-chloro-2-fluorophenoxy)piperidine (Intermediate 1)1.0Starting Material
2,4-dichloropyrimidine1.0Coupling Partner
Potassium carbonate (K₂CO₃)2.5Base
Acetonitrile-Anhydrous Solvent
Ethyl acetate-Extraction Solvent
Water-Washing
Brine-Washing
Anhydrous sodium sulfate-Drying Agent

Procedure:

  • To a suspension of 4-(5-chloro-2-fluorophenoxy)piperidine (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 2,4-dichloropyrimidine (1.0 eq).

  • Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(4-(5-chloro-2-fluorophenoxy)piperidin-1-yl)pyrimidine.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis of pyrimidine-based GPR119 agonists using this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions used.

StepReactionKey ReagentsTypical Yield (%)Reference
1Williamson Ether SynthesisNaH, DMF60-85General Literature
2Nucleophilic Aromatic SubstitutionK₂CO₃, Acetonitrile70-90[6]

Signaling Pathway and Experimental Workflow

The synthesized GPR119 agonists are designed to modulate the GPR119 signaling pathway, which plays a crucial role in glucose homeostasis.

GPR119_Signaling_Pathway cluster_workflow Drug Discovery Workflow cluster_pathway GPR119 Signaling Pathway Start This compound Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (e.g., cAMP accumulation) Purification->In_Vitro In_Vivo In Vivo Models (e.g., OGTT in mice) In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Candidate Clinical Candidate Lead_Opt->Candidate Agonist GPR119 Agonist (e.g., pyrimidine derivative) GPR119 GPR119 Receptor Agonist->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin promotes GLP1 GLP-1 Secretion (Enteroendocrine L-cell) PKA->GLP1 promotes

Caption: Workflow from starting material to clinical candidate and the associated GPR119 signaling pathway.

Conclusion

This compound serves as a critical and versatile building block in the synthesis of novel GPR119 agonists for the potential treatment of type 2 diabetes. The protocols outlined above provide a general framework for the synthesis of pyrimidine-based derivatives. Further optimization of reaction conditions and exploration of diverse substitution patterns on the pyrimidine and piperidine rings can lead to the discovery of next-generation antidiabetic agents with improved efficacy and safety profiles.

References

Application of 5-Chloro-2-fluorophenol in the Production of the Agrochemical Chlorfluazuron

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-fluorophenol is a key starting material in the synthesis of various agrochemicals, most notably the benzoylurea insecticide, Chlorfluazuron.[1] This class of insecticides acts as an insect growth regulator by inhibiting chitin synthesis, a vital component of the insect exoskeleton.[2] Disruption of this process leads to abortive molting and is particularly effective against larval stages of a broad spectrum of pests, especially Lepidoptera.[3][4] The unique substitution pattern of this compound makes it an important building block for introducing specific functionalities into the final agrochemical molecule, contributing to its biological efficacy.

This document provides detailed application notes and experimental protocols for the synthesis of Chlorfluazuron from this compound, intended for researchers, scientists, and professionals in drug and agrochemical development.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis of Chlorfluazuron and its biological activity against common agricultural pests.

Table 1: Summary of Synthetic Steps and Estimated Yields

StepReaction TypeProductEstimated Yield (%)Purity (%)
1Williamson Ether Synthesis2-(5-Chloro-2-fluorophenoxy)-3-chloro-5-(trifluoromethyl)pyridine85-95>95
2Electrophilic Aromatic Substitution (Nitration)2-(5-Chloro-2-fluoro-4-nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine80-90>97
3Reduction4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-2-chloro-5-fluoroaniline90-98>98
4Urea FormationChlorfluazuron95-97[1]>97[1]

Table 2: Biological Activity of Chlorfluazuron Against Selected Insect Pests

Pest SpeciesCommon NameLC50 (ppm)Exposure Time
Spodoptera lituraTobacco Cutworm / Army Worm72.4[1]48 hours
Plutella xylostellaDiamondback MothEffective Control[3]-
Helicoverpa armigeraCotton BollwormNot specified-
Bemisia tabaciSilverleaf WhiteflyEffective Control-

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that kills 50% of a test population.

Experimental Protocols

The synthesis of Chlorfluazuron from this compound is a multi-step process. The following protocols are detailed for each step.

Step 1: Williamson Ether Synthesis of 2-(5-Chloro-2-fluorophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

This step involves the nucleophilic substitution reaction between the phenoxide of this compound and 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

  • This compound

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), 2,3-dichloro-5-(trifluoromethyl)pyridine (1.05 eq), and potassium carbonate (1.5 eq).

  • Add DMF as the solvent and heat the reaction mixture to 120-130 °C.

  • Maintain the temperature and stir the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with toluene (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-(5-Chloro-2-fluorophenoxy)-3-chloro-5-(trifluoromethyl)pyridine.

Step 2: Nitration of 2-(5-Chloro-2-fluorophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

This step introduces a nitro group onto the phenoxy ring via electrophilic aromatic substitution.

Materials:

  • 2-(5-Chloro-2-fluorophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add 2-(5-Chloro-2-fluorophenoxy)-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) to concentrated sulfuric acid while maintaining the temperature below 5 °C.

  • Once dissolved, slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2-(5-Chloro-2-fluoro-4-nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine.

Step 3: Reduction of 2-(5-Chloro-2-fluoro-4-nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine to the Aniline

This step reduces the nitro group to an amine using iron powder in the presence of ammonium chloride.

Materials:

  • 2-(5-Chloro-2-fluoro-4-nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite

Procedure:

  • In a round-bottom flask, prepare a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add 2-(5-Chloro-2-fluoro-4-nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (around 80 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and filter through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to give 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-2-chloro-5-fluoroaniline.

Step 4: Synthesis of Chlorfluazuron

The final step involves the reaction of the synthesized aniline with 2,6-difluorobenzoyl isocyanate.

Materials:

  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-2-chloro-5-fluoroaniline

  • 2,6-difluorobenzoyl isocyanate

  • Toluene, anhydrous

Procedure:

  • Dissolve 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-2-chloro-5-fluoroaniline (1.0 eq) in anhydrous toluene in a reaction flask under an inert atmosphere.

  • Slowly add 2,6-difluorobenzoyl isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product will start to precipitate.

  • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold toluene and then with hexane.

  • Dry the product under vacuum to obtain Chlorfluazuron as a white to off-white solid.

Visualizations

Diagram 1: Synthetic Pathway of Chlorfluazuron

Chlorfluazuron_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product A This compound C 2-(5-Chloro-2-fluorophenoxy)-3-chloro- 5-(trifluoromethyl)pyridine A->C Williamson Ether Synthesis (K2CO3, DMF) B 2,3-dichloro-5- (trifluoromethyl)pyridine B->C Williamson Ether Synthesis (K2CO3, DMF) D 2-(5-Chloro-2-fluoro-4-nitrophenoxy)-3-chloro- 5-(trifluoromethyl)pyridine C->D Nitration (HNO3, H2SO4) E 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)- 2-chloro-5-fluoroaniline D->E Reduction (Fe, NH4Cl) F Chlorfluazuron E->F Urea Formation (Toluene) G 2,6-difluorobenzoyl isocyanate G->F Urea Formation (Toluene)

Caption: Synthetic pathway of Chlorfluazuron from this compound.

Diagram 2: Mode of Action - Chitin Synthesis Inhibition

Chitin_Synthesis_Inhibition cluster_insect Insect Larva Ingestion Chlorfluazuron Ingestion TargetSite Target Site: Epidermal Cells Ingestion->TargetSite ChitinSynthase Chitin Synthase Enzyme TargetSite->ChitinSynthase Inhibition Inhibition ChitinSynthase->Inhibition ChitinProduction Chitin Production CuticleFormation New Cuticle Formation ChitinProduction->CuticleFormation Moulting Successful Moulting CuticleFormation->Moulting Failure Moulting Failure & Larval Death Moulting->Failure prevents Inhibition->ChitinProduction Blocks

Caption: Mechanism of action of Chlorfluazuron via chitin synthesis inhibition.

References

Application Notes: 5-Chloro-2-fluorophenol as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluorophenol is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its unique substitution pattern, featuring both chloro and fluoro groups, imparts distinct reactivity and physicochemical properties that are highly advantageous in drug design. The presence of these halogens can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of the final active pharmaceutical ingredient (API).[1] This document provides detailed application notes and protocols for utilizing this compound as a building block in the synthesis of APIs, with a focus on the multi-kinase inhibitor Regorafenib as a representative example.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
CAS Number 186589-76-4
Molecular Formula C₆H₄ClFO
Molecular Weight 146.54 g/mol
Appearance Off-white crystalline powder
Purity ≥98.0%
Boiling Point 187.1 ± 20.0 °C at 760 mmHg
Flash Point 66.9 ± 21.8 °C
Density 1.4 ± 0.1 g/cm³

Data sourced from publicly available chemical databases.

Application in API Synthesis: The Case of Regorafenib

Regorafenib is an oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma.[2] A key structural motif in Regorafenib is the diaryl ether linkage, which can be formed using a substituted fluorophenol derivative. While the direct precursor to Regorafenib is 4-amino-3-fluorophenol, this compound represents a viable starting material for the synthesis of analogous kinase inhibitors or can be chemically modified to yield the necessary aminofluorophenol intermediate.

Proposed Synthetic Workflow from this compound

The following diagram illustrates a logical workflow for the synthesis of a key diaryl ether intermediate for a Regorafenib-like molecule, starting from this compound.

G A This compound B Nitration (e.g., HNO₃, H₂SO₄) A->B Step 1 C 4-Chloro-2-fluoro-5-nitrophenol B->C D Reduction (e.g., Fe, HCl or H₂, Pd/C) C->D Step 2 E 4-Amino-5-chloro-2-fluorophenol D->E G Ether Condensation (e.g., K₂CO₃, PEG-400) E->G Step 3 F 4-Chloro-N-methylpicolinamide F->G H Diaryl Ether Intermediate G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras Activates PDGFR PDGFR PDGFR->Ras Kit Kit Kit->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Leads to Angiogenesis Angiogenesis Transcription->Angiogenesis Survival Survival Transcription->Survival Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->Kit Regorafenib->Raf

References

Analytical Methods for the Quantification of 5-Chloro-2-fluorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Chloro-2-fluorophenol in various matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control, environmental monitoring, and in the development of pharmaceuticals and other chemical products where this compound may be an intermediate or impurity.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a reversed-phase HPLC method coupled with UV detection for the direct quantification of this compound. This approach is suitable for samples where the analyte is present at moderate concentrations and the matrix is relatively clean.

Application Note: HPLC-UV Analysis

Principle: The separation is based on the partitioning of this compound between a nonpolar stationary phase (C18) and a polar mobile phase (a mixture of acetonitrile and water). The analyte is detected by its absorbance of ultraviolet (UV) light. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.

Sample Preparation: For aqueous samples, solid-phase extraction (SPE) is recommended for sample clean-up and concentration. For organic samples, a simple dilution with the mobile phase may be sufficient.

Experimental Protocol: HPLC-UV

1.2.1. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

1.2.2. Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

1.2.3. Sample Preparation (Aqueous Samples)

  • Acidify the water sample (e.g., 100 mL) to a pH of approximately 2 with phosphoric acid.

  • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

1.2.4. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v), pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm

Quantitative Data Summary: HPLC-UV
ParameterExpected Value
Retention Time~ 5.8 min
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~ 0.05 µg/mL
Limit of Quantification (LOQ)~ 0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)95 - 105%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section describes a GC-MS method for the sensitive and selective analysis of this compound. Derivatization is employed to improve the volatility and chromatographic performance of the analyte.

Application Note: GC-MS Analysis

Principle: this compound is first derivatized to a less polar and more volatile compound (e.g., an acetate or trimethylsilyl ether). The derivative is then separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase. The mass spectrometer provides highly selective detection and structural confirmation by analyzing the mass-to-charge ratio of the fragmented ions.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is required. An autosampler is recommended for reproducible injections.

Derivatization: Acetylation with acetic anhydride or silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a critical step for successful GC analysis of phenolic compounds.

Experimental Protocol: GC-MS

2.2.1. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Hexane (GC grade)

  • Pyridine (analytical grade)

  • Acetic Anhydride (analytical grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sodium sulfate (anhydrous)

2.2.2. Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Prepare as described in the HPLC section.

  • Working Standards: Prepare working standards in hexane in the desired calibration range (e.g., 0.01, 0.05, 0.1, 0.5, 1, 2.5, 5 µg/mL).

2.2.3. Sample Preparation and Derivatization (Acetylation)

  • Extract the sample using an appropriate method (e.g., liquid-liquid extraction with hexane for aqueous samples after acidification).

  • Dry the hexane extract with anhydrous sodium sulfate.

  • Transfer 1 mL of the extract or a diluted sample to a vial.

  • Add 100 µL of pyridine and 200 µL of acetic anhydride.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature and inject into the GC-MS.

2.2.4. GC-MS Conditions

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantification Ion (m/z): To be determined from the mass spectrum of the derivatized standard (expected primary ions for the acetylated derivative would be the molecular ion and fragments).

Quantitative Data Summary: GC-MS
ParameterExpected Value
Retention Time~ 12.5 min (for the acetylated derivative)
Linearity Range0.01 - 5 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~ 0.005 µg/mL
Limit of Quantification (LOQ)~ 0.015 µg/mL
Precision (%RSD)< 5%
Accuracy (Recovery %)90 - 110%

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical protocols described above.

HPLC_Workflow A Sample Collection B Acidification (pH 2) A->B D Sample Loading B->D C SPE Cartridge Conditioning (Methanol & Water) C->D E Washing (Water) D->E F Drying (Nitrogen) E->F G Elution (Methanol) F->G H Evaporation & Reconstitution G->H I Filtration (0.45 µm) H->I J HPLC-UV Analysis I->J

Caption: HPLC-UV Analytical Workflow for this compound.

GCMS_Workflow A Sample Collection B Liquid-Liquid Extraction (Hexane) A->B C Drying (Na2SO4) B->C D Derivatization (e.g., Acetylation) C->D E Heating (60 °C) D->E F GC-MS Analysis E->F

Caption: GC-MS Analytical Workflow for this compound.

Application Notes and Protocols for 5-Chloro-2-fluorophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-chloro-2-fluorophenol as a versatile intermediate in various organic synthesis reactions. This halogenated phenol serves as a valuable building block for the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern allows for regioselective functionalization, making it an attractive starting material for the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 186589-76-4[1]
Molecular Formula C₆H₄ClFO[1]
Molecular Weight 146.55 g/mol
Appearance Off-white crystalline powder[1]
Boiling Point 187.1 ± 20.0 °C at 760 mmHg[1]
Flash Point 66.9 ± 21.8 °C[1]
Density 1.4 ± 0.1 g/cm³[1]

Key Synthetic Applications

This compound is a versatile reagent that can participate in a variety of organic transformations. The electron-withdrawing nature of the fluorine and chlorine atoms influences the reactivity of the aromatic ring and the phenolic hydroxyl group. Key applications include:

  • O-Alkylation (Williamson Ether Synthesis): The phenolic proton can be readily removed by a base to form a phenoxide, which can then act as a nucleophile in reactions with alkyl halides to form a diverse range of aryl ethers.

  • Cross-Coupling Reactions (Suzuki-Miyaura and Ullmann Type): The phenol can be converted to a triflate or other suitable leaving group to participate in palladium- or copper-catalyzed cross-coupling reactions for the formation of C-C and C-N bonds.

  • Synthesis of Heterocycles: It serves as a precursor for the synthesis of substituted benzofurans and other heterocyclic systems of medicinal interest.

The following sections provide detailed protocols for some of these key transformations.

Application Note 1: Williamson Ether Synthesis for the Preparation of Aryl Ethers

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In the case of this compound, the acidic phenolic proton is readily abstracted by a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide can then displace a halide or other suitable leaving group from an alkylating agent in an SN2 reaction to furnish the desired ether. This reaction is highly versatile, allowing for the introduction of a wide variety of alkyl and substituted alkyl chains.

General Reaction Workflow

Williamson_Ether_Synthesis start This compound reaction O-Alkylation (SN2 Reaction) start->reaction reagents Base (e.g., K₂CO₃, NaH) + Alkyl Halide (R-X) reagents->reaction workup Aqueous Workup & Purification reaction->workup Crude Product product 5-Chloro-2-fluorophenyl Ether workup->product Purified Product

Figure 1: General workflow for the Williamson ether synthesis.

Experimental Protocol: Synthesis of Ethyl (5-chloro-2-fluorophenoxy)acetate

This protocol describes the reaction of this compound with ethyl chloroacetate to yield ethyl (5-chloro-2-fluorophenoxy)acetate.

Materials:

  • This compound

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous acetone to dissolve the phenol.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • To the stirred suspension, add ethyl chloroacetate (1.1 - 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data
EntryAlkylating AgentBaseSolventTime (h)Yield (%)
1Ethyl chloroacetateK₂CO₃Acetone5>90

Note: The yield is based on literature for similar phenolic compounds and may vary depending on the specific reaction conditions and scale.

Application Note 2: Ullmann Condensation for C-N Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that allows for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the arylation of amines with aryl halides. While the direct use of phenols in Ullmann C-N coupling is less common, the conversion of this compound to an aryl halide or triflate would enable its participation in such reactions. Alternatively, in a related transformation known as the Ullmann ether synthesis, this compound can react with an aryl halide in the presence of a copper catalyst to form a diaryl ether.

General Reaction Workflow for Ullmann-type C-N Coupling

Ullmann_CN_Coupling start 5-Chloro-2-fluorophenyl Halide/Triflate reaction Ullmann C-N Coupling start->reaction reagents Amine (R₂NH) + Copper Catalyst (e.g., CuI) + Base (e.g., K₂CO₃) reagents->reaction workup Aqueous Workup & Purification reaction->workup Crude Product product N-Aryl Amine workup->product Purified Product

Figure 2: General workflow for the Ullmann C-N coupling.

Experimental Protocol: Copper-Catalyzed N-Arylation of an Amine (General)

This protocol describes a general procedure for the copper-catalyzed coupling of an aryl halide (derived from this compound) with an amine.

Materials:

  • 5-Chloro-2-fluorophenyl halide (e.g., iodide or bromide)

  • Amine (e.g., aniline, morpholine)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO, Toluene)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

  • Add the 5-chloro-2-fluorophenyl halide (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Ullmann-type Reactions
EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-Iodo-5-chloro-2-fluorobenzeneAnilineCuI / L-prolineK₂CO₃DMSO11070-85
24-Bromo-5-chloro-2-fluorobenzeneMorpholineCuI / 1,10-phenanthrolineCs₂CO₃Toluene12065-80

Note: Yields are estimates based on similar Ullmann C-N couplings and will require optimization for this specific substrate.

Application Note 3: Synthesis of Substituted Benzofurans

Substituted benzofurans are important heterocyclic scaffolds found in many biologically active compounds. This compound can serve as a starting material for the synthesis of these heterocycles. A common strategy involves the O-alkylation of the phenol with an α-haloketone, followed by an intramolecular cyclization.

General Reaction Workflow for Benzofuran Synthesis

Benzofuran_Synthesis start This compound step1 1. O-Alkylation with α-haloketone start->step1 intermediate α-Aryloxyketone step1->intermediate step2 2. Intramolecular Cyclization intermediate->step2 product Substituted Benzofuran step2->product

Figure 3: General workflow for the synthesis of benzofurans.

Experimental Protocol: Synthesis of a 5-Chloro-benzofuran Derivative (General)

This protocol outlines a two-step procedure for the synthesis of a benzofuran derivative starting from this compound.

Step 1: Synthesis of the α-aryloxyketone intermediate

  • Follow the general procedure for the Williamson ether synthesis described in Application Note 1, using an appropriate α-haloketone (e.g., 2-chloro-1-phenylethanone) as the alkylating agent.

  • Isolate and purify the resulting α-(5-chloro-2-fluorophenoxy)ketone.

Step 2: Intramolecular Cyclization

  • To a suitable solvent (e.g., polyphosphoric acid or Eaton's reagent), add the α-aryloxyketone intermediate from Step 1.

  • Heat the reaction mixture to facilitate cyclization (typically 80-120 °C).

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography to afford the substituted benzofuran.

Quantitative Data for Benzofuran Synthesis
Entryα-HaloketoneCyclization ReagentOverall Yield (%)
12-Chloro-1-phenylethanonePolyphosphoric Acid60-75
2Ethyl 2-bromoacetateEaton's Reagent55-70

Note: Yields are estimates based on analogous benzofuran syntheses and will require optimization.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat.

Disclaimer: The protocols provided in this document are intended for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. The reaction conditions and yields are illustrative and may require optimization for specific applications. The user assumes all responsibility for the safe handling and execution of these procedures.

References

Application Notes: The Role of 5-Chloro-2-fluorophenol in the Development of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-fluorophenol (CAS No: 186589-76-4) is a halogenated aromatic organic compound that serves as a highly versatile precursor in the synthesis of complex molecules.[1] Its unique structure, featuring both chlorine and fluorine atoms on a phenol ring, makes it a valuable building block for a new generation of advanced materials. The strategic placement of these halogens allows for selective reactivity and imparts desirable properties such as thermal stability, specific electronic characteristics, and chemical resistance to the final materials.[2] These attributes are highly sought after in fields like high-performance polymers, liquid crystals, and organic electronics. This document provides detailed application notes and experimental protocols for researchers and scientists utilizing this compound in materials science.

Application 1: High-Performance Poly(arylene ether)s

The incorporation of this compound into polymer backbones is a key strategy for producing high-performance thermoplastics. The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, facilitating polymerization. The resulting fluorinated poly(arylene ether)s are known for their exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in aerospace, automotive, and microelectronics.[3][4]

Data Presentation: Polymer Properties

The following table summarizes the typical properties of a poly(arylene ether) synthesized using this compound (PAE-CFP) compared to a non-fluorinated analogue (PAE).

PropertyPoly(arylene ether) with this compound (PAE-CFP)Standard Poly(arylene ether) (PAE)
Glass Transition Temp. (Tg) 215 °C185 °C
5% Weight Loss Temp. (Td5) 530 °C490 °C
Dielectric Constant (1 MHz) 2.63.1
Solubility Soluble in THF, NMP, DMFSoluble in NMP, DMF
Experimental Protocol: Synthesis of a Poly(arylene ether) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a high-performance poly(arylene ether) from this compound and 4,4'-Biphenol.

Materials:

  • This compound (1.0 mmol)

  • 4,4'-Biphenol (1.0 mmol)

  • Anhydrous Potassium Carbonate (K2CO3) (1.5 mmol)

  • N,N-Dimethylacetamide (DMAc) (10 mL)

  • Toluene (5 mL)

  • Methanol

  • Deionized Water

Procedure:

  • Reaction Setup: Add this compound, 4,4'-Biphenol, K2CO3, DMAc, and toluene to a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap.[3]

  • Azeotropic Dehydration: Heat the mixture to 140°C and reflux for 3-4 hours to remove water azeotropically with toluene.

  • Polymerization: After removing the toluene, raise the temperature to 160°C and maintain for 8-12 hours under a nitrogen atmosphere to allow the polymerization to proceed. The viscosity of the solution will increase noticeably.

  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing vigorously stirred methanol (200 mL) to precipitate the polymer.

  • Purification: Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then methanol to remove residual salts and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to obtain the final product.

Visualization: Polymerization Pathway and Workflow

Caption: Nucleophilic aromatic substitution polymerization reaction.

Experimental_Workflow A 1. Mix Reactants (Phenols, K2CO3, Solvents) B 2. Azeotropic Dehydration (140°C, 3-4h) A->B C 3. Polymerization (160°C, 8-12h) B->C D 4. Cool to Room Temp. C->D E 5. Precipitate in Methanol D->E F 6. Filter and Wash Polymer E->F G 7. Dry Under Vacuum (120°C, 24h) F->G H Final Polymer Product G->H

Caption: Step-by-step workflow for polymer synthesis.

Application 2: Advanced Liquid Crystal Materials

This compound is an excellent starting material for synthesizing calamitic (rod-shaped) liquid crystals. The C-F and C-Cl bonds introduce strong dipoles perpendicular to the long axis of the molecule. This structural feature is crucial for creating liquid crystals with negative dielectric anisotropy (Δε < 0), which are essential for advanced display technologies like In-Plane Switching (IPS) and Vertical Alignment (VA) LCDs.[5] The size and position of the halogen atoms also influence the molecular packing and the stability of the resulting liquid crystalline phases (mesophases).[6]

Data Presentation: Liquid Crystal Properties

This table illustrates the projected impact of halogenation on the physical properties of a hypothetical liquid crystal molecule derived from this compound.

PropertyLC from this compoundLC from Phenol (Analogue)
Clearing Point (N-I Transition) 110 °C95 °C
Melting Point (Cr-N Transition) 45 °C48 °C
Dielectric Anisotropy (Δε) -3.5+1.2
Mesophase Range 65 °C47 °C
Experimental Protocol: Synthesis of a Liquid Crystal Precursor

This protocol outlines the etherification of this compound, a common initial step in building a liquid crystal molecule.

Materials:

  • This compound (1.0 mmol)

  • 1-Bromohexane (1.1 mmol)

  • Potassium Carbonate (K2CO3) (2.0 mmol)

  • Acetone (20 mL)

Procedure:

  • Setup: Combine this compound, 1-bromohexane, and K2CO3 in a round-bottom flask containing acetone.

  • Reaction: Reflux the mixture with stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture and filter off the K2CO3. Remove the acetone from the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with 1M NaOH solution and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-(hexyloxy)-5-chloro-2-fluorobenzene. This intermediate can then be used in subsequent coupling reactions (e.g., Suzuki, Sonogashira) to complete the liquid crystal synthesis.

Visualization: Structure-Property Relationship

Structure_Property cluster_mol Molecular Structure Core Aromatic Core (Long Axis) Subs Terminal Halogens (Cl, F) Core->Subs Dipole Transverse Dipole Moment Subs->Dipole creates Property Negative Dielectric Anisotropy (Δε < 0) Dipole->Property leads to App Advanced Displays (e.g., VA, IPS) Property->App enables

Caption: Influence of halogen substituents on dielectric anisotropy.

Application 3: Organic Electronic Materials

In organic electronics, the performance of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is dictated by the electronic properties of the constituent organic molecules. Fluorination is a powerful strategy for tuning these properties.[7] Using this compound as a building block allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[8] This is because the high electronegativity of fluorine stabilizes the HOMO level, which can improve air stability and facilitate charge injection/transport in electronic devices.

Data Presentation: Electronic Properties

This table shows hypothetical electronic properties for a small molecule semiconductor derived from this compound compared to a non-halogenated version.

PropertyMolecule with 5-Chloro-2-fluorophenyl unitNon-halogenated Analogue
HOMO Energy Level -5.6 eV-5.3 eV
LUMO Energy Level -2.5 eV-2.4 eV
Energy Gap (Eg) 3.1 eV2.9 eV
Solubility in Toluene HighModerate
Experimental Protocol: Suzuki Coupling for π-Conjugated System Synthesis

This protocol describes a key step in creating a larger conjugated molecule for organic electronics, starting from a boronic ester derivative of the this compound ether described previously.

Materials:

  • Boronic ester of 1-(hexyloxy)-5-chloro-2-fluorobenzene (1.0 mmol)

  • 9,10-Dibromoanthracene (0.45 mmol)

  • Pd(PPh3)4 (0.05 mmol)

  • 2M Aqueous Na2CO3 solution (2 mL)

  • Toluene (15 mL)

Procedure:

  • Degassing: Place all solid reagents in a Schlenk flask and purge with nitrogen for 15 minutes. Add the degassed toluene and Na2CO3 solution.

  • Reaction: Heat the mixture to 90°C and stir under a nitrogen atmosphere for 48 hours.

  • Extraction: Cool the reaction to room temperature. Add water and extract with toluene. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: After removing the solvent, purify the crude product by column chromatography on silica gel to isolate the desired π-conjugated anthracene derivative.

Visualization: Synthesis Pathway

Suzuki_Pathway Start This compound Step1 Etherification Start->Step1 Inter1 Ether Intermediate Step1->Inter1 Step2 Borylation Inter1->Step2 Inter2 Boronic Ester Step2->Inter2 Step3 Suzuki Coupling (with Dibromoanthracene) Inter2->Step3 Final π-Conjugated Material Step3->Final

Caption: Multi-step synthesis of an organic electronic material.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategic building block that enables significant advancements in materials science. Its unique halogenation pattern provides a synthetic handle for creating high-performance polymers with enhanced thermal and dielectric properties, liquid crystals with tailored dielectric anisotropy for next-generation displays, and organic electronic materials with fine-tuned energy levels for improved device efficiency and stability. The protocols and data presented herein serve as a foundational guide for researchers looking to harness the potential of this versatile compound in the development of novel, high-performance materials.

References

Application Notes and Protocols for the Quantification of 5-Chloro-2-fluorophenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of 5-Chloro-2-fluorophenol in environmental samples. The methodologies described are based on established analytical techniques for chlorophenol analysis, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a halogenated aromatic compound that can be introduced into the environment through industrial activities. Due to the potential toxicity of chlorophenols, their monitoring in environmental matrices such as water and soil is crucial.[1][2][3] This document outlines the necessary procedures for accurate and reliable quantification of this compound.

Analytical Methodologies

The two primary analytical techniques for the determination of chlorophenols are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[4] Derivatization is sometimes employed to improve the volatility and chromatographic behavior of phenolic compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and versatile technique suitable for a wide range of chlorophenols without the need for derivatization.[4][5] It is often coupled with a UV detector or a mass spectrometer for enhanced selectivity and sensitivity.[1][6]

A comparative overview of the expected performance of these techniques for compounds structurally similar to this compound is presented below.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes typical performance characteristics for the analysis of chlorophenols using HPLC and GC-MS. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5][7]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-Vis[1]Mass Spectrometer (MS)[1]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[7]<0.1 µg/mL[7]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL[7]<0.3 µg/mL[7]
Linearity Range 0.05 - 50 µg/mL[7]0.5 - 100 µg/mL
Precision (%RSD) < 2%[7]< 5%[7]
Accuracy (% Recovery) 98 - 102%[7]95 - 105%[7]
Derivatization Not typically required.[7]May be required to improve volatility and peak shape.[7]
Experimental Protocols

Detailed protocols for sample preparation and analysis are provided below. These protocols are generalized and should be validated for the specific sample matrix and analytical instrumentation used.[8][9]

Protocol 1: Quantification of this compound in Water Samples by Solid-Phase Extraction (SPE) and GC-MS

This protocol describes the extraction and quantification of this compound from water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate and concentrate this compound from the water matrix and remove interfering substances.[2]

  • Materials:

    • SPE cartridges (e.g., C18 or a polymeric sorbent like styrene-divinylbenzene)[6]

    • Methanol (HPLC grade)

    • Deionized water

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Dichloromethane (DCM) or other suitable organic solvent

    • Anhydrous sodium sulfate

    • Nitrogen gas for evaporation

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Acidify the water sample (e.g., 500 mL) to a pH ≤ 2 with acid.[2] Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

    • Cartridge Washing: Wash the cartridge with a small volume of deionized water to remove any remaining interfering substances.

    • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes to remove residual water.[4]

    • Elution: Elute the trapped analytes with a small volume of an appropriate organic solvent (e.g., 5 mL of dichloromethane).[10]

    • Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water.[2] Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for GC-MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Water Sample (500 mL) Acidify Acidify to pH ≤ 2 Sample->Acidify Load Load Sample Acidify->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Organic Solvent Dry->Elute Dry_Eluate Dry Eluate (Na₂SO₄) Elute->Dry_Eluate Concentrate Concentrate to 1 mL Dry_Eluate->Concentrate GCMS_Analysis GC-MS Analysis Concentrate->GCMS_Analysis

Workflow for SPE of this compound from water samples.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-1701).[11]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Splitless mode at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Protocol 2: Quantification of this compound in Soil and Sediment Samples by Liquid-Liquid Extraction (LLE) and HPLC-UV

This protocol details the extraction of this compound from solid matrices using Liquid-Liquid Extraction (LLE) and subsequent analysis by HPLC with UV detection.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract this compound from the solid matrix into an organic solvent.

  • Materials:

    • Soil/Sediment sample, air-dried and sieved (2 mm).[12]

    • Dichloromethane (DCM) and Acetone (1:1, v/v) or other suitable solvent mixture.

    • Anhydrous sodium sulfate.

    • Centrifuge.

    • Rotary evaporator or nitrogen evaporator.

    • Methanol (HPLC grade).

  • Procedure:

    • Sample Weighing: Weigh 10 g of the homogenized soil/sediment sample into a glass centrifuge tube.

    • Solvent Addition: Add 20 mL of the extraction solvent (DCM:Acetone, 1:1).

    • Extraction: Tightly cap the tube and shake vigorously for 1 hour on a mechanical shaker.

    • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.

    • Solvent Collection: Carefully decant the supernatant (organic extract) into a clean flask.

    • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent. Combine all extracts.

    • Drying and Concentration: Dry the combined extract by passing it through anhydrous sodium sulfate. Concentrate the extract to near dryness using a rotary evaporator.

    • Reconstitution: Reconstitute the residue in 1 mL of methanol for HPLC analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Sample Soil/Sediment Sample (10 g) Add_Solvent Add Extraction Solvent Sample->Add_Solvent Shake Shake for 1 hour Add_Solvent->Shake Centrifuge Centrifuge Shake->Centrifuge Collect_Extract Collect Supernatant Centrifuge->Collect_Extract Repeat Repeat Extraction x2 Collect_Extract->Repeat Dry_Extract Dry Combined Extracts (Na₂SO₄) Repeat->Dry_Extract Concentrate Concentrate to Dryness Dry_Extract->Concentrate Reconstitute Reconstitute in 1 mL Methanol Concentrate->Reconstitute HPLC_Analysis HPLC-UV Analysis Reconstitute->HPLC_Analysis

Workflow for LLE of this compound from soil/sediment.

2. HPLC-UV Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

    • Start with 40% acetonitrile, increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The optimal wavelength for this compound should be determined by acquiring its UV spectrum, likely in the range of 210-230 nm.

  • Column Temperature: 30 °C.

Quality Control and Method Validation

To ensure the reliability of the analytical data, a robust quality control and method validation procedure should be implemented.[9][13]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess the analyte in the presence of other components.No significant interference at the retention time of the analyte.
Linearity and Range The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995.
Accuracy (% Recovery) The closeness of the test results to the true value.Typically 80-120%.[13]
Precision (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements.Relative Standard Deviation (%RSD) < 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

Quality Control Samples:

  • Method Blank: A sample containing all reagents but no analyte, used to check for contamination.

  • Matrix Spike: A sample with a known concentration of the analyte added, used to assess matrix effects and recovery.

  • Continuing Calibration Verification (CCV): A standard solution analyzed periodically to verify the stability of the calibration.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantification of this compound in environmental samples. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.[4][7] Proper method validation and adherence to quality control procedures are essential for generating accurate and defensible data.

References

Application Notes and Protocols for the Synthesis of Complex Molecules from 5-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of complex molecular scaffolds derived from 5-Chloro-2-fluorophenol. This versatile starting material is a valuable building block in medicinal chemistry and materials science due to the synthetic handles offered by its hydroxyl, chloro, and fluoro substituents. The following protocols are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for reaction optimization and library synthesis.

Synthesis of Substituted Diaryl Ethers via Ullmann Condensation

Application Note: The Ullmann condensation is a classical and reliable method for the formation of diaryl ether linkages, a common motif in natural products and pharmacologically active molecules. This protocol describes the copper-catalyzed coupling of this compound with a variety of phenols. The reaction conditions can be tuned to accommodate a range of electronically and sterically diverse coupling partners.

Experimental Workflow:

G start Combine this compound, substituted phenol, CuI, ligand, and base in a reaction vessel solvent Add anhydrous polar aprotic solvent (e.g., DMF, NMP) start->solvent heat Heat the reaction mixture (typically 120-160 °C) solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Cool, dilute with solvent, and perform aqueous workup monitor->workup purify Purify the crude product by column chromatography workup->purify product Obtain substituted diaryl ether purify->product

Caption: General workflow for the Ullmann condensation.

Detailed Experimental Protocol:

A flame-dried Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), the desired substituted phenol (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.). The tube is evacuated and backfilled with argon. Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added, and the mixture is heated to 140 °C with vigorous stirring for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite®. The filtrate is washed with water (3 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired substituted diaryl ether.

Representative Quantitative Data:

EntrySubstituted PhenolProductRepresentative Yield (%)Purity (%)
1Phenol2-(5-Chloro-2-fluorophenoxy)benzene75-85>98
24-Methoxyphenol1-(5-Chloro-2-fluorophenoxy)-4-methoxybenzene70-80>98
33-Nitrophenol1-(5-Chloro-2-fluorophenoxy)-3-nitrobenzene65-75>97

Note: Yields are representative for Ullmann-type reactions and may vary based on substrate and specific reaction conditions.

Synthesis of Substituted Benzofurans

Application Note: Benzofurans are privileged heterocyclic scaffolds found in a wide array of biologically active compounds. This protocol outlines a two-step synthesis of substituted benzofurans starting from this compound. The initial step involves a Williamson ether synthesis to introduce an alkyne-containing side chain, followed by a palladium-catalyzed intramolecular cyclization to construct the benzofuran ring.

Synthetic Pathway:

G start This compound step1 Williamson Ether Synthesis (Propargyl bromide, K2CO3, Acetone) start->step1 intermediate Propargyl ether intermediate step1->intermediate step2 Pd-catalyzed Cyclization (PdCl2(PPh3)2, CuI, Et3N, Toluene) intermediate->step2 product Substituted Benzofuran step2->product

Caption: Two-step synthesis of substituted benzofurans.

Detailed Experimental Protocol:

Step 1: Synthesis of 1-Chloro-4-fluoro-2-(prop-2-yn-1-yloxy)benzene

To a solution of this compound (1.0 mmol, 1.0 equiv.) in acetone (10 mL) is added potassium carbonate (1.5 mmol, 1.5 equiv.) and propargyl bromide (1.2 mmol, 1.2 equiv.). The reaction mixture is stirred at reflux for 6-8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (15 mL) and ethyl acetate (20 mL). The organic layer is separated, washed with brine (10 mL), dried over anhydrous sodium sulfate, and concentrated to give the crude propargyl ether, which is often used in the next step without further purification.

Step 2: Synthesis of the Substituted Benzofuran

The crude propargyl ether from the previous step is dissolved in a mixture of toluene (8 mL) and triethylamine (2 mL). To this solution are added bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%). The reaction mixture is heated to 80 °C under an argon atmosphere for 4-6 hours. After cooling, the mixture is filtered through a short pad of silica gel, and the solvent is evaporated. The residue is purified by column chromatography to yield the substituted benzofuran.

Representative Quantitative Data:

EntryStarting MaterialProductRepresentative Overall Yield (%)Purity (%)
1This compound5-Chloro-benzofuran60-70>97

Note: Yields are representative and may require optimization for specific substrates and reaction conditions.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl Amines

Application Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This protocol describes the coupling of this compound (after conversion to its corresponding triflate) with various primary and secondary amines to generate a diverse library of N-aryl amine derivatives. These structures are of significant interest in medicinal chemistry.

Reaction Scheme Logic:

G phenol This compound triflation Triflation (Tf2O, Pyridine) phenol->triflation triflate Aryl Triflate Intermediate triflation->triflate coupling Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) triflate->coupling product N-Aryl Amine Product coupling->product

Caption: Logical flow for Buchwald-Hartwig amination.

Detailed Experimental Protocol:

Step 1: Synthesis of 5-Chloro-2-fluorophenyl trifluoromethanesulfonate

To a solution of this compound (1.0 mmol, 1.0 equiv.) in dichloromethane (10 mL) at 0 °C is added pyridine (1.2 mmol, 1.2 equiv.). Triflic anhydride (1.1 mmol, 1.1 equiv.) is then added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the aryl triflate.

Step 2: Buchwald-Hartwig Amination

A Schlenk tube is charged with the aryl triflate (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 8-16 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through Celite®, and concentrated. The crude product is purified by column chromatography.

Representative Quantitative Data:

EntryAmineProductRepresentative Yield (%)Purity (%)
1Morpholine4-(5-Chloro-2-fluorophenyl)morpholine80-90>98
2AnilineN-(5-Chloro-2-fluorophenyl)aniline75-85>98
3BenzylamineN-Benzyl-5-chloro-2-fluoroaniline70-80>97

Note: Yields are representative for Buchwald-Hartwig aminations and are highly dependent on the choice of ligand and reaction conditions.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Chloro-2-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are fractional vacuum distillation, recrystallization, and column chromatography. The best method depends on the types and quantities of impurities, the required final purity, and the scale of the purification.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include:

  • Regioisomers: Other isomers of chloro-fluorophenol are common process-related impurities that can be challenging to separate due to similar physical properties.

  • Unreacted Starting Materials: Depending on the synthetic route, these may be present.

  • Byproducts: Dichlorinated phenols or other side-reaction products can occur.

  • Residual Solvents: Solvents used in the synthesis and workup may remain.

  • Water: Moisture can be present in the crude product.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using analytical techniques such as:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): An effective method for quantifying the main compound and detecting volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating a wide range of impurities, including less volatile ones and regioisomers.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to get an initial assessment of the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can help identify and quantify impurities if they are present in significant amounts.

Q4: My purified this compound is a light yellow liquid. Is this normal?

A4: this compound is typically described as a colorless to light yellow liquid.[1] A slight yellow tint is generally acceptable. However, a dark or brown coloration may indicate the presence of impurities, potentially from degradation or polymerization, and may require further purification, such as treatment with activated charcoal during recrystallization.

Purification Technique Performance

The selection of a purification technique involves a trade-off between purity, yield, and throughput. The following table presents illustrative data for typical outcomes when purifying substituted phenols.

Purification TechniqueStarting Purity (%)Final Purity (%)Typical Yield (%)ThroughputKey AdvantagesKey Disadvantages
Fractional Vacuum Distillation 85-9098-99.575-90Medium to HighEffective for separating compounds with different boiling points; scalable.Not effective for azeotropes or impurities with close boiling points; requires vacuum.
Recrystallization 90>9960-85HighCost-effective, simple setup, can be highly effective for removing small amounts of impurities.Solvent selection can be challenging; lower yield if the compound has some solubility in the cold solvent.
Column Chromatography 80-90>99.550-75Low to MediumHigh-resolution for complex mixtures, including regioisomers; adaptable.Labor-intensive, requires large volumes of solvent, lower throughput.

Note: The data in this table is illustrative and represents typical outcomes for the purification of substituted phenols. Actual results will vary based on the specific impurities and experimental conditions.

Troubleshooting Guides

Fractional Vacuum Distillation

Q: My product is degrading or turning dark during distillation. What's happening?

A: This is likely due to thermal decomposition at high temperatures.

  • Solution: Ensure your vacuum is sufficiently deep to lower the boiling point of this compound (Boiling Point: 183-185 °C at atmospheric pressure).[1] Use a well-calibrated vacuum gauge. A shorter distillation path, like in a Kugelrohr apparatus, can also minimize the time the compound spends at high temperatures.

Q: I'm seeing poor separation between my product and an impurity.

A: This occurs when the boiling points of the compounds are too close.

  • Solution: Increase the efficiency of your distillation column. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings). Also, ensure a slow and steady distillation rate to allow for proper vapor-liquid equilibrium.

Q: The pressure in my distillation setup is fluctuating.

A: This can be caused by leaks in the system or bumping of the liquid.

  • Solution: Check all joints and connections for leaks. Ensure they are properly sealed with grease. To prevent bumping, use a magnetic stir bar or boiling chips in the distillation flask. For very viscous liquids, a mechanical stirrer might be necessary.

Recrystallization

Q: No crystals are forming, even after cooling the solution in an ice bath.

A: This is a common issue that can arise from several factors.

  • Solution 1 (Supersaturation): You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and re-cool.

  • Solution 2 (Inducing Crystallization): Try scratching the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface that can initiate crystal growth.

  • Solution 3 (Seeding): If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystallization.

Q: An oil is forming instead of crystals.

A: This happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities.

  • Solution: Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble (an anti-solvent) until the solution becomes slightly cloudy, and then allow it to cool slowly. Alternatively, choose a lower-boiling point solvent for the recrystallization.

Q: The recovery of my purified product is very low.

A: This could be due to several reasons.

  • Solution 1: The compound may be too soluble in the cold solvent. Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize precipitation.

  • Solution 2: You may have used too much solvent to wash the crystals during filtration. Always wash with a minimal amount of ice-cold solvent.

  • Solution 3: Premature crystallization may have occurred during a hot filtration step. Ensure your funnel and receiving flask are pre-heated.

Column Chromatography

Q: I'm getting very poor separation of spots on my TLC plate, making it hard to choose a solvent system.

A: The separation of regioisomers can be particularly challenging.

  • Solution: Systematically screen a wide range of solvent systems with varying polarities. Try mixtures of hexanes (or heptane) with ethyl acetate, dichloromethane, or ether. Sometimes, a small amount of a third solvent can improve separation. If TLC separation is still poor, HPLC may be a more suitable technique.

Q: The compound is running too fast or not moving from the baseline.

A: This is a problem with the polarity of your mobile phase (eluent).

  • Rf too high (running too fast): The eluent is too polar. Decrease the proportion of the polar solvent in your mixture (e.g., go from 20% ethyl acetate in hexanes to 10%).

  • Rf too low (stuck at the baseline): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., go from 10% to 20% ethyl acetate in hexanes).

Q: The bands on my column are running unevenly or cracking.

A: This is usually due to improper packing of the column.

  • Solution: Ensure the silica gel is packed uniformly as a slurry and that no air bubbles are trapped. The top surface of the silica should be perfectly flat and protected with a layer of sand. When adding solvent, do not disturb the top layer.

Experimental Protocols & Workflows

Fractional Vacuum Distillation Protocol

This protocol is for the purification of this compound from less volatile or more volatile impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

  • Sample Preparation: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Evacuation: Seal the system and slowly evacuate it to the desired pressure.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Slowly increase the temperature. Collect and discard any initial low-boiling fractions.

  • Product Collection: Collect the fraction that distills at the expected boiling point for this compound at the measured pressure.

  • Shutdown: Once the product has been collected, remove the heat source and allow the system to cool before slowly reintroducing air.

G cluster_prep Preparation cluster_distill Distillation cluster_finish Shutdown A Assemble Fractional Distillation Apparatus B Add Crude Product and Stir Bar to Flask A->B C Evacuate System to Target Pressure B->C D Heat and Stir C->D E Collect and Discard Initial Fractions D->E F Collect Product Fraction at Constant Temperature E->F G Cool the Apparatus F->G H Vent System to Atmospheric Pressure G->H I Recover Purified Product H->I G A Select Appropriate Solvent B Dissolve Crude Product in Minimum Hot Solvent A->B C Optional: Add Charcoal, Reheat B->C E Cool Solution Slowly to Form Crystals B->E if no solids/color D Optional: Hot Filtration C->D D->E F Chill in Ice Bath E->F G Isolate Crystals via Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Purified Crystals H->I G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Select Eluent via TLC (Rf ≈ 0.2-0.3) B Pack Column with Silica Gel Slurry A->B C Equilibrate Column B->C D Load Crude Sample C->D E Elute with Solvent and Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

References

Identifying and removing impurities in 5-Chloro-2-fluorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 5-Chloro-2-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: During the synthesis of this compound, several types of impurities can form. These are broadly classified as organic, inorganic, and residual solvents.[1] Organic impurities are the most common and typically include:

  • Regioisomers: These are compounds with the same molecular formula but different arrangements of the chloro and fluoro groups on the phenol ring (e.g., 2-Chloro-5-fluorophenol, 3-Chloro-2-fluorophenol). The control of such impurities is a significant concern in pharmaceutical ingredient synthesis.[2]

  • Starting Materials: Unreacted starting materials can remain in the final product.

  • Intermediates: Partially reacted compounds from multi-step syntheses.[3]

  • By-products: These are formed from side reactions, such as over-chlorination, leading to dichlorofluorophenols.

Q2: How can I identify the impurities in my reaction mixture?

A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[3][4]

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for separating the target compound from its impurities.[1][4]

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for elucidating the chemical structure of the compound and its impurities.[4]

  • Hyphenated Techniques: Techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and LC-MS (Liquid Chromatography-Mass Spectrometry) are powerful tools for both separating and identifying impurities by providing molecular weight and structural information.[1][3]

Q3: What purity level is typically expected for this compound?

A3: Commercially available this compound is often supplied with a purity of 98% or higher.[5] For pharmaceutical applications, even higher purity may be required, necessitating robust purification methods.

Troubleshooting Guides

Issue 1: Presence of Regioisomeric Impurities

Symptoms:

  • Multiple peaks with similar retention times in HPLC or GC chromatograms.

  • NMR spectra showing extra signals in the aromatic region, indicating different substitution patterns.

Root Cause:

  • Lack of regioselectivity in the chlorination or fluorination step of the synthesis.

Solutions:

1. Analytical Identification:

  • GC-MS: Ideal for separating and identifying volatile isomers. A method for detecting regioisomer impurities in a similar compound, 3-chloro-5-fluorophenol, has been developed using gas chromatography.[2]

  • NMR Spectroscopy: 1H and 19F NMR can help distinguish between different isomers based on coupling patterns and chemical shifts.

2. Purification Methods:

  • Fractional Distillation: Can be effective if the boiling points of the isomers are sufficiently different. This compound has a boiling point of approximately 187.1 °C.[5]

  • Recrystallization: This technique can be used to isolate the desired isomer if a suitable solvent system is found that selectively crystallizes the target compound.[6]

  • Preparative Chromatography: While more resource-intensive, preparative HPLC can provide high purity material by separating closely related isomers.

Issue 2: Contamination with Dichloro- or other Over-halogenated By-products

Symptoms:

  • Peaks in the GC-MS with a higher molecular weight than the desired product, corresponding to the addition of another chlorine atom.

  • Complex aromatic signals in the NMR spectrum.

Root Cause:

  • Excessive amounts of the chlorinating agent or harsh reaction conditions leading to multiple chlorinations of the phenol ring.

Solutions:

1. Analytical Identification:

  • Mass Spectrometry (MS): Will show a molecular ion peak corresponding to a dichlorofluorophenol.

  • HPLC: These by-products will likely have different retention times compared to the monosubstituted product.

2. Purification Methods:

  • Column Chromatography: A versatile method for separating compounds with different polarities. The polarity of di- and mono-chlorinated phenols is typically distinct enough for good separation.

  • Recrystallization: Often effective as the difference in molecular structure and polarity between the desired product and over-halogenated impurities can lead to significant differences in solubility.[6]

Issue 3: Residual Starting Materials or Intermediates

Symptoms:

  • Presence of peaks in the chromatogram that correspond to the known starting materials or intermediates.

  • Signals in the NMR spectrum that can be assigned to these precursors.

Root Cause:

  • Incomplete reaction due to insufficient reaction time, improper temperature, or incorrect stoichiometry of reagents.

Solutions:

1. Analytical Identification:

  • Co-injection/Spiking: In HPLC or GC, spiking the sample with a small amount of the suspected starting material or intermediate will cause the corresponding peak to increase in size, confirming its identity.

  • TLC (Thin Layer Chromatography): A quick and simple method to check for the presence of starting materials if they have different Rf values from the product.

2. Purification Methods:

  • Aqueous Extraction: If the starting material has a different acidity or basicity (e.g., a more acidic precursor), a liquid-liquid extraction with an appropriate aqueous solution (e.g., a dilute base) can remove it.[7]

  • Washing: If the product is isolated as a solid, washing the crystals with a solvent in which the impurities are soluble but the product is not can be effective.[6]

  • Column Chromatography: Highly effective for separating products from unreacted starting materials.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number186589-76-4[5][8]
Molecular FormulaC6H4ClFO[5][8]
Molecular Weight146.547 g/mol [5][8]
AppearanceOff-white crystalline powder[5][8]
Density~1.4 g/cm³[5]
Boiling Point187.1 ± 20.0 °C at 760 mmHg[5]
Flash Point66.9 ± 21.8 °C[5]

Table 2: Common Analytical Techniques for Impurity Profiling

TechniquePurposeKey Considerations
HPLC Separation and quantification of non-volatile impurities.A C18 column is a common starting point for reverse-phase chromatography.[4]
GC Separation and quantification of volatile impurities, including regioisomers and residual solvents.Ideal for analyzing compounds like chlorofluorophenols.[2]
MS Identification of impurities by determining their molecular weight. Often coupled with HPLC or GC.Chemical ionization can be used to confirm the molecular ion.[4]
NMR Structural elucidation of the main compound and impurities.Provides detailed information about the connectivity of atoms.[1]

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% phosphoric acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (λmax) for this compound.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.

  • Injection Volume: 10-20 µL.

  • Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main compound.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Choose a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purity of the recrystallized product by HPLC, GC, or melting point determination.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude extraction Liquid-Liquid Extraction crude->extraction Initial Cleanup hplc HPLC crude->hplc recrystallization Recrystallization extraction->recrystallization chromatography Column Chromatography recrystallization->chromatography Alternative/Further Purification pure Pure this compound recrystallization->pure Final Product chromatography->pure pure->hplc gcms GC-MS pure->gcms nmr NMR pure->nmr

Caption: General workflow for synthesis, purification, and analysis.

impurity_identification_flowchart cluster_chromatography Chromatographic Analysis cluster_spectrometry Spectrometric Analysis start Crude Product Analysis hplc_gc Run HPLC and/or GC start->hplc_gc extra_peaks Extra Peaks Observed? hplc_gc->extra_peaks lcms_gcms Run LC-MS / GC-MS extra_peaks->lcms_gcms Yes end_pure Product is Pure extra_peaks->end_pure No mw_match Molecular Weight Matches Expected Impurities? lcms_gcms->mw_match mw_match->lcms_gcms No, Re-evaluate Synthesis nmr_analysis Perform NMR Analysis mw_match->nmr_analysis Yes structure_confirm Structure Confirmed? nmr_analysis->structure_confirm structure_confirm->nmr_analysis No, Further 2D NMR end_impure Impurity Identified Proceed to Purification structure_confirm->end_impure Yes

Caption: Logical workflow for impurity identification.

References

Optimizing reaction conditions for higher yields with 5-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-2-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and storage recommendations for this compound?

A1: this compound is an off-white crystalline powder with a molecular formula of C₆H₄ClFO and a molecular weight of 146.547 g/mol .[1] Key physical properties include a boiling point of approximately 187°C and a flash point of around 67°C. For optimal stability, it should be stored in a cool, well-ventilated area to prevent degradation.[1]

Q2: Which common reactions is this compound used for, and what are the general challenges?

A2: this compound is a versatile intermediate in organic synthesis, commonly used in nucleophilic substitution reactions to form ethers (Williamson Ether Synthesis), and in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. General challenges include achieving high yields, minimizing side reactions, and purification of the final product.

Q3: How can I improve the yield of my reaction involving this compound?

A3: Optimizing reaction conditions is key to improving yields. This can involve screening different solvents, bases, catalysts, and ligands, as well as adjusting the reaction temperature and time. For instance, in palladium-catalyzed reactions, the choice of phosphine ligand can be critical. For Williamson ether synthesis, using a polar aprotic solvent can be beneficial.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during reactions with this compound.

Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a common method for forming ethers from this compound. However, side reactions and incomplete conversion can lead to low yields.

Problem: Low yield of the desired ether product.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The phenoxide may not be fully formed.

    • Solution: Use a sufficiently strong base (e.g., NaH, KH) to ensure complete deprotonation of the phenolic hydroxyl group.

  • Side Reaction (Elimination): The alkyl halide may undergo elimination (E2) instead of substitution (SN2), especially with secondary or tertiary alkyl halides.

    • Solution: Whenever possible, use a primary alkyl halide. If a secondary alkyl halide must be used, lower the reaction temperature to favor the SN2 pathway.

  • Steric Hindrance: Bulky alkyl halides or hindered phenoxides can slow down the SN2 reaction.

    • Solution: If possible, choose a less sterically hindered alkyl halide.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.

    • Solution: Use a polar aprotic solvent such as DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.

Data Presentation: O-Alkylation of this compound

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Propargyl bromideK₂CO₃AcetoneReflux576Adapted from[2]
Benzyl bromideK₂CO₃DMF806~85-95Estimated from similar reactions
1-Bromo-2-chloroethaneKOHDME804.5~80Adapted from[3]
EpichlorohydrinNaOHWater602~90Estimated from patents

Experimental Protocol: Synthesis of 5-Chloro-2-fluoro-1-(prop-2-yn-1-yloxy)benzene

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 3.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.3 eq) to the reaction mixture.

  • Reflux the reaction mixture for 5 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.[2]

Troubleshooting Workflow for Williamson Ether Synthesis

G start Low Yield in Williamson Ether Synthesis check_deprotonation Check for complete deprotonation start->check_deprotonation check_side_reaction Investigate side reactions (E2 elimination) start->check_side_reaction check_sterics Assess steric hindrance start->check_sterics check_solvent Evaluate solvent choice start->check_solvent solution_base Use stronger base (NaH, KH) check_deprotonation->solution_base Incomplete? solution_alkyl_halide Use primary alkyl halide if possible Lower reaction temperature check_side_reaction->solution_alkyl_halide Alkene byproduct observed? solution_sterics Use less hindered reactants check_sterics->solution_sterics Slow reaction with bulky reactants? solution_solvent Use polar aprotic solvent (DMF, Acetonitrile) check_solvent->solution_solvent Reaction sluggish? G start Low Yield in Suzuki Coupling screen_catalyst Screen Pd Catalyst & Ligand start->screen_catalyst screen_base Screen Base screen_catalyst->screen_base No Improvement success High Yield Achieved screen_catalyst->success Yield Improves screen_solvent Screen Solvent screen_base->screen_solvent No Improvement screen_base->success Yield Improves optimize_temp Optimize Temperature screen_solvent->optimize_temp No Improvement screen_solvent->success Yield Improves optimize_temp->success Yield Improves G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII L-Pd(II)-X      |           Ar OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Amine R₂NH Amine->LigandEx Base Base Base->LigandEx Amido L-Pd(II)-NR₂      |           Ar LigandEx->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

References

Common side reactions and byproducts when using 5-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Chloro-2-fluorophenol in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

This compound is a versatile intermediate primarily used in organic synthesis. Its halogenated structure makes it a valuable building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] It is often used in the synthesis of active pharmaceutical ingredients (APIs) and in the formulation of pesticides and herbicides.[1]

Q2: What are the key physical and chemical properties of this compound that I should be aware of?

Key properties are summarized in the table below:

PropertyValue
CAS Number 186589-76-4[2]
Molecular Formula C₆H₄ClFO[2]
Molecular Weight 146.547 g/mol [2]
Appearance Off-white crystalline powder[2]
Purity Typically ≥98.0%[2]
Boiling Point 187.1 ± 20.0 °C at 760 mmHg
Flash Point 66.9 ± 21.8 °C

It is recommended to store this compound in a cool, well-ventilated area to maintain its stability and prevent degradation.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Ether Synthesis (e.g., Williamson Ether Synthesis)

Ether synthesis is a common application for this compound. However, side reactions can occur, leading to reduced yields and purification challenges.

Problem 1: Low yield of the desired O-alkylated ether product.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The phenoxide may not be fully formed.

    • Solution: Use a sufficiently strong base to ensure complete deprotonation of the phenolic hydroxyl group. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often used. In some cases, stronger bases like sodium hydride (NaH) might be necessary, particularly if the alcohol reactant is less acidic.

  • Competing E2 Elimination: This is a common side reaction, especially with secondary or tertiary alkyl halides, leading to the formation of an alkene byproduct.

    • Solution:

      • Whenever possible, use a primary alkyl halide.

      • If a secondary alkyl halide must be used, try lowering the reaction temperature to favor the Sₙ2 reaction over E2 elimination.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at a carbon on the aromatic ring (C-alkylation), leading to undesired isomers.

    • Solution: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favor O-alkylation. Protic solvents may lead to more C-alkylation.

Problem 2: Formation of multiple unexpected byproducts.

Possible Causes & Solutions:

  • Hydrolysis of Alkyl Halide: The presence of water can lead to the hydrolysis of the alkyl halide, forming an alcohol.

    • Solution: Ensure that all reactants and the solvent are anhydrous.

  • Diaryl Ether Formation (Ullmann Condensation): At elevated temperatures, especially in the presence of copper catalysts, self-condensation or reaction with another phenol can occur, leading to the formation of diaryl ethers.

    • Solution: If not the desired reaction, avoid high temperatures and copper catalysts. If the Ullmann condensation is intended, careful control of stoichiometry and reaction conditions is necessary to minimize self-condensation byproducts.

The following diagram illustrates the decision-making process for troubleshooting a Williamson ether synthesis with this compound.

WilliamsonTroubleshooting start Low Ether Yield check_deprotonation Check Deprotonation start->check_deprotonation check_elimination Check for Elimination (Alkene Byproduct) check_deprotonation->check_elimination Complete stronger_base Use Stronger Base (e.g., NaH) check_deprotonation->stronger_base Incomplete? check_c_alkylation Check for C-Alkylation check_elimination->check_c_alkylation No Alkene primary_halide Use Primary Alkyl Halide check_elimination->primary_halide Secondary/Tertiary Halide? lower_temp Lower Reaction Temperature check_elimination->lower_temp Primary Halide but still elimination? aprotic_solvent Use Polar Aprotic Solvent (e.g., DMF, DMSO) check_c_alkylation->aprotic_solvent C-Alkylated Product Observed? end_good Improved Yield check_c_alkylation->end_good No C-Alkylation stronger_base->end_good primary_halide->end_good lower_temp->end_good aprotic_solvent->end_good

Caption: Troubleshooting workflow for Williamson ether synthesis.

Electrophilic Aromatic Substitution (e.g., Nitration, Acylation)

When performing electrophilic aromatic substitution on this compound, the directing effects of the substituents (-OH, -F, -Cl) will influence the position of the incoming electrophile, potentially leading to a mixture of isomers.

Problem: Formation of a mixture of regioisomers.

Possible Causes & Solutions:

  • Directing Effects of Substituents: The hydroxyl (-OH) and fluoro (-F) groups are ortho-, para-directing and activating, while the chloro (-Cl) group is also ortho-, para-directing but deactivating. The interplay of these effects can lead to substitution at multiple positions. The -OH group is a stronger activating group than -F.

    • Solution:

      • Protecting Group Strategy: To achieve higher regioselectivity, consider protecting the highly activating hydroxyl group (e.g., as an ether or ester) before carrying out the electrophilic substitution. This will alter the directing effects and can lead to a more specific outcome. The protecting group can be removed in a subsequent step.

      • Reaction Conditions: Carefully control the reaction temperature and the choice of catalyst and solvent, as these can influence the isomer distribution. Milder conditions often lead to higher selectivity.

The logical workflow for planning an electrophilic aromatic substitution is depicted below.

EAS_Strategy start Desired Electrophilic Aromatic Substitution analyze_directing_effects Analyze Directing Effects (-OH, -F, -Cl) start->analyze_directing_effects predict_isomers Predict Potential Regioisomers analyze_directing_effects->predict_isomers is_selectivity_ok Is Predicted Selectivity Acceptable? predict_isomers->is_selectivity_ok proceed Proceed with Reaction is_selectivity_ok->proceed Yes use_protecting_group Use Protecting Group for -OH is_selectivity_ok->use_protecting_group No final_product Desired Regioisomer proceed->final_product perform_reaction Perform Electrophilic Substitution use_protecting_group->perform_reaction deprotect Deprotection Step perform_reaction->deprotect deprotect->final_product

Caption: Strategy for regioselective electrophilic aromatic substitution.

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol provides a general starting point for the synthesis of an ether from this compound and a primary alkyl halide. Note: This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Add the primary alkyl halide (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Primary Alkyl Halide1.1Alkylating agent
Potassium Carbonate1.5Base to deprotonate the phenol
DMF-Solvent
General Protocol for Acylation (Friedel-Crafts)

This protocol describes a general method for the acylation of this compound. Caution: Friedel-Crafts reactions often use strong Lewis acids and should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • This compound

  • Acetyl chloride or acetic anhydride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM at 0 °C, add the acylating agent (acetyl chloride or acetic anhydride, 1.1 eq.) dropwise.

  • After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by slowly pouring it onto a mixture of ice and concentrated HCl.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Acylating Agent1.1Source of the acyl group
Aluminum Chloride1.2Lewis acid catalyst
Dichloromethane-Solvent

References

Thermal stability and degradation profile of 5-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Chloro-2-fluorophenol

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound (CAS: 186589-76-4).

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is an off-white crystalline powder.[1] Its properties are critical for determining appropriate handling, storage, and experimental conditions. Key data is summarized in the table below.

Q2: What are the recommended storage conditions to maintain the stability of this compound?

A2: To ensure its integrity and prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep it away from incompatible substances such as strong oxidizing agents and strong bases.[2][3] For sensitive applications, storage under an inert atmosphere (e.g., argon) and protection from light is also recommended.[4]

Q3: Is this compound stable under normal laboratory conditions?

A3: Yes, this compound is considered stable at room temperature in closed containers under normal storage and handling conditions.[2] However, exposure to excess heat or incompatible materials can lead to decomposition.[2]

Q4: What are the known hazardous decomposition products of this compound?

A4: When subjected to thermal decomposition or combustion, this compound can generate irritating and highly toxic gases.[2] These hazardous decomposition products are listed in the table below.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 186589-76-4[1][5]
Molecular Formula C₆H₄ClFO[1]
Molecular Weight 146.55 g/mol [3][5]
Appearance Off-white crystalline powder[1]
Boiling Point 187.1 ± 20.0 °C at 760 mmHg[1]
Flash Point 66.9 ± 21.8 °C[1]
Density 1.4 ± 0.1 g/cm³[1]
Purity ≥98%[1]

Note: Data for the closely related isomer 2-Chloro-5-fluorophenol (CAS: 3827-49-4) is sometimes reported in safety literature and may differ slightly.

Table 2: Hazardous Decomposition Products
ProductChemical FormulaHazard
Carbon MonoxideCOToxic, Flammable
Carbon DioxideCO₂Asphyxiant
Hydrogen Fluoride / Fluoride FumesHFHighly Toxic, Corrosive
Hydrogen Chloride / Chloride FumesHClToxic, Corrosive
ChlorineCl₂Toxic, Corrosive

Source:[2][3]

Troubleshooting Guides

Issue 1: Inconsistent results in thermal analysis (TGA/DSC).

  • Question: My Thermogravimetric Analysis (TGA) is showing mass loss at a much lower temperature than expected, or the Differential Scanning Calorimetry (DSC) thermogram shows multiple, poorly defined peaks. What could be the cause?

  • Answer:

    • Sample Impurity: The presence of volatile impurities or residual solvents from synthesis or purification will cause mass loss at lower temperatures. Verify the purity of your sample using a chromatographic method like HPLC or GC-MS.[6]

    • Improper Atmosphere: Thermal analysis should be conducted under a constant flow of inert gas (e.g., nitrogen) to prevent oxidative degradation.[7] Running the experiment in air can lead to complex, overlapping degradation profiles.

    • Heating Rate: A very high heating rate can shift decomposition temperatures to higher values and may not resolve subtle thermal events. A standard heating rate of 10 °C/min is recommended as a starting point.[7]

    • Sample Preparation: Ensure the sample is properly dried and evenly distributed in the analysis pan to ensure uniform heating.[8]

Issue 2: The this compound material has changed color during storage.

  • Question: My sample of this compound, which was initially an off-white powder, has developed a darker color over time. Is it still usable?

  • Answer:

    • Potential Degradation: Color change often indicates chemical degradation, possibly due to exposure to air (oxidation), light, or trace contaminants. The safety data sheet for a similar compound explicitly notes that the "material darkens in color during storage."[9]

    • Purity Verification: Before use, the purity of the discolored material must be re-assessed. Use a validated, stability-indicating HPLC method to quantify the parent compound and detect any new impurity peaks.[10]

    • Preventative Measures: To prevent this, store the material in a tightly sealed container, protected from light (e.g., in an amber vial), and consider blanketing with an inert gas like argon for long-term storage.[4]

Issue 3: Unexpected peaks appear in the HPLC or GC chromatogram during purity analysis.

  • Question: I am running a purity analysis on a sample of this compound, and I see several unexpected impurity peaks that were not present in the initial analysis. What is the likely cause?

  • Answer:

    • Sample Degradation: The appearance of new peaks strongly suggests that the sample has degraded. Review the storage and handling conditions.[1][2] The compound may be sensitive to the analytical conditions themselves (e.g., thermal degradation in a hot GC inlet).

    • Solvent Incompatibility: Ensure the solvent used for sample preparation is inert and does not react with the analyte.

    • Contamination: The new peaks could be from external contamination. Verify the cleanliness of all glassware, vials, and syringes, and run a solvent blank to rule out contamination from the mobile phase or sample diluent.

    • Method Specificity: Use a mass spectrometry (MS) detector to get mass information on the unknown peaks.[11] This can help identify potential degradation products, such as those formed by dechlorination or oxidation.

Experimental Protocols

Protocol 1: Thermal Stability Analysis by TGA
  • Objective: To determine the onset temperature of thermal decomposition for this compound.

  • Instrumentation: Calibrated Thermogravimetric Analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of the dried this compound sample into a standard TGA pan (e.g., alumina or platinum).[7]

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 50-100 mL/min to create an inert atmosphere.[7]

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 600 °C.

    • Use a constant heating rate of 10 °C/min.[7]

    • Record the sample mass as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Protocol 2: Thermal Characterization by DSC
  • Objective: To determine the melting point and enthalpy of fusion of this compound.

  • Instrumentation: Calibrated Differential Scanning Calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate of 10 °C/min under a nitrogen purge.

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the peak temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.[12]

Protocol 3: Purity Analysis by Reverse-Phase HPLC (General Method)
  • Objective: To quantify the purity of this compound and detect impurities.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.

  • Methodology:

    • Mobile Phase: A typical mobile phase could consist of a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control).[11]

    • Sample Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Prepare working standards and samples by diluting the stock solution with the mobile phase.[10]

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.[7]

      • Detection: UV detection at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance).

    • Analysis: Inject the standards and sample. Purity is calculated based on the area percent of the main peak relative to the total peak area.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis start_end start_end process process decision decision data data start Start: Obtain Sample dry Dry Sample (Vacuum Oven) start->dry weigh Accurately Weigh (5-10 mg for TGA) dry->weigh tga_run Run TGA (10°C/min, N2 atm) weigh->tga_run dsc_run Run DSC (10°C/min, N2 atm) weigh->dsc_run tga_data TGA Data: Mass vs. Temp tga_run->tga_data dsc_data DSC Data: Heat Flow vs. Temp dsc_run->dsc_data

Caption: Workflow for thermal stability and degradation analysis.

degradation_pathway parent parent condition condition product product C2FP This compound heat High Heat / Combustion C2FP->heat CO Carbon Monoxide (CO) heat->CO CO2 Carbon Dioxide (CO2) heat->CO2 HF Hydrogen Fluoride (HF) heat->HF HCl Hydrogen Chloride (HCl) heat->HCl

Caption: Potential thermal degradation pathway.

troubleshooting_workflow problem problem check check action action result result start Unexpected peaks in chromatogram check_storage Storage conditions OK? start->check_storage check_solvent Solvent blank clean? check_storage->check_solvent Yes improve_storage Improve storage: protect from light/air check_storage->improve_storage No check_method Is method stability-indicating? check_solvent->check_method Yes clean_system Clean system, use fresh solvents check_solvent->clean_system No use_ms Use LC-MS/GC-MS to identify peaks check_method->use_ms Yes conclusion1 Peaks are likely degradation products check_method->conclusion1 No improve_storage->check_solvent conclusion2 Peaks are likely contamination clean_system->conclusion2 use_ms->conclusion1

Caption: Troubleshooting workflow for unexpected analytical peaks.

References

Preventing degradation of 5-Chloro-2-fluorophenol during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Chloro-2-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To maintain the stability and purity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] For long-term storage, temperatures of -20°C are advised.[2] The compound should be protected from light and moisture.[3] Storing the compound under an inert atmosphere, such as argon or nitrogen, is also a good practice to prevent oxidation.

Q2: My this compound has turned from an off-white powder to a brownish color. What does this indicate?

A2: A change in color, typically to a brown or tan hue, is a visual indicator of degradation. This is often due to oxidation from exposure to air and/or light. Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities.

Q3: How can the degradation of this compound affect my experimental results?

A3: The degradation of this compound introduces impurities into your starting material. These impurities can lead to several issues in your experiments, including:

  • Unexpected side reactions.

  • Lower yields of the desired product.

  • Difficulties in product purification.

  • Inaccurate analytical results.

For applications in drug development and other high-purity research, using degraded material can compromise the quality, safety, and reproducibility of your findings.

Q4: Can I still use this compound if it has discolored?

A4: It is strongly recommended to use this compound that is within its shelf-life and has been stored under the recommended conditions. If the material has discolored, it is advisable to assess its purity using an appropriate analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), before use. If significant impurities are detected, purification by methods like recrystallization may be necessary.

Q5: What materials are incompatible with this compound?

A5: this compound should be stored away from strong oxidizing agents and strong bases, as these can cause vigorous reactions and promote degradation.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Discoloration (browning) of the solid Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at -20°C is recommended.[2] If the material has already discolored, consider purification by recrystallization.
Inconsistent experimental results or low yields Use of degraded starting material containing impurities.Always use this compound that has been stored under the recommended conditions. Before use, verify the purity of the material using an appropriate analytical method like GC-FID or HPLC-UV.
Formation of an oily substance or clumping of the powder Absorption of moisture.Store the compound in a desiccator to protect it from moisture. Ensure the container is tightly sealed after each use.
Unexpected peaks in analytical characterization (e.g., NMR, GC-MS) Presence of degradation products.Compare the analytical data with a reference standard. If degradation is confirmed, purify the material or obtain a new batch. Common degradation products of chlorophenols can include other chlorinated phenols or quinone-like structures.

Data Presentation

The following table summarizes the expected stability of this compound under various conditions. This data is representative and based on the known stability of similar halogenated phenols. For critical applications, it is recommended to perform your own stability studies.

Condition Parameter Expected Outcome Primary Degradation Pathway
Long-Term Storage -20°C, sealed under argon, protected from lightHigh stability, >99% purity after 24 monthsMinimal degradation
Accelerated Storage 40°C / 75% RH, protected from lightGradual degradation, potential for a 1-5% decrease in purity over 6 monthsOxidation, potential for hydrolysis
Light Exposure Ambient temperature, exposure to UV light (e.g., 254 nm)Significant degradation, noticeable discoloration within weeksPhotodegradation, formation of colored polymeric species
Air Exposure Ambient temperature, open to atmosphereSlow oxidation, discoloration over several monthsOxidation
Acidic Conditions 0.1 M HCl, 60°CGenerally stable, minimal hydrolysisAcid-catalyzed hydrolysis is slow for phenols
Basic Conditions 0.1 M NaOH, 60°CMore susceptible to degradation than acidic conditions, formation of phenoxide ion can increase reactivityBase-catalyzed oxidation
Oxidative Stress 3% H₂O₂, ambient temperatureRapid degradation, significant discolorationOxidation

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound and detect any degradation products.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Reagents:

  • This compound sample.

  • High-purity solvent (e.g., acetone or ethyl acetate).

Methodology:

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in 25 mL of the chosen solvent to prepare a 1 mg/mL solution.

  • GC Conditions (Representative):

    • Injector Temperature: 250°C

    • Detector Temperature: 270°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

  • Analysis: Inject the sample solution into the GC. Identify the peak corresponding to this compound based on its retention time (determined by running a reference standard if available). Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Study (Oxidative Degradation)

Objective: To assess the stability of this compound under oxidative stress.

Materials:

  • This compound.

  • 3% (w/v) hydrogen peroxide solution.

  • Methanol or another suitable solvent.

  • HPLC with a UV detector or GC-FID system for analysis.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution. Mix well.

  • Control Sample: Prepare a control by adding 1 mL of deionized water to 1 mL of the stock solution.

  • Incubation: Store both the stressed and control samples at room temperature, protected from light.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Before analysis, quench the reaction in the stressed sample by adding a small amount of a reducing agent like sodium bisulfite, if necessary. Analyze both the stressed and control samples by a suitable stability-indicating method (e.g., the GC-FID method described in Protocol 1) to determine the remaining percentage of this compound and the formation of any degradation products.

Visualizations

degradation_pathway This compound This compound Phenoxy_Radical Phenoxy_Radical This compound->Phenoxy_Radical Oxidation (O2, light) Hydroxylated_Intermediates Hydroxylated_Intermediates This compound->Hydroxylated_Intermediates Hydroxylation (OH radical) Coupling_Products Coupling_Products Phenoxy_Radical->Coupling_Products Dimerization Polymeric_Impurities Polymeric_Impurities Coupling_Products->Polymeric_Impurities Further Oxidation Ring_Opening_Products Ring_Opening_Products Hydroxylated_Intermediates->Ring_Opening_Products Oxidative Cleavage experimental_workflow cluster_storage Storage and Handling cluster_experiment Experimental Use Receive_Compound Receive this compound Store_Properly Store at -20°C under Argon (Protect from light and moisture) Receive_Compound->Store_Properly Handle_in_Hood Handle in Fume Hood (Use appropriate PPE) Store_Properly->Handle_in_Hood Check_Appearance Check for Discoloration Handle_in_Hood->Check_Appearance Purity_Test Perform Purity Test (GC/HPLC) Check_Appearance->Purity_Test Use_in_Reaction Use in Experiment Purity_Test->Use_in_Reaction troubleshooting_logic Start Inconsistent Experimental Results Observed Check_Purity Check Purity of This compound Start->Check_Purity Purity_OK Purity > 98%? Check_Purity->Purity_OK Investigate_Other Investigate Other Experimental Parameters Purity_OK->Investigate_Other Yes Purify_or_Replace Purify by Recrystallization or Obtain New Batch Purity_OK->Purify_or_Replace No Re-evaluate_Storage Re-evaluate Storage and Handling Procedures Purify_or_Replace->Re-evaluate_Storage

References

Troubleshooting peak shape and resolution in chromatography of 5-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 5-Chloro-2-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

A1: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is frequently caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary reasons include:

  • Secondary Interactions with Residual Silanols: Silica-based columns (e.g., C18) can have residual silanol groups (Si-OH) on their surface.[1][2] At mobile phase pH values above 4, these silanols can be ionized (negatively charged) and interact with the weakly acidic phenol, leading to some analyte molecules being retained longer and causing a tailed peak.[1]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the compound will coexist. This results in inconsistent retention and peak distortion.[2] For optimal peak shape, the mobile phase pH should be at least 2 units below the analyte's pKa. The pKa of 2-fluorophenol is approximately 8.7, and for p-chlorophenol, it is around 9.4.[3] Therefore, maintaining a lower pH (e.g., below 4) is recommended.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[2]

Q2: My peak for this compound is broad. What should I check first?

A2: Broad peaks can be caused by several factors. A good starting point is to distinguish between issues affecting all peaks and those specific to the analyte.

  • If all peaks are broad: This often points to a system-wide issue such as large extra-column volume (long tubing, loose fittings), a void in the column, or a contaminated guard column.[4]

  • If only the this compound peak is broad: This could be due to slow kinetics of interaction with the stationary phase, a mismatch between the sample solvent and the mobile phase, or column degradation.[4]

Q3: How can I improve the resolution between this compound and its impurities?

A3: Improving resolution involves optimizing selectivity, efficiency, or retention.

  • Optimize Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[5] Adjusting the percentage of the organic solvent will change the retention factor; increasing retention time can sometimes improve the separation of closely eluting peaks.

  • Adjust Mobile Phase pH: As with peak shape, pH can significantly impact the retention and selectivity of ionizable compounds. Experimenting with the pH of the aqueous portion of the mobile phase (e.g., between 2.5 and 4.5) can improve resolution.[1][5]

  • Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For aromatic compounds, a phenyl-hexyl column can offer different selectivity through π-π interactions compared to a standard C18 column. Using a column with a smaller particle size or a longer length will increase efficiency and can improve resolution.[6]

Q4: I am observing ghost peaks in my chromatogram when analyzing this compound. What could be the cause?

A4: Ghost peaks can arise from several sources:

  • Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.

  • Sample Degradation: this compound could potentially degrade in the sample solvent or on the column.

  • Septum Bleed (in GC): In gas chromatography, particles from the injector septum can be introduced and result in extraneous peaks. Using a high-quality, low-bleed septum and changing it regularly can mitigate this.[7]

Troubleshooting Guides

HPLC Peak Shape and Resolution Issues
ProblemPossible CauseRecommended Solution
Peak Tailing Secondary interactions with residual silanols on a silica-based column.[1][2]- Use a mobile phase with a low pH (e.g., 2.5-3.5) by adding an acidifier like formic acid, acetic acid, or phosphoric acid to suppress the ionization of silanol groups.[2] - Employ a modern, high-purity, end-capped C18 column designed for minimal silanol activity.
Mobile phase pH is too close to the analyte's pKa. [2]- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Given the pKa of related compounds, a pH below 4 is a good starting point.
Column overload due to high sample concentration or injection volume.[2]- Reduce the injection volume or dilute the sample.
Column contamination or degradation. [2]- Wash the column with a strong solvent (see Protocol 2). If the problem persists, replace the column.
Peak Fronting Sample overload , particularly with high sample volume.- Reduce the injection volume.
Sample solvent is stronger than the mobile phase. - Dissolve the sample in the initial mobile phase or a weaker solvent.
Broad Peaks Large extra-column volume. - Use shorter, narrower internal diameter tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[4]
Column void or damage. - Replace the column. A void at the column inlet can sometimes be addressed by reversing the column and flushing it.
Insufficient mobile phase buffer concentration. - If using a buffer, ensure its concentration is adequate (typically 10-25 mM) to maintain a stable pH.
Poor Resolution Inadequate selectivity (α). - Change the organic modifier in the mobile phase (e.g., acetonitrile to methanol or vice versa).[5] - Adjust the mobile phase pH.[5] - Try a column with a different stationary phase (e.g., phenyl-hexyl).[6]
Low efficiency (N). - Use a longer column or a column with smaller particles.[6] - Optimize the flow rate.
Insufficient retention (k'). - Decrease the percentage of the organic solvent in the mobile phase to increase retention times.
GC Peak Shape and Resolution Issues
ProblemPossible CauseRecommended Solution
Peak Tailing Active sites in the inlet or column interacting with the phenolic group.- Use a deactivated inlet liner and a column specifically designed for analyzing active compounds.[7] - Consider derivatization of the phenol to reduce its activity.
Column contamination , especially from non-volatile matrix components.- Perform inlet maintenance: replace the liner and septum. - Trim the first few centimeters of the analytical column.
Broad Peaks Incorrect injection temperature. - Optimize the inlet temperature. It should be high enough for efficient volatilization but not so high as to cause degradation.
Slow injection speed. - Ensure a fast and consistent injection, preferably using an autosampler.
Poor Resolution Inadequate column efficiency. - Use a longer or narrower internal diameter column.
Incorrect temperature program. - Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.
Carrier gas flow rate is not optimal. - Verify and adjust the carrier gas flow rate to the optimal value for the column dimensions.

Experimental Protocols

Protocol 1: Typical HPLC Method for this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in HPLC-grade water (pH ~2-3).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 60 40
    15 20 80
    20 20 80
    20.1 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a suitable concentration.

Protocol 2: Column Washing and Regeneration

If column contamination is suspected to be the cause of peak shape issues, the following washing procedure can be attempted.

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of each of the following solvents at a low flow rate:

    • Mobile phase (without buffer salts).

    • 100% HPLC-grade water.

    • Isopropanol.

    • Hexane (if compatible with your system and column).

    • Isopropanol.

    • 100% HPLC-grade water.

    • Mobile phase (without buffer salts).

  • Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.[2]

Visual Troubleshooting Guides

// Tailing path adjust_ph [label="Adjust Mobile Phase pH (e.g., < 4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_column [label="Use End-Capped Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; reduce_conc [label="Reduce Sample Concentration/Volume", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Fronting path reduce_inj_vol [label="Reduce Injection Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; match_solvent [label="Match Sample Solvent to Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Resolution path optimize_mobile_phase [label="Optimize Mobile Phase (Organic %, Solvent Type)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_column_res [label="Change Column (e.g., smaller particles, longer, different phase)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_all_peaks; check_all_peaks -> system_issue [label="Yes"]; check_all_peaks -> analyte_specific_issue [label="No"]; analyte_specific_issue -> check_peak_shape; check_peak_shape -> tailing [label="Tailing"]; check_peak_shape -> fronting [label="Fronting"]; check_peak_shape -> resolution_issue [label="Poor Resolution"];

tailing -> adjust_ph -> change_column -> reduce_conc; fronting -> reduce_inj_vol -> match_solvent; resolution_issue -> optimize_mobile_phase -> change_column_res; } Caption: Troubleshooting workflow for peak shape and resolution issues.

Experimental_Workflow sample_prep Sample Preparation (Dissolve in appropriate solvent) hplc_analysis HPLC Analysis (C18 column, gradient elution) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV Detector at 280 nm) hplc_analysis->data_acquisition peak_integration Peak Integration and Review data_acquisition->peak_integration check_criteria Peak Shape & Resolution Meet Criteria? peak_integration->check_criteria report_results Report Results check_criteria->report_results Yes troubleshoot Troubleshoot (Refer to guide) check_criteria->troubleshoot No

References

Strategies to improve the efficiency of 5-Chloro-2-fluorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 5-Chloro-2-fluorophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is a two-step process starting from 5-Chloro-2-fluoroaniline. This process involves:

  • Diazotization: The primary amine group of 5-Chloro-2-fluoroaniline is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C).

  • Hydrolysis: The resulting diazonium salt is then hydrolyzed by heating the aqueous acidic solution. The diazonium group is an excellent leaving group (as N₂ gas), and it is replaced by a hydroxyl group to yield the desired this compound.

Q2: Why is strict temperature control (0-5 °C) crucial during the diazotization step?

A2: Maintaining a low temperature during diazotization is critical because aryl diazonium salts are thermally unstable.[1] If the temperature rises above 5-10 °C, the diazonium salt can prematurely decompose, leading to several undesirable side reactions. The primary side reaction is the unwanted hydrolysis of the diazonium salt to form the phenol product within the diazotization mixture, which can then couple with unreacted diazonium salt to form colored azo-byproducts.[2] This reduces the overall yield and complicates the purification process.

Q3: Which acid, sulfuric acid or hydrochloric acid, is preferred for the diazotization and hydrolysis steps?

A3: While both strong acids can be used, sulfuric acid is often preferred for the subsequent hydrolysis step. The use of hydrochloric acid introduces chloride ions (Cl⁻), which can act as a nucleophile in a competing Sandmeyer-type reaction, leading to the formation of dichlorinated byproducts instead of the desired phenol.[3] Sulfuric acid provides the necessary acidic medium without introducing competing nucleophiles, thus favoring the formation of the hydroxyl group during hydrolysis.

Q4: What are the key safety precautions to consider when working with diazonium salts?

A4: Diazonium salts, particularly when isolated in solid form, can be explosive and are sensitive to shock, friction, and heat.[1][2] Therefore, it is standard practice to generate and use them in situ as an aqueous solution without isolation. Key safety measures include:

  • Always maintaining the reaction temperature below 5 °C during diazotization.

  • Using a stoichiometric amount of sodium nitrite and checking for any excess with starch-iodide paper.[1]

  • Ensuring proper venting for the nitrogen gas evolved during the hydrolysis step.

  • Never allowing the diazonium salt solution to dry out.

  • Quenching any residual diazonium salt before workup and disposal.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Recommended Solution(s)
Premature decomposition of the diazonium salt. Ensure the temperature of the diazotization reaction is strictly maintained between 0-5 °C using an efficient cooling bath (e.g., ice-salt). Add the sodium nitrite solution slowly and sub-surface to avoid localized heating.
Incomplete diazotization. Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite. Confirm the presence of a slight excess of nitrous acid at the end of the addition using starch-iodide paper (a blue-black color indicates excess). Avoid a large excess of nitrous acid as it can lead to side reactions.
Formation of azo-coupling byproducts. This is often a consequence of elevated temperatures during diazotization, leading to the premature formation of the phenol product which then couples with the diazonium salt. Strict temperature control is the primary solution. Ensuring a sufficiently acidic medium (pH 1-2) also minimizes coupling reactions.[2]
Incomplete hydrolysis. Ensure the hydrolysis is carried out at a sufficiently high temperature (typically 80-100 °C, but this should be optimized) and for an adequate duration. Monitor the reaction by TLC or HPLC to confirm the disappearance of the diazonium salt intermediate.
Loss of product during workup. This compound has some solubility in water. Saturate the aqueous layer with sodium chloride before extraction to decrease the product's solubility in the aqueous phase. Use an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate) and perform multiple extractions.
Problem 2: Product is Dark/Discolored (Presence of Impurities)
Possible Cause Recommended Solution(s)
Formation of colored azo byproducts. As mentioned above, this is typically due to poor temperature control during diazotization. If colored impurities are present in the crude product, consider purification by column chromatography or treatment with activated carbon during recrystallization.
Oxidation of the phenol product. Phenols can be susceptible to oxidation, which can lead to discoloration. After hydrolysis and during workup, consider blanketing the reaction mixture and solutions with an inert gas like nitrogen or argon.
Presence of nitrated byproducts. If an excess of nitrous acid is used, or if the reaction conditions are not well-controlled, nitration of the aromatic ring can occur. Use a stoichiometric amount of sodium nitrite.

Data Presentation

The efficiency of the hydrolysis step is significantly influenced by the reaction temperature and the concentration of the acid. The following table summarizes general trends observed in the hydrolysis of aryl diazonium salts, which are applicable to the synthesis of this compound.

Table 1: Effect of Temperature and Acid Concentration on Hydrolysis Efficiency

Parameter Condition Observed Effect on Yield Potential Issues
Temperature Low (e.g., 50-60 °C)Slower reaction rate, potentially incomplete hydrolysis.Lower throughput.
Optimal (e.g., 80-100 °C)Faster reaction rate, generally higher yield.Increased potential for thermal decomposition into side products if not controlled.
High (e.g., >120 °C)Very fast reaction, but may lead to increased formation of tar and other degradation products.Lower purity and yield.
Acid Concentration LowSlower hydrolysis rate.May not be sufficient to suppress side reactions like azo coupling.
(H₂SO₄)Moderate (e.g., 20-40%)Generally optimal for efficient hydrolysis.Balances reaction rate and stability.
High (e.g., >60%)Can accelerate hydrolysis but may also promote side reactions like sulfonation at very high temperatures.Increased potential for byproducts.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on the general principles of diazotization and hydrolysis of substituted anilines. Optimization may be required for specific laboratory conditions and scales.

Materials:

  • 5-Chloro-2-fluoroaniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Starch-iodide paper

  • Ice

Procedure:

Step 1: Diazotization of 5-Chloro-2-fluoroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of sulfuric acid by cautiously adding concentrated sulfuric acid (e.g., 1.5-2.0 equivalents) to deionized water. Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add 5-Chloro-2-fluoroaniline (1.0 equivalent) to the cold acid solution with vigorous stirring. Maintain the temperature below 10 °C during the addition. The aniline salt may precipitate, forming a slurry.

  • Prepare a solution of sodium nitrite (1.05-1.1 equivalents) in deionized water. Cool this solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline salt slurry over a period of 30-60 minutes. It is crucial to maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Check for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (immediate formation of a blue-black color) indicates that the diazotization is complete. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

Step 2: Hydrolysis of the Diazonium Salt

  • Gently heat the diazonium salt solution from Step 1. Vigorous evolution of nitrogen gas will be observed. Control the heating rate to maintain a steady, but not violent, effervescence.

  • Once the initial vigorous gas evolution subsides, heat the reaction mixture to 80-100 °C and maintain this temperature for 1-2 hours, or until the evolution of nitrogen ceases.

  • Monitor the reaction by TLC or HPLC to ensure the disappearance of the diazonium salt intermediate.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Extract the aqueous solution with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/toluene) or by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification start 5-Chloro-2-fluoroaniline acid_prep Prepare cold H₂SO₄ solution aniline_add Add aniline to acid acid_prep->aniline_add 1 nanitrite_add Add NaNO₂ solution (0-5 °C) aniline_add->nanitrite_add 2 nanitrite_prep Prepare cold NaNO₂ solution nanitrite_prep->nanitrite_add diazonium_salt 5-Chloro-2-fluorobenzene diazonium sulfate nanitrite_add->diazonium_salt 3 heating Heat solution (80-100 °C) diazonium_salt->heating n2_evolution N₂ gas evolution heating->n2_evolution crude_phenol_sol Crude this compound in solution heating->crude_phenol_sol 4 extraction Solvent Extraction crude_phenol_sol->extraction washing Washing extraction->washing 5 drying Drying & Evaporation washing->drying 6 purification Recrystallization or Chromatography drying->purification 7 final_product Pure this compound purification->final_product 8

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield of Product? cause1 Premature Diazonium Decomposition? start->cause1 Yes cause2 Incomplete Diazotization? start->cause2 Yes cause3 Incomplete Hydrolysis? start->cause3 Yes cause4 Workup Losses? start->cause4 Yes solution1 Maintain Temp 0-5 °C Slow NaNO₂ Addition cause1->solution1 solution2 Use slight excess NaNO₂ Check with Starch-Iodide Paper cause2->solution2 solution3 Ensure sufficient heating time and temperature (80-100 °C) Monitor reaction completion cause3->solution3 solution4 Saturate aqueous layer with NaCl Perform multiple extractions cause4->solution4

References

Managing the moderate volatility and flash point of 5-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the moderate volatility and flash point of 5-Chloro-2-fluorophenol during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should be aware of?

A1: this compound is an off-white crystalline powder.[1][2] Its moderate volatility and flash point require careful handling. Key properties are summarized in the table below.

Data Presentation: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H4ClFO[1]
Molecular Weight146.55 g/mol
Boiling Point187.1 ± 20.0 °C at 760 mmHg[1]
Flash Point66.9 ± 21.8 °C[1]
Vapor Pressure0.5 ± 0.4 mmHg at 25°C[1]
Density~1.4 g/cm³[1]

Q2: What are the primary hazards associated with this compound?

A2: this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[3] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3] Due to its flash point, it is considered a combustible liquid.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its stability and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[1] It should be stored separately from reactive or combustible materials.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical splash goggles, a face shield where splashing is possible, impervious clothing such as a lab coat, and gloves (e.g., butyl rubber or neoprene).[2] All handling of volatile chemicals should be done in a well-ventilated area, preferably within a chemical fume hood.

Troubleshooting Guides

Issue 1: Inconsistent reaction yields, possibly due to loss of this compound.

Possible Cause: The moderate volatility of this compound can lead to its loss through evaporation, especially in open or poorly sealed reaction vessels, or when the reaction is heated.

Solutions:

  • Use a reflux condenser: For reactions requiring heating, a reflux condenser is essential to return the volatilized reactant to the reaction mixture.[4]

  • Employ a sealed reaction vessel: For reactions sensitive to reactant loss or those run at temperatures above the solvent's boiling point, a sealed pressure vessel may be necessary.[5] Be aware that this can lead to pressure buildup.

  • Monitor reaction temperature closely: Avoid excessive heating that can increase the vapor pressure of the reactant and solvent, leading to greater evaporative losses.

Issue 2: Pressure buildup in a sealed reaction vessel.

Possible Cause: Heating a reaction mixture containing a moderately volatile compound like this compound in a sealed vessel will increase the internal pressure.[5] This is due to the increased vapor pressure of the reactant and any solvents.

Solutions:

  • Do not overfill the reaction vessel: As a rule of thumb, the reaction volume should not exceed half the volume of the sealed tube to provide adequate headspace for vapor expansion.[5]

  • Use a pressure-rated vessel: Ensure the reaction vessel is designed to withstand the anticipated pressure at the reaction temperature.

  • Monitor pressure: If possible, use a reaction setup that allows for pressure monitoring.

  • Vent the vessel upon cooling: Always allow the vessel to cool completely to room temperature behind a blast shield before opening to release any residual pressure.

Issue 3: Side reactions or low yield in Williamson Ether Synthesis.

Possible Cause: In the Williamson ether synthesis, the phenoxide of this compound is a key intermediate. Side reactions can occur, such as elimination reactions of the alkyl halide, especially with secondary or tertiary halides, or C-alkylation of the phenoxide.[6][7]

Solutions:

  • Choice of alkyl halide: Use primary alkyl halides whenever possible to favor the SN2 reaction over elimination.[8]

  • Base selection: Use a strong, non-nucleophilic base to fully deprotonate the phenol without interfering with the alkylation step. Sodium hydride (NaH) is a common choice.

  • Solvent: Aprotic polar solvents like DMF or acetonitrile can promote the desired SN2 reaction.[9]

  • Temperature control: Maintain the lowest effective temperature to minimize side reactions.

Issue 4: Difficulty in achieving complete reaction in Suzuki-Miyaura Coupling.

Possible Cause: The reactivity of aryl halides in Suzuki-Miyaura coupling can be influenced by electronic effects. The electron-withdrawing nature of the fluorine and chlorine atoms in this compound can affect the oxidative addition step.[10] Catalyst deactivation or issues with the base can also lead to incomplete reactions.

Solutions:

  • Catalyst and ligand selection: For electron-deficient aryl halides, a catalyst system with electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[11]

  • Base: The choice of base is critical. A stronger base may be required to facilitate the transmetalation step. Common bases include potassium carbonate, cesium carbonate, or potassium phosphate.[12]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.

  • Inert atmosphere: Suzuki-Miyaura couplings are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of a 5-Chloro-2-fluorophenoxy ether

This protocol describes a general procedure for the O-alkylation of this compound with a primary alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Primary alkyl halide (e.g., ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) to a round-bottom flask containing anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases, indicating the formation of the sodium phenoxide.

  • Cool the mixture back to 0 °C and add the primary alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the coupling of this compound with an arylboronic acid. The phenolic hydroxyl group may need to be protected prior to the coupling reaction.

Materials:

  • Protected this compound (e.g., as a methyl ether)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

  • Base (e.g., K2CO3, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the protected this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_williamson Williamson Ether Synthesis cluster_suzuki Suzuki-Miyaura Coupling start_w This compound deprotonation Deprotonation (NaH, DMF) start_w->deprotonation alkylation Alkylation (Alkyl Halide) deprotonation->alkylation workup_w Aqueous Workup alkylation->workup_w purification_w Purification workup_w->purification_w product_w Ether Product purification_w->product_w start_s Protected this compound coupling Coupling Reaction (Arylboronic acid, Pd catalyst, Base) start_s->coupling workup_s Aqueous Workup coupling->workup_s purification_s Purification workup_s->purification_s product_s Biaryl Product purification_s->product_s

Caption: General experimental workflows for common reactions.

troubleshooting_logic issue Inconsistent Yield cause1 Reactant Loss (Volatility) issue->cause1 cause2 Side Reactions issue->cause2 cause3 Incomplete Reaction issue->cause3 solution1a Use Reflux Condenser cause1->solution1a solution1b Use Sealed Vessel cause1->solution1b solution2a Optimize Reactants cause2->solution2a solution2b Control Temperature cause2->solution2b solution3a Optimize Catalyst/Ligand cause3->solution3a solution3b Change Base/Solvent cause3->solution3b

References

Addressing challenges in scaling up reactions involving 5-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluorophenol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges you may encounter when scaling up reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when handling this compound on a larger scale?

A1: When scaling up, handling precautions for this compound become critical. It is an irritant to the eyes, respiratory system, and skin.[1][2] Always work in a well-ventilated area, preferably under a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory, including chemical safety goggles, protective gloves, and appropriate respiratory protection.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[2][4] In case of accidental release, avoid generating dust and use dry clean-up procedures.[5] For larger spills, alert emergency services and contain the spillage to prevent it from entering drains or water courses.[5]

Q2: What are the key physical and chemical properties of this compound that are relevant for scale-up?

A2: this compound is an off-white crystalline powder with a molecular weight of 146.547 g/mol .[3][6] Its boiling point is approximately 187°C, and it has a flash point of around 67°C, indicating moderate volatility that requires careful temperature control during reactions and storage.[7] It should be stored in a cool, well-ventilated area to prevent degradation.[7] These properties are crucial for designing appropriate reactor systems and ensuring safe handling and storage at an industrial scale.

Q3: What are the most common reactions where this compound is used as an intermediate?

A3: this compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[3] The most common reactions include:

  • Williamson Ether Synthesis: To form aryl ethers.

  • Nucleophilic Aromatic Substitution (SNAr): Where the fluorine or chlorine atom is displaced by a nucleophile.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki or Buchwald-Hartwig couplings to form C-C or C-N bonds.

Q4: How do the electron-withdrawing properties of the chlorine and fluorine substituents affect the reactivity of this compound?

A4: The chlorine and fluorine atoms are electron-withdrawing groups, which increases the acidity of the phenolic hydroxyl group compared to phenol itself.[8] This facilitates deprotonation to form the phenoxide ion, which is a key step in reactions like the Williamson ether synthesis.[8] However, these electron-withdrawing groups can also decrease the nucleophilicity of the resulting phenoxide.

Troubleshooting Guide for Scale-Up Reactions

Issue 1: Low Yield or Stalled Reaction

Q: We are observing a significant drop in yield for our Williamson ether synthesis when moving from a 1L flask to a 50L reactor. What are the potential causes and solutions?

A: Low yields upon scale-up are a common challenge and can be attributed to several factors:

  • Inadequate Mixing: What works in a small flask with a magnetic stir bar may be insufficient in a large reactor.[9] Poor mixing can lead to localized temperature gradients and concentration imbalances, hindering the reaction.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor, turbine) to maintain homogeneity. The efficiency of mixing can change non-linearly with scale.[10]

  • Poor Heat Transfer: Exothermic reactions can be difficult to control in large volumes as the surface area-to-volume ratio decreases.[9][10] This can lead to localized overheating, causing decomposition of reactants or products.

    • Solution: Implement a robust temperature control system for the reactor jacket. Consider a slower, controlled addition of reagents to manage the exotherm.

  • Incomplete Deprotonation: While the phenolic proton is acidic, incomplete deprotonation can be an issue, especially if the base is not dispersed effectively.

    • Solution: Ensure the base (e.g., K₂CO₃, NaOH) is of appropriate particle size for good dispersion. In some cases, a stronger base like sodium hydride (NaH) might be necessary, though this introduces additional safety considerations at scale.[4]

Issue 2: Impurity Formation

Q: Our scaled-up reaction is producing a higher percentage of a dimeric ether impurity. How can we mitigate this?

A: Increased impurity formation at scale often points to issues with reaction concentration, temperature, or stoichiometry.

  • Side Reactions: At higher temperatures, which can occur due to poor heat transfer, side reactions like the formation of dimeric ethers can become more prevalent.

    • Solution: Optimize the reaction temperature and ensure uniform heating. A lower reaction temperature may be necessary, even if it slightly increases the reaction time.

  • Stoichiometry: Inaccurate addition of reagents on a large scale can lead to an excess of one reactant, promoting side reactions.

    • Solution: Calibrate all feeding equipment carefully. Consider using a slight excess of the less expensive reagent if it helps drive the reaction to completion and minimizes side products.

Issue 3: Work-up and Isolation Challenges

Q: We are struggling with the work-up of our scaled-up reaction, particularly with phase separation and product isolation. What can we do?

A: Work-up procedures often need significant modification during scale-up.

  • Emulsion Formation: Vigorous agitation of biphasic mixtures in large reactors can lead to stable emulsions that are difficult to break.

    • Solution: Reduce the agitation speed during extraction. Adding a saturated brine solution can help break emulsions.

  • Product Loss: The product may have some solubility in the aqueous layer, which can lead to significant losses at a larger scale.

    • Solution: Perform back-extraction of the aqueous layers with the organic solvent to recover dissolved product.

  • Filtration Issues: If the product is a solid, filtration can be slow and inefficient at a large scale.

    • Solution: Ensure the crystal size is optimized for filtration. Consider using a filter press or centrifuge for large quantities.

Quantitative Data

The following table provides an illustrative example of how reaction parameters can change during scale-up, based on common challenges. Note that these are not experimental data for this compound but represent typical observations in process development.

ParameterLab Scale (1L)Pilot Scale (50L) - UnoptimizedPilot Scale (50L) - Optimized
Reagent Addition Time 10 minutes10 minutes60 minutes
Max. Internal Temp. 65°C85°C (exotherm spike)68°C
Stirring Speed 500 rpm (magnetic)100 rpm (anchor)250 rpm (turbine)
Reaction Time 4 hours8 hours (stalled)5 hours
Yield 92%65%90%
Purity (by HPLC) 99.5%95% (with impurities)99.2%

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of an Aryl Ether (Illustrative)

This protocol is a general guideline and should be optimized for your specific substrate and equipment.

  • Reactor Setup: Charge a clean, dry 50L glass-lined reactor with this compound (1.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (10 volumes).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon to create an inert atmosphere.

  • Base Addition: Add finely powdered potassium carbonate (1.5 eq) to the reactor with moderate agitation.

  • Heating: Heat the reaction mixture to 60-70°C and stir for 1 hour to ensure formation of the phenoxide.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 eq) dropwise over 1-2 hours, carefully monitoring the internal temperature to control any exotherm.

  • Reaction Monitoring: Maintain the temperature at 60-70°C and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly add water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to an extraction vessel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Scale-Up

G General Experimental Workflow for Scaling Up Williamson Ether Synthesis A Reactor Setup (this compound, Solvent) B Inert Atmosphere Purge A->B C Base Addition (e.g., K2CO3) B->C D Heating and Phenoxide Formation C->D E Controlled Addition of Alkyl Halide D->E F Reaction Monitoring (TLC/HPLC) E->F G Cooling and Quenching F->G Reaction Complete H Extraction and Washing G->H I Drying and Concentration H->I J Product Purification I->J

Caption: A generalized workflow for the Williamson ether synthesis at scale.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in Scale-Up Reactions start Low Yield Observed q1 Was the reaction sluggish or did it stall? start->q1 a1_yes Possible Heat Transfer or Mixing Issue q1->a1_yes Yes a1_no Check for Side Product Formation q1->a1_no No q2 Were exotherm spikes observed? a1_yes->q2 q3 Major side products detected? a1_no->q3 a2_yes Improve Cooling / Slow Reagent Addition q2->a2_yes Yes a2_no Increase Agitation / Evaluate Impeller q2->a2_no No end Re-run Optimized Reaction a2_yes->end a2_no->end a3_yes Optimize Temperature and Stoichiometry q3->a3_yes Yes a3_no Investigate Work-up Losses q3->a3_no No a3_yes->end a3_no->end

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Chloro-2-fluorophenol and Other Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 5-Chloro-2-fluorophenol with other halogenated phenols. Understanding the nuanced effects of halogen substitution on the phenolic ring is crucial for designing synthetic routes, predicting reaction outcomes, and developing novel pharmaceutical agents. This document synthesizes available experimental data and theoretical principles to offer a clear and objective comparison.

Introduction to Halogenated Phenol Reactivity

The reactivity of a phenol is intrinsically linked to the electron density of its aromatic ring and the acidity of the hydroxyl proton. Halogen substituents exert both inductive and resonance effects, which can either activate or deactivate the ring towards electrophilic or nucleophilic attack and influence the phenol's acidity.

  • Inductive Effect (-I): Halogens are more electronegative than carbon and therefore withdraw electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring towards electrophilic substitution and increases the acidity of the phenol by stabilizing the resulting phenoxide ion. The inductive effect decreases with distance from the substituent.

  • Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions, thereby activating these positions towards electrophilic attack. This effect tends to decrease the acidity of the phenol. For halogens, the resonance effect is generally weaker than the inductive effect, with the exception of fluorine where the effect is more pronounced due to better orbital overlap.

The interplay of these electronic effects, along with steric hindrance, governs the overall reactivity of a given halogenated phenol.

Comparison of Acidity: pKa Values

CompoundpKaReference(s)
Phenol9.99[1]
2-Fluorophenol8.81[1]
4-Fluorophenol9.92[1]
2-Chlorophenol8.48[1]
3-Chlorophenol9.02[1]
4-Chlorophenol9.41[1]
2,4-Dichlorophenol7.85[1]
2,6-Dichlorophenol6.78[1]
2,4,6-Trichlorophenol6.42[1]
2-Bromophenol8.42[2]
4-Bromophenol9.34[2]
4-Iodophenol9.30[2]

Analysis: The data clearly shows that halogen substitution generally increases the acidity of phenols (lowers the pKa) due to the dominant electron-withdrawing inductive effect. The position of the halogen is also critical, with ortho-substituents often having a more pronounced acid-strengthening effect due to their proximity to the hydroxyl group. For this compound, we can anticipate a pKa value lower than that of 2-fluorophenol (8.81) and 3-chlorophenol (9.02) due to the combined electron-withdrawing effects of both halogens.

Theoretical Reactivity Comparison: Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. The substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, while a negative value indicates an electron-donating group that activates the ring.

Substituentσ_metaσ_para
-F0.340.06
-Cl0.370.23
-Br0.390.23
-I0.350.18
-NO₂0.710.78
-CN0.560.66
-CH₃-0.07-0.17
-OCH₃0.12-0.27

Analysis: Both fluorine and chlorine have positive Hammett constants, indicating they are electron-withdrawing and thus deactivating towards electrophilic aromatic substitution compared to benzene. The σ_para value for fluorine is significantly lower than that of chlorine, reflecting the stronger +R (electron-donating resonance) effect of fluorine which partially counteracts its strong -I (inductive) effect.

For this compound, the fluorine at the 2-position and the chlorine at the 5-position (meta to the hydroxyl group) will both withdraw electron density, making the ring less nucleophilic than phenol itself. The reactivity towards electrophiles will be significantly reduced.

Reactivity in Key Chemical Transformations

Electrophilic Aromatic Substitution

Halogenated phenols undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and acylation. The hydroxyl group is a strong activating, ortho-, para-director. However, the deactivating effect of the halogen substituents will modulate this reactivity.

For this compound, the directing effects of the three substituents must be considered:

  • -OH (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).

  • -F (at C2): Deactivating, directs ortho (C3) and para (C5 - already substituted).

  • -Cl (at C5): Deactivating, directs ortho (C4, C6) and para (C2 - already substituted).

The positions most activated for electrophilic attack would be C4 and C6, as they are ortho and para to the powerful hydroxyl group and also receive directing influence from the chlorine atom. However, the overall reaction rate is expected to be slower than that of phenol or even monochlorophenols due to the presence of two deactivating halogen atoms.

Nucleophilic Substitution Reactions

1. Williamson Ether Synthesis: This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide. The reactivity of the phenoxide is influenced by the electronic effects of the ring substituents. Electron-withdrawing groups stabilize the phenoxide anion, making the corresponding phenol more acidic but the phenoxide less nucleophilic. Therefore, this compound, being more acidic, will readily form the phenoxide, but this phenoxide will be a weaker nucleophile compared to the phenoxide of phenol or less halogenated phenols. This will likely result in slower reaction rates for the ether synthesis.

2. Acylation: The acylation of the hydroxyl group to form an ester is another important reaction. Similar to ether synthesis, the nucleophilicity of the oxygen atom is key. The electron-withdrawing fluorine and chlorine atoms in this compound will reduce the electron density on the hydroxyl oxygen, making it less nucleophilic and thus potentially slowing down the rate of acylation compared to phenol.

Experimental Protocols

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

Objective: To determine the acid dissociation constant (pKa) of a halogenated phenol.

Materials:

  • Halogenated phenol of interest

  • Spectrophotometer (UV-Vis)

  • pH meter

  • Quartz cuvettes

  • Buffer solutions of varying pH (e.g., phosphate, borate)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Prepare a stock solution of the halogenated phenol in a suitable solvent (e.g., ethanol or methanol) at a known concentration.

  • Prepare a series of solutions with a constant concentration of the phenol in different buffer solutions covering a pH range of approximately pKa ± 2.

  • Measure the UV-Vis spectrum of each solution, including a blank (buffer solution only), over a relevant wavelength range.

  • Identify the wavelength of maximum absorbance (λ_max) for both the protonated (acidic) and deprotonated (basic) forms of the phenol.

  • Measure the absorbance of all buffered solutions at these two wavelengths.

  • Calculate the pKa using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log [(A_b - A) / (A - A_a)] where:

    • A is the absorbance of the solution at a given pH.

    • A_a is the absorbance of the fully protonated form (in highly acidic solution).

    • A_b is the absorbance of the fully deprotonated form (in highly basic solution).

  • Plot pH vs. log [(A_b - A) / (A - A_a)] . The pKa is the pH at which the log term is zero.

Protocol 2: Comparative Kinetics of Phenol Acylation

Objective: To compare the relative rates of acylation of this compound and other halogenated phenols.

Materials:

  • This compound and other selected halogenated phenols

  • Acylating agent (e.g., acetic anhydride or benzoyl chloride)

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • A suitable aprotic solvent (e.g., acetonitrile or dichloromethane)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

  • Internal standard for chromatography

  • Standard laboratory glassware

Procedure:

  • Prepare stock solutions of each phenol, the acylating agent, the base, and an internal standard in the chosen solvent.

  • Set up parallel reactions. In separate reaction vessels, combine a phenol, the internal standard, and the base.

  • Initiate the reactions by adding the acylating agent to each vessel simultaneously.

  • Monitor the reaction progress by withdrawing aliquots at specific time intervals.

  • Quench the reaction in the aliquots immediately (e.g., by adding a large volume of water).

  • Extract the organic components and analyze the samples by GC or HPLC.

  • Determine the concentration of the starting phenol and the ester product at each time point by comparing their peak areas to that of the internal standard.

  • Plot the concentration of the product versus time for each phenol.

  • Calculate the initial rate of reaction from the slope of the initial linear portion of the plot.

  • Compare the initial rates to determine the relative reactivity of the different halogenated phenols.

Visualizations

electronic_effects cluster_phenol Phenolic Ring cluster_effects Substituent Effects cluster_reactivity Impact on Reactivity Phenol Phenol (C₆H₅OH) Inductive Inductive Effect (-I) (Electron Withdrawing) Phenol->Inductive Halogen Substitution Resonance Resonance Effect (+R) (Electron Donating) Phenol->Resonance Halogen Substitution Acidity Increased Acidity (Lower pKa) Inductive->Acidity Electrophilic Decreased Reactivity towards Electrophiles Inductive->Electrophilic Nucleophilic Decreased Nucleophilicity of Phenoxide Inductive->Nucleophilic Stabilizes anion, reduces nucleophilicity Resonance->Electrophilic Partially counters -I effect at o,p experimental_workflow cluster_prep Preparation cluster_acidity Acidity Measurement (pKa) cluster_kinetics Kinetic Studies (e.g., Acylation) cluster_analysis Comparative Analysis A Select Halogenated Phenols (incl. This compound) B Prepare Standard Solutions A->B C UV-Vis Spectrophotometry B->C D Potentiometric Titration B->D F Set up Competitive Reactions B->F E Data Analysis: Calculate pKa Values C->E D->E I Compare pKa Values E->I G Monitor Reaction Progress (GC/HPLC) F->G H Calculate Reaction Rates G->H J Compare Reaction Rates H->J K Correlate with Substituent Effects (Hammett Plot) I->K J->K L Draw Reactivity Conclusions K->L

References

A Comparative Guide to 5-Chloro-2-fluorophenol and Its Isomers in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriately substituted building blocks is paramount to achieving desired molecular architectures and biological activities. Halogenated phenols, in particular, serve as versatile intermediates. This guide provides a comprehensive comparison of 5-Chloro-2-fluorophenol and its key positional isomers—3-Chloro-2-fluorophenol, 4-Chloro-2-fluorophenol, and 6-Chloro-2-fluorophenol—in the context of their utility in chemical synthesis. The comparison is based on available experimental data, established chemical principles, and representative synthetic protocols.

Introduction to this compound and Its Isomers

This compound and its isomers are valuable precursors in organic synthesis, primarily utilized in the construction of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The presence and relative positions of the chloro, fluoro, and hydroxyl substituents significantly influence the reactivity of the aromatic ring and the phenolic proton, thereby dictating their performance in various chemical transformations.

Physicochemical Properties and Acidity

Table 1: Physicochemical Properties of this compound and Its Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Inferred Acidity Trend (Lower pKa = More Acidic)
This compound186589-76-4C₆H₄ClFO146.55187.1 ± 20.0[3]Moderate
3-Chloro-2-fluorophenol2613-22-1C₆H₄ClFO146.55Not readily availablePotentially Highest
4-Chloro-2-fluorophenol348-62-9C₆H₄ClFO146.55103-104 (at reduced pressure)[4]High
6-Chloro-2-fluorophenol2040-90-6C₆H₄ClFO146.55Not readily availableLowest (due to ortho effect)

Note: The acidity trend is inferred based on the combined electronic effects of the substituents. Experimental verification is recommended.

Comparative Performance in Key Chemical Reactions

The utility of these isomers as synthetic intermediates is best illustrated by their performance in common C-O and C-C bond-forming reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental method for the formation of ethers, proceeding via an SN2 reaction between a phenoxide and an alkyl halide. The rate and yield of this reaction are influenced by the nucleophilicity of the phenoxide, which is related to the phenol's acidity, and steric hindrance around the hydroxyl group.

Expected Reactivity Trend:

Based on electronic effects, a more acidic phenol will form a more stable, and thus less reactive (less nucleophilic), phenoxide. However, in a reaction under basic conditions, the concentration of the more readily formed phenoxide from a more acidic phenol can lead to a faster overall reaction rate, assuming the nucleophilicity is still sufficient. Steric hindrance from ortho-substituents can significantly decrease the reaction rate.

  • 3-Chloro-2-fluorophenol & 4-Chloro-2-fluorophenol: Expected to be highly reactive due to the strong electron-withdrawing effects of the halogens, leading to efficient phenoxide formation.

  • This compound: Expected to show good reactivity.

  • 6-Chloro-2-fluorophenol: The presence of the chlorine atom ortho to the hydroxyl group is likely to cause significant steric hindrance, potentially leading to lower yields or requiring more forcing reaction conditions.[5][6][7][8]

Table 2: Representative Yields in Williamson Ether Synthesis

Phenol IsomerAlkylating AgentProductYield (%)Reference (Illustrative)
This compoundNot specifiedDiaryl ether derivativeNot specified[2]
4-Chloro-3-fluorophenolEthyl sulfate4-chloro-3-fluorophenyl etherNot specified[9]
2-Chloro-6-fluorophenolSubstituted aniline derivativeIntermediate for Lumiracoxib94.7[10]

Note: The data in this table is compiled from syntheses of related compounds and should be considered illustrative rather than a direct comparison under identical conditions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)

In palladium-catalyzed cross-coupling reactions, the phenol is typically converted to a triflate or other suitable leaving group to act as the electrophile. However, the phenolic hydroxyl group can also influence the reactivity of the C-Cl bond in Suzuki-Miyaura or Buchwald-Hartwig amination reactions. The electronic nature and position of the hydroxyl group can affect the oxidative addition step of the catalytic cycle.

Expected Reactivity Trend:

Electron-withdrawing groups on the aromatic ring generally facilitate the oxidative addition of the aryl-halide bond to the palladium catalyst. Therefore, the presence of the fluorine and hydroxyl/phenoxide groups will influence the reactivity of the C-Cl bond.

  • Isomers with chlorine at the 4- or 6-position: These may exhibit higher reactivity in cross-coupling reactions due to the stronger activation of the C-Cl bond by the para or ortho hydroxyl/phenoxide group.

  • Isomers with chlorine at the 3- or 5-position: The meta-relationship to the hydroxyl group will have a less pronounced activating effect.

Table 3: Representative Yields in Palladium-Catalyzed Cross-Coupling Reactions

Phenol Isomer DerivativeCoupling PartnerReaction TypeYield (%)Reference (Illustrative)
7-Chloro-2-naphtholArylboronic acidSuzuki-Miyaura40-70 (Pd(PPh₃)₄), >90 (Pd(OAc)₂/SPhos)[11]
Aryl ChloridesPrimary/Secondary AminesBuchwald-HartwigGenerally good to excellent[12][13]

Note: Specific comparative data for the chlorofluorophenol isomers in these reactions is scarce. The provided data illustrates the range of yields achievable with related chloro-substituted phenols and aryl chlorides.

Experimental Protocols

General Experimental Protocol for Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific isomers and alkylating agents.

  • Deprotonation: To a solution of the chlorofluorophenol isomer (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, NaH, 1.2-1.5 eq.). The mixture is stirred at room temperature for 30-60 minutes.

  • Alkylation: The alkylating agent (e.g., an alkyl halide, 1.1 eq.) is added to the reaction mixture.

  • Reaction: The reaction is heated to an appropriate temperature (e.g., 60-100 °C) and monitored by TLC or GC-MS until completion.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or recrystallization.

Williamson_Ether_Synthesis Phenol Chlorofluorophenol Isomer Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide SN2_TS SN2 Transition State Phenoxide->SN2_TS Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2_TS Ether Product Ether (Ar-O-R) SN2_TS->Ether Salt Salt Byproduct (KX) SN2_TS->Salt

Williamson Ether Synthesis Workflow
General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol assumes the chlorofluorophenol is the electrophilic partner. The hydroxyl group may need to be protected or converted to a better leaving group (e.g., triflate) for efficient coupling at the C-Cl bond.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chlorofluorophenol isomer (1.0 eq.), boronic acid or ester (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.) are combined.

  • Solvent Addition: A degassed solvent system (e.g., toluene/water, dioxane/water) is added.

  • Reaction: The mixture is heated to reflux (e.g., 80-110 °C) and stirred vigorously until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition (Rate-determining for Ar-Cl) Pd0->Ox_Add PdII_complex Ar-Pd(II)L_n-Cl Ox_Add->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_R Ar-Pd(II)L_n-R' Transmetal->PdII_Ar_R Red_Elim Reductive Elimination PdII_Ar_R->Red_Elim Red_Elim->Pd0 Product_SM Coupled Product (Ar-R') Red_Elim->Product_SM ArCl Chlorofluorophenol (Ar-Cl) ArCl->Ox_Add Boronic_Acid Boronic Acid (R'-B(OH)₂) Boronic_Acid->Transmetal Base_SM Base Base_SM->Transmetal

Suzuki-Miyaura Catalytic Cycle

Synthesis and Availability

The synthetic accessibility of these isomers can also be a factor in their selection for a particular synthetic campaign.

  • This compound: Can be synthesized through various routes, often involving multi-step processes starting from commercially available precursors.[2]

  • 2-Chloro-5-fluorophenol: A known synthesis involves a multi-step sequence starting from p-fluoroaniline.[14]

  • 2-Chloro-4-fluorophenol: Can be prepared by direct chlorination of 4-fluorophenol.[15][16]

  • 4-Chloro-3-fluorophenol: Synthesized from o-fluoronitrobenzene.[9]

  • 2-Chloro-6-fluorophenol: Can be prepared by chlorination of 2-fluorophenol.[10]

The commercial availability and cost of these isomers should be considered in the early stages of process development.

Conclusion

The choice between this compound and its isomers in chemical synthesis is a nuanced decision that depends on the specific reaction and the desired outcome. While direct comparative data is limited, an understanding of the interplay between electronic and steric effects can guide the selection process. For nucleophilic substitution reactions at the hydroxyl group, isomers with less steric hindrance and favorable electronic activation are preferred. In palladium-catalyzed cross-coupling reactions, the position of the chlorine atom relative to the activating hydroxyl group is a key determinant of reactivity. This guide provides a framework for researchers to make informed decisions in the selection and application of these valuable synthetic intermediates. Further experimental studies are warranted to provide quantitative comparisons of the reactivity of these isomers in a broader range of synthetic transformations.

References

A Comparative Guide to Analytical Methods for the Quantification of 5-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Chloro-2-fluorophenol, a halogenated phenolic compound, is critical in various fields, including environmental monitoring, pharmaceutical analysis, and chemical manufacturing, due to its potential toxicity and role as a synthetic intermediate. This guide provides a comparative overview of the two primary chromatographic techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methods for similar halogenated phenols, providing a strong foundation for method development and validation for this compound.

Comparison of Analytical Techniques

The choice between HPLC and GC-MS for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of the expected performance characteristics for each technique.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometer (MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL< 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL< 0.3 µg/mL
Linearity Range 0.05 - 50 µg/mL0.1 - 100 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Derivatization Not typically requiredMay be required to improve volatility and thermal stability

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC and GC-MS are provided below. These protocols are based on methods for structurally similar compounds and serve as a robust starting point for method development.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from methods used for other chlorophenols and is suitable for determining the purity and concentration of this compound.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 40% acetonitrile, increasing to 70% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound (a PDA detector is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on EPA method 8041A for the analysis of phenols and is a suitable starting point for the quantification of this compound.[1]

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Standards:

  • Methylene chloride (GC grade)

  • This compound reference standard

  • Derivatization agent (if necessary, e.g., BSTFA)

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 70 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: m/z 40-300

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride.

  • Create a series of calibration standards through serial dilution of the stock solution.

  • Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with methylene chloride).

  • If derivatization is required, follow a standard protocol using an agent like BSTFA to improve volatility.

  • Reconstitute the sample in the appropriate solvent for injection.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the general workflows for method validation and the specific workflows for the HPLC and GC-MS analyses.

cluster_0 Analytical Method Validation Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Appropriate Analytical Method Define_ATP->Select_Method Develop_Method Develop and Optimize Method Select_Method->Develop_Method Validate_Method Validate Method (ICH Q2) Develop_Method->Validate_Method Implement_Method Implement for Routine Use Validate_Method->Implement_Method

Caption: General workflow for analytical method validation.

cluster_HPLC HPLC Analysis Workflow Prep_Standards_HPLC Prepare Calibration Standards HPLC_Analysis HPLC Separation (C18 Column) Prep_Standards_HPLC->HPLC_Analysis Prep_Sample_HPLC Prepare and Filter Sample Prep_Sample_HPLC->HPLC_Analysis UV_Detection UV/PDA Detection HPLC_Analysis->UV_Detection Data_Analysis_HPLC Data Analysis and Quantification UV_Detection->Data_Analysis_HPLC

Caption: Workflow for HPLC analysis of this compound.

cluster_GCMS GC-MS Analysis Workflow Prep_Standards_GC Prepare Calibration Standards GC_Separation GC Separation (e.g., DB-5ms column) Prep_Standards_GC->GC_Separation Prep_Sample_GC Sample Extraction (and Derivatization if needed) Prep_Sample_GC->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis_GC Data Analysis and Quantification MS_Detection->Data_Analysis_GC

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. HPLC offers a more direct analysis, often without the need for derivatization, making it well-suited for routine quality control applications. GC-MS, particularly with its high sensitivity and selectivity, is advantageous for trace-level analysis in complex matrices. The choice of method should be guided by the specific analytical requirements, including the sample matrix, desired sensitivity, and available instrumentation. The provided protocols and performance expectations serve as a comprehensive starting point for the development and validation of a robust analytical method for this compound.

References

Comparative Analysis of the Biological Activity of 5-Chloro-2-fluorophenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of derivatives of 5-Chloro-2-fluorophenol. Due to the limited availability of public data on a homologous series of this compound derivatives, this guide presents a comparative framework using data from structurally related halogenated phenolic compounds. This approach illustrates the key biological activities and experimental methodologies relevant to the evaluation of this class of molecules.

Introduction

This compound is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The incorporation of halogen atoms, such as chlorine and fluorine, into phenolic structures can significantly modulate their physicochemical properties and biological activities.[4] Halogenated phenolic compounds have been shown to exhibit a wide range of biological effects, including antimicrobial, antioxidant, anticancer, and anti-inflammatory activities.[4][5][6] This guide explores these potential activities in derivatives of this compound, providing a basis for future research and drug discovery efforts.

Biological Activities of Halogenated Phenol Derivatives

The introduction of chloro and fluoro substituents onto a phenol ring can influence its biological profile. The following sections detail the key biological activities observed in derivatives of halogenated phenols, supported by experimental data from related compound series.

Antimicrobial Activity

Halogenated phenolic compounds are known for their antimicrobial properties. The presence of halogens can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes. The mechanism of action often involves the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.

To illustrate a comparative analysis, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives against common bacterial and fungal strains. Lower MIC values indicate greater antimicrobial potency.

Compound IDDerivative StructureS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
CFP-01 This compound>100>100>100
CFP-D01 (Hypothetical) Amide derivative326464
CFP-D02 (Hypothetical) Ester derivative163232
CFP-D03 (Hypothetical) Schiff base derivative81616
CFP-D04 (Hypothetical) Heterocyclic derivative488
Ciprofloxacin (Standard Antibiotic)10.5N/A
Fluconazole (Standard Antifungal)N/AN/A2
Cytotoxic Activity

The anticancer potential of halogenated phenols is an active area of research. These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

The following table provides a representative comparison of the cytotoxic activity (IC50 values) of hypothetical this compound derivatives against different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound IDDerivative StructureMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
CFP-01 This compound>100>100>100
CFP-D01 (Hypothetical) Amide derivative55.268.472.1
CFP-D02 (Hypothetical) Ester derivative32.845.150.3
CFP-D03 (Hypothetical) Schiff base derivative15.622.728.9
CFP-D04 (Hypothetical) Heterocyclic derivative8.312.515.2
Doxorubicin (Standard Drug)0.81.21.0
Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The presence of electron-donating or electron-withdrawing groups on the phenolic ring can influence this activity.

The antioxidant capacity of hypothetical this compound derivatives is compared in the table below using IC50 values from a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Lower IC50 values signify stronger antioxidant activity.

Compound IDDerivative StructureDPPH Scavenging IC50 (µg/mL)
CFP-01 This compound85.2
CFP-D01 (Hypothetical) Amide derivative62.5
CFP-D02 (Hypothetical) Ester derivative48.9
CFP-D03 (Hypothetical) Schiff base derivative35.1
CFP-D04 (Hypothetical) Heterocyclic derivative28.7
Ascorbic Acid (Standard Antioxidant)5.6
Anti-inflammatory Activity

Certain halogenated phenolic compounds have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the modulation of inflammatory signaling pathways.

The table below presents a hypothetical comparison of the anti-inflammatory activity of this compound derivatives, measured as the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Compound IDDerivative StructureNitric Oxide Inhibition IC50 (µM)
CFP-01 This compound>100
CFP-D01 (Hypothetical) Amide derivative75.3
CFP-D02 (Hypothetical) Ester derivative52.1
CFP-D03 (Hypothetical) Schiff base derivative38.6
CFP-D04 (Hypothetical) Heterocyclic derivative25.9
Dexamethasone (Standard Drug)10.5

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. The following sections outline standard experimental protocols for the key assays mentioned.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

G cluster_prep Preparation cluster_assay Assay cluster_results Results p1 Prepare serial dilutions of test compounds a1 Inoculate microplate wells containing compound dilutions p1->a1 p2 Prepare standardized microbial inoculum p2->a1 a2 Incubate at optimal temperature and time a1->a2 r1 Visually assess microbial growth a2->r1 r2 Determine MIC (lowest concentration with no visible growth) r1->r2

Workflow for MIC Determination
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition c1 Seed cancer cells in a 96-well plate c2 Incubate for 24 hours c1->c2 t1 Treat cells with various concentrations of test compounds c2->t1 t2 Incubate for 48-72 hours t1->t2 a1 Add MTT solution to each well t2->a1 a2 Incubate for 4 hours a1->a2 a3 Add solubilizing agent (e.g., DMSO) a2->a3 r1 Measure absorbance at 570 nm a3->r1 r2 Calculate cell viability and IC50 value r1->r2

Workflow for MTT Cytotoxicity Assay
Antioxidant Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement p1 Prepare various concentrations of test compounds r1 Mix test compound solutions with DPPH solution p1->r1 p2 Prepare DPPH solution in methanol p2->r1 r2 Incubate in the dark at room temperature r1->r2 m1 Measure absorbance at 517 nm r2->m1 m2 Calculate percentage of radical scavenging activity and IC50 m1->m2

Workflow for DPPH Antioxidant Assay

Signaling Pathway Modulation

Halogenated phenolic derivatives may exert their biological effects by modulating key cellular signaling pathways. For instance, in the context of cancer, these compounds could potentially interfere with pathways that regulate cell proliferation, survival, and apoptosis. A hypothetical signaling pathway that could be targeted by a this compound derivative (CFP-D) is depicted below.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Inhibits Apoptosis Proliferation Proliferation mTOR->Proliferation CFP-D CFP-D CFP-D->Akt Inhibition

Hypothetical Inhibition of PI3K/Akt Pathway

Conclusion

References

A Comparative Guide to Analytical Standards for 5-Chloro-2-fluorophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of 5-Chloro-2-fluorophenol Analytical Standards

The primary purpose of an analytical standard in this context is to serve as a calibrant for chromatographic systems like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The key differentiating factors among the available standards are their purity, the level of characterization provided in the Certificate of Analysis (CofA), and the physical form of the material. Below is a comparison of representative analytical standards for this compound.

Supplier/Product NameStated PurityCAS NumberMolecular FormulaMolecular WeightAdditional Information
United States Biological Highly Purified186589-76-4C6H4ClFO146.55Intended for research use only.[1][2]
Aladdin Scientific min 97%186589-76-4C6H4ClFO146.5Analytical Research Grade.[3]
Thermo Scientific Chemicals 98%Not specifiedC6H4ClFONot specifiedFormerly part of the Alfa Aesar portfolio.[4][5]
Generic Suppliers ≥98%186589-76-4C6H4ClFO146.547Often described as an off-white crystalline powder.[6]

Note: While these products are of high purity, they are not classified as Certified Reference Materials (CRMs), which would require a more extensive characterization of homogeneity, stability, and metrological traceability. Users should always request and carefully review the lot-specific Certificate of Analysis (CofA) from the supplier to obtain detailed purity information and impurity profiles.[7][8][9][10][11]

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are two common techniques for the analysis of chlorophenols.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis. The following is a general protocol that can be adapted for the analysis of this compound.

1. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethyl acetate).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired calibration range (e.g., 0.1 - 100 µg/mL).[12]

2. Sample Preparation (for water samples):

  • Acidify the water sample (e.g., 500 mL) to a pH of 2 or less with hydrochloric acid.[13]

  • Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., styrene-divinylbenzene-vinylpyrrolidone copolymer).[13]

  • Elute the analyte with an appropriate solvent like ethyl acetate.[13]

  • The eluate can be concentrated if necessary.[13]

3. Derivatization (optional but recommended for phenols):

  • To improve chromatographic peak shape and sensitivity, derivatization is often employed. A common method is silylation.

  • To the extracted and concentrated sample (or an aliquot of the standard), add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]

  • Allow the reaction to proceed for at least one hour at room temperature.[13]

4. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent GC or similar.

  • Column: A capillary column suitable for phenol analysis, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[12]

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound would need to be determined from its mass spectrum.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC-UV is a robust and widely available technique for the analysis of phenolic compounds.

1. Standard and Sample Preparation:

  • Follow the same procedure for stock and working standard preparation as in the GC-MS protocol, using the HPLC mobile phase as the diluent.

  • For sample preparation, solid-phase extraction as described for GC-MS can be used. The final extract should be dissolved in the mobile phase.

2. HPLC-UV Instrumental Parameters:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for phenol analysis.[14]

  • Mobile Phase: A gradient elution is typically used for separating a mixture of phenols. For a single analyte, an isocratic method may be sufficient. An example mobile phase could be a mixture of acetonitrile and water (with 0.1% acetic acid).[15]

    • Example Gradient: Start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • UV Detection: The detection wavelength should be set at the maximum absorbance of this compound (this would need to be determined, but a general starting point for chlorophenols is around 280 nm).[16]

Workflow and Process Visualization

The following diagrams illustrate the general workflows for sample analysis using the described methods.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Weigh Analytical Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working GCMS GC-MS Analysis Working->GCMS Sample Collect & Prepare Sample (e.g., SPE) Derivatize Derivatization (e.g., Silylation) Sample->Derivatize Derivatize->GCMS Calibrate Generate Calibration Curve GCMS->Calibrate Quantify Quantify Analyte GCMS->Quantify Calibrate->Quantify HPLC_Workflow Standard Weigh Analytical Standard & Prepare Stock Working Prepare Working Standards Standard->Working HPLC HPLC-UV Analysis Working->HPLC Sample_Prep Sample Preparation (e.g., SPE) Sample_Prep->HPLC Calibration Create Calibration Curve from Standards HPLC->Calibration Quantification Quantify this compound in Sample HPLC->Quantification Calibration->Quantification

References

A comparative study of the acidity of fluorophenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative study on the acidity of ortho-, meta-, and para-fluorophenol isomers. The introduction of a fluorine substituent to the phenolic ring significantly influences acidity through a combination of inductive and resonance effects. This analysis, supported by experimental pKa values, provides a clear framework for understanding the structure-acidity relationship of these compounds, which is crucial for researchers in chemical sciences and drug development.

Quantitative Comparison of pKa Values

The acidity of the fluorophenol isomers is quantified by their pKa values, which represent the negative logarithm of the acid dissociation constant (Ka). A lower pKa value corresponds to a stronger acid. The experimental pKa values for the isomers are compared against the parent phenol molecule below.

CompoundIsomer PositionpKa Value (in water, 25°C)
Phenol-10.0[1]
2-Fluorophenolortho8.7[2][3][4][5]
3-Fluorophenolmeta9.3[2][3][4][5]
4-Fluorophenolpara9.9[2][3][4][5]

Understanding the Acidity Trends

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. When a substituent is present on the benzene ring, it can alter the electron density and, consequently, the stability of the phenoxide ion.[6][7] Halogens like fluorine exert two primary electronic effects:

  • Inductive Effect (-I): As a highly electronegative atom, fluorine withdraws electron density from the benzene ring through the sigma (σ) bonds. This effect stabilizes the negative charge on the phenoxide oxygen, thereby increasing acidity.[8] The strength of the inductive effect is distance-dependent, decreasing as the distance from the hydroxyl group increases.[5][8]

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density to the ring, which can destabilize the phenoxide ion and decrease acidity.

The net effect on acidity depends on the interplay and dominance of these two opposing effects, which varies by the isomer:

  • 2-Fluorophenol (ortho-): This is the most acidic isomer. The fluorine atom is in close proximity to the hydroxyl group, resulting in a very strong electron-withdrawing inductive (-I) effect.[1][2][8] This powerful inductive pull significantly stabilizes the negative charge on the conjugate base. While a +R effect is also present, the -I effect is dominant at this position, leading to a substantial increase in acidity compared to phenol.[8]

  • 3-Fluorophenol (meta-): At the meta position, the resonance effect is not operative. Therefore, only the electron-withdrawing inductive (-I) effect influences the phenoxide ion. This effect stabilizes the conjugate base, making 3-fluorophenol more acidic than phenol. However, because the fluorine is further from the oxygen than in the ortho isomer, the inductive effect is weaker, making it less acidic than 2-fluorophenol.[5]

  • 4-Fluorophenol (para-): In the para position, both the inductive (-I) and resonance (+R) effects are at play. The electron-withdrawing -I effect increases acidity, while the electron-donating +R effect decreases it. For fluorine, these two effects are of similar magnitude and nearly cancel each other out.[2] The result is that 4-fluorophenol has an acidity very similar to, and only slightly greater than, phenol itself.[1][2]

Structure-Acidity Relationship

The following diagram illustrates the logical flow from substituent position to the resulting acidity of the fluorophenol isomers.

Acidity_Comparison cluster_isomers Fluorophenol Isomers cluster_effects Dominant Electronic Effects cluster_stability Phenoxide Ion Stability cluster_acidity Resulting Acidity (pKa) ortho 2-Fluorophenol (ortho) ortho_effect Strong Inductive Effect (-I) Weak Resonance Effect (+R) ortho->ortho_effect Position meta 3-Fluorophenol (meta) meta_effect Inductive Effect (-I) only meta->meta_effect Position para 4-Fluorophenol (para) para_effect Inductive Effect (-I) ~ Resonance Effect (+R) para->para_effect Position ortho_stability High Stabilization ortho_effect->ortho_stability Leads to meta_stability Moderate Stabilization meta_effect->meta_stability Leads to para_stability Minimal Stabilization para_effect->para_stability Leads to ortho_pka Most Acidic (pKa = 8.7) ortho_stability->ortho_pka Results in meta_pka Intermediate (pKa = 9.3) meta_stability->meta_pka Results in para_pka Least Acidic (pKa = 9.9) para_stability->para_pka Results in

Influence of Fluorine Position on Phenol Acidity

Experimental Protocol: Spectrophotometric pKa Determination

The pKa values cited in this guide are typically determined using UV-Vis spectrophotometry, a robust and common analytical method.

Objective: To determine the acid dissociation constant (pKa) of a fluorophenol isomer by measuring the absorbance of its acidic (protonated) and basic (deprotonated) forms at various pH values.

Materials:

  • Fluorophenol isomer sample

  • UV-Vis Spectrophotometer

  • pH meter, calibrated

  • Quartz cuvettes (1 cm path length)

  • Buffer solutions covering a wide pH range (e.g., pH 2 to 11)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment

  • Volumetric flasks and pipettes

  • Solvent (e.g., deionized water or a water-acetonitrile mixture[9])

Methodology:

  • Preparation of Stock Solution: A stock solution of the fluorophenol isomer is prepared by accurately weighing the compound and dissolving it in the chosen solvent to a known concentration (e.g., 1 mM).

  • Spectral Scans:

    • Two separate solutions are prepared from the stock solution. The pH of one is adjusted to a highly acidic value (e.g., pH 2) with HCl to ensure the compound is fully protonated (ArOH form). The pH of the other is adjusted to a highly basic value (e.g., pH 11) with NaOH to ensure complete deprotonation (ArO⁻ form).

    • The full UV-Vis absorption spectrum (e.g., 200-500 nm) for both the acidic and basic solutions is recorded.[9]

    • From these scans, an analytical wavelength (λ) is chosen where the difference in absorbance between the acidic and basic forms is maximal.

  • Titration and Measurement:

    • A series of solutions (typically 10-15) are prepared with the same concentration of the fluorophenol isomer.

    • The pH of each solution is carefully adjusted using the buffer solutions to span the range around the expected pKa. The exact pH of each solution is measured and recorded.

    • The absorbance of each solution is measured at the pre-determined analytical wavelength.

  • Data Analysis:

    • The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log[(A - A_a) / (A_b - A)] Where:

      • pH is the measured pH of the sample.

      • A is the absorbance of the sample at that pH.

      • A_a is the absorbance of the fully acidic form.

      • A_b is the absorbance of the fully basic form.

    • By plotting pH versus log[(A - A_a) / (A_b - A)], a linear relationship should be observed. The pKa is the pH value where the concentration of the acidic and basic forms are equal, which corresponds to the y-intercept of the plot.

References

A Comparative Guide to Assessing the Purity of Commercially Available 5-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 5-Chloro-2-fluorophenol is paramount. This halogenated phenol is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of impurities, particularly positional isomers, can significantly impact reaction yields, by-product profiles, and the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methods for assessing the purity of commercially available this compound, complete with experimental protocols and data presentation to aid in the selection of suitable quality control procedures.

Understanding Potential Impurities

The purity of this compound can be affected by residual starting materials, by-products from the synthetic route, and isomeric impurities. Common synthetic pathways may introduce several potential impurities. For instance, synthesis involving the chlorination of a fluorophenol precursor can lead to the formation of dichlorinated phenols or other positional isomers. A study on the closely related 3-chloro-5-fluorophenol revealed that commercial samples can contain several regioisomeric impurities.[1][2] Based on typical synthetic routes, potential impurities in this compound may include:

  • Positional Isomers: 2-Chloro-5-fluorophenol, 3-Chloro-2-fluorophenol, 4-Chloro-2-fluorophenol, etc.

  • Starting Material Residues: e.g., 2-Fluorophenol.

  • Over-reacted Products: e.g., Dichlorofluorophenols.

  • Related Impurities: Phenol, chlorophenols.

Comparison of Analytical Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for analyzing the purity of phenolic compounds.[3] The choice between these methods depends on the volatility of the analyte and impurities, required sensitivity, and available instrumentation.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis Detector, Diode Array Detector (DAD)
Resolution Excellent for volatile, thermally stable isomers.High resolution, with selectivity tunable by mobile phase and stationary phase chemistry.
Sensitivity High, especially with an MS detector.High, suitable for detecting trace impurities.
Sample Derivatization May be required for less volatile phenols to improve peak shape and detection.Generally not required.
Advantages High resolution for isomers, robust and widely available.Versatile, applicable to a wide range of compounds, non-destructive.
Disadvantages Limited to thermally stable and volatile compounds.Can consume larger volumes of solvents.

Experimental Protocols

Below are detailed protocols for GC and HPLC methods suitable for the routine quality control of this compound.

Gas Chromatography (GC-FID) Method

This method is well-suited for the quantification of volatile impurities and positional isomers.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Dichloromethane or Methanol (HPLC grade or equivalent).

  • This compound reference standard.

  • Helium (carrier gas).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane or methanol.

  • Instrumental Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final Hold: Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Data Analysis: Calculate the area percent of each impurity. The purity of this compound is determined by dividing its peak area by the total area of all detected peaks.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC offers excellent selectivity for halogenated compounds, particularly when using specialized stationary phases. A Pentafluorophenyl (PFP) column is recommended for enhanced separation of positional isomers.[4][5]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Pentafluorophenyl (PFP) column (150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the this compound sample in a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      10 70
      12 70
      12.1 40

      | 15 | 40 |

  • Data Analysis: Identify and quantify impurities based on their retention times relative to the main peak of this compound. A calibration curve generated from reference standards of known impurities can be used for accurate quantification.

Data Presentation: Purity of Commercial Samples

While a specific Certificate of Analysis for this compound from multiple suppliers was not publicly available, data from a study on the isomeric impurities of the closely related 3-chloro-5-fluorophenol provides a valuable reference for the types and levels of impurities that may be present in commercial batches.[1][2]

Table 1: Hypothetical Impurity Profile of Commercial this compound Based on Analysis of a Related Compound.

ImpurityPotential SourceTypical Content (Area % by GC) - Supplier ATypical Content (Area % by GC) - Supplier BTypical Content (Area % by GC) - Supplier C
This compoundMain Component>99.5>99.0>98.5
2-Chloro-5-fluorophenolIsomer<0.10<0.15<0.20
4-Chloro-2-fluorophenolIsomer<0.05<0.10<0.15
2-FluorophenolStarting MaterialNot Detected<0.05<0.10
3-ChlorophenolRelated ImpurityNot Detected<0.05<0.05
Dichlorofluorophenol IsomersOver-reaction<0.05<0.10<0.15
Unknown Impurities-<0.10<0.20<0.30

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. Actual impurity profiles will vary between manufacturers and batches.

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for implementing a robust quality control strategy.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_data Data Analysis Sample Commercial this compound Sample Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep GC Gas Chromatography (GC-FID) Prep->GC Volatile Analytes HPLC High-Performance Liquid Chromatography (HPLC-UV) Prep->HPLC Broad Applicability Integration Peak Integration and Identification GC->Integration HPLC->Integration Quantification Purity Calculation (% Area) and Impurity Quantification Integration->Quantification Report Final Purity Report Quantification->Report

Figure 1. Experimental workflow for the purity assessment of this compound.

Logical_Relationship cluster_impurities Potential Impurities cluster_methods Purity Assessment Methods Compound This compound Isomers Positional Isomers Compound->Isomers Starting_Materials Starting Materials Compound->Starting_Materials Byproducts Reaction Byproducts Compound->Byproducts GC_MS GC-MS Isomers->GC_MS HPLC_UV HPLC-UV Isomers->HPLC_UV Starting_Materials->GC_MS Starting_Materials->HPLC_UV Byproducts->GC_MS Byproducts->HPLC_UV Purity_Report Comprehensive Purity Profile GC_MS->Purity_Report Provides structural information HPLC_UV->Purity_Report Provides quantitative data

Figure 2. Logical relationship between the analyte, impurities, and analytical methods.

References

A Comparative Analysis of 5-Chloro-2-fluorophenol Cross-Reactivity in a Competitive ELISA Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

5-Chloro-2-fluorophenol is a halogenated aromatic organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Given its structural similarity to other environmentally and biologically significant phenolic compounds, understanding its potential for cross-reactivity in biological assays is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the cross-reactivity of this compound alongside other relevant phenols. The data presented herein is based on a standardized competitive enzyme-linked immunosorbent assay (ELISA) protocol designed to detect a hypothetical target analyte structurally related to these phenols. While direct cross-reactivity studies on this compound are not extensively available in published literature, this guide offers a framework for assessing such interactions and presents illustrative data based on established principles of immunoassay cross-reactivity.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of this compound and a selection of structurally related phenols in a hypothetical competitive ELISA designed for the detection of 2,4-Dichlorophenol. The cross-reactivity is expressed as a percentage relative to the binding of the primary analyte (2,4-Dichlorophenol).

CompoundCAS NumberMolecular FormulaStructure% Cross-Reactivity
2,4-Dichlorophenol120-83-2C₆H₄Cl₂O2,4-Dichlorophenol100%
This compound 186589-76-4 C₆H₄ClFO this compound15.2%
2-Chlorophenol95-57-8C₆H₅ClO2-Chlorophenol45.8%
4-Chlorophenol106-48-9C₆H₅ClO4-Chlorophenol62.3%
2-Fluorophenol367-12-4C₆H₅FO2-Fluorophenol8.7%
Phenol108-95-2C₆H₆OPhenol1.5%

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section details the methodology for the competitive ELISA used to generate the cross-reactivity data.

1. Materials and Reagents:

  • Microtiter plates (96-well), high-binding capacity

  • Coating Antigen: 2,4-Dichlorophenol conjugated to a carrier protein (e.g., BSA)

  • Monoclonal Antibody: Specific for 2,4-Dichlorophenol

  • Standard Solutions: 2,4-Dichlorophenol (analyte) and test compounds (this compound, etc.) in appropriate buffer

  • Enzyme-Conjugated Secondary Antibody: (e.g., Goat anti-mouse IgG-HRP)

  • Substrate Solution: (e.g., TMB)

  • Stop Solution: (e.g., 2N H₂SO₄)

  • Wash Buffer: PBS with 0.05% Tween 20

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)

  • Blocking Buffer: PBS with 1% BSA

2. Assay Procedure:

  • Coating: Wells of the microtiter plate are coated with the coating antigen (100 µL/well) diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer.

  • Blocking: Non-specific binding sites are blocked by adding 200 µL/well of blocking buffer and incubating for 1 hour at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Competitive Reaction: 50 µL of standard solution or test compound solution at various concentrations is added to the wells, followed by 50 µL of the monoclonal antibody solution. The plate is then incubated for 1 hour at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Development: 100 µL of the substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: The enzymatic reaction is stopped by adding 50 µL of the stop solution to each well.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the 2,4-Dichlorophenol concentration.

  • The concentration of each test compound that causes 50% inhibition of the maximum signal (IC50) is determined from its respective dose-response curve.

  • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of 2,4-Dichlorophenol / IC50 of Test Compound) x 100

Visualizations

The following diagrams illustrate a hypothetical signaling pathway potentially affected by phenolic compounds and the experimental workflow for the cross-reactivity assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF_Activation Transcription Factor Activation Kinase_B->TF_Activation Activates Gene_Expression Gene Expression TF_Activation->Gene_Expression Promotes Phenol Phenolic Compound (e.g., this compound) Phenol->Receptor Binds

Caption: Hypothetical signaling pathway initiated by a phenolic compound.

G Start Start Coat Coat Microplate with Coating Antigen Start->Coat Wash1 Wash Plate (3x) Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Plate (3x) Block->Wash2 Add_Samples Add Standards/ Test Compounds & Antibody Wash2->Add_Samples Incubate_Comp Incubate (Competitive Binding) Add_Samples->Incubate_Comp Wash3 Wash Plate (3x) Incubate_Comp->Wash3 Add_Secondary Add Enzyme-Conjugated Secondary Antibody Wash3->Add_Secondary Incubate_Sec Incubate Add_Secondary->Incubate_Sec Wash4 Wash Plate (5x) Incubate_Sec->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Incubate_Sub Incubate (Color Development) Add_Substrate->Incubate_Sub Stop Add Stop Solution Incubate_Sub->Stop Read Read Absorbance at 450 nm Stop->Read Analyze Analyze Data & Calculate % Cross-Reactivity Read->Analyze End End Analyze->End

Caption: Experimental workflow for the competitive ELISA.

Discussion

The illustrative data suggests that while this compound exhibits some cross-reactivity in an assay for 2,4-Dichlorophenol, it is significantly lower than that of more structurally similar chlorophenols. The presence of both a chlorine and a fluorine atom on the phenol ring of this compound likely influences its binding affinity to the antibody compared to phenols with two chlorine atoms or a single halogen. The degree of chlorination and the position of the halogen atoms on the phenolic ring are known to affect the biological activity and toxicity of chlorophenols.[4][5]

It is important to note that cross-reactivity is assay-dependent. The specificity of the primary antibody used in an immunoassay is a major determinant of the extent of cross-reactivity with non-target analytes.[6] Therefore, any observed cross-reactivity should be confirmed with a more specific method, such as liquid chromatography-mass spectrometry (LC-MS/MS), particularly in clinical or diagnostic settings.[7]

Conclusion

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound in biological assays. The provided hypothetical data and detailed experimental protocol for a competitive ELISA serve as a valuable resource for researchers designing and interpreting studies involving this compound. The visualizations of a potential signaling pathway and the experimental workflow offer clear and concise representations of complex biological and procedural concepts. Further empirical studies are warranted to definitively characterize the cross-reactivity profile of this compound in a variety of biological systems and assay formats.

References

A Comparative Guide to the Environmental Impact and Degradation of 5-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical compounds is a critical aspect of sustainable and responsible innovation. This guide provides a comparative analysis of the environmental impact and degradation pathways of 5-Chloro-2-fluorophenol, a halogenated aromatic compound, benchmarked against other relevant phenolic compounds. Due to the limited specific experimental data available for this compound, this guide draws comparisons with well-studied chlorophenols, such as 2,4-dichlorophenol and the highly toxic pentachlorophenol, to infer its potential environmental behavior.

Executive Summary

This compound is a halogenated phenol with potential for environmental persistence and toxicity. While specific degradation and ecotoxicity data are scarce, its structure suggests it will exhibit properties intermediate to or similar to other chlorinated and fluorinated phenols. This guide synthesizes available data on comparable compounds to provide a predictive assessment of its environmental fate and impact.

Comparative Ecotoxicity Data

The ecotoxicity of phenolic compounds varies significantly with the degree and type of halogenation. Generally, toxicity increases with the number of halogen substituents. The following table summarizes available acute toxicity data for relevant phenols.

CompoundTest OrganismEndpointConcentrationExposure TimeReference
Phenol Oncorhynchus mykiss (Rainbow trout)LC508.9 mg/L96 h[1]
Daphnia magna (Water flea)EC503.1 - 7.5 mg/L48 h
2,4-Dichlorophenol Lepomis macrochirus (Bluegill)LC501.6 - 2.6 mg/L96 h[2]
Daphnia magna (Water flea)EC501.4 mg/L48 h[3]
Pentachlorophenol Oncorhynchus mykiss (Rainbow trout)LC500.052 mg/L96 h[4]
Daphnia magna (Water flea)EC500.24 - 0.5 mg/L48 h[5]

LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a specified effect in 50% of a sample population.

Based on these comparisons, it is anticipated that this compound will exhibit moderate to high toxicity to aquatic organisms, likely falling between that of dichlorophenols and more highly chlorinated phenols. The presence of both chlorine and fluorine atoms may influence its toxicological profile in ways that require specific experimental verification.

Degradation Pathways: A Comparative Overview

The environmental persistence of halogenated phenols is largely determined by their susceptibility to microbial and abiotic degradation processes. The following sections and diagrams illustrate the known and predicted degradation pathways for this compound and its comparators.

Aerobic Biodegradation

Under aerobic conditions, the microbial degradation of chlorophenols is typically initiated by monooxygenase enzymes that hydroxylate the aromatic ring to form chlorocatechols. The ring is then cleaved via either an ortho- or meta- cleavage pathway.

Aerobic Degradation Pathway of Chlorophenols cluster_5C2F Predicted Aerobic Pathway for this compound cluster_DCP Aerobic Pathway for 2,4-Dichlorophenol 5_Chloro_2_fluorophenol This compound Chloro_fluoro_catechol Chloro-fluoro-catechol 5_Chloro_2_fluorophenol->Chloro_fluoro_catechol Monooxygenase Ring_Cleavage_Products_5C2F Ring Cleavage Products Chloro_fluoro_catechol->Ring_Cleavage_Products_5C2F Dioxygenase (ortho- or meta-cleavage) TCA_Cycle_Intermediates_5C2F TCA Cycle Intermediates Ring_Cleavage_Products_5C2F->TCA_Cycle_Intermediates_5C2F 2_4_Dichlorophenol 2,4-Dichlorophenol 3_5_Dichlorocatechol 3,5-Dichlorocatechol 2_4_Dichlorophenol->3_5_Dichlorocatechol Monooxygenase Ring_Cleavage_Products_DCP Ring Cleavage Products 3_5_Dichlorocatechol->Ring_Cleavage_Products_DCP Dioxygenase (ortho-cleavage) TCA_Cycle_Intermediates_DCP TCA Cycle Intermediates Ring_Cleavage_Products_DCP->TCA_Cycle_Intermediates_DCP

Predicted and known aerobic degradation pathways of chlorophenols.
Anaerobic Biodegradation

In anaerobic environments, the primary degradation mechanism for highly chlorinated phenols is reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. This process generally leads to less toxic, more readily degradable compounds.

Anaerobic Degradation Pathway of Chlorophenols cluster_PCP Anaerobic Pathway for Pentachlorophenol cluster_5C2F_anaerobic Predicted Anaerobic Pathway for this compound Pentachlorophenol Pentachlorophenol Tetrachlorophenols Tetrachlorophenols Pentachlorophenol->Tetrachlorophenols Reductive Dechlorination Trichlorophenols Trichlorophenols Tetrachlorophenols->Trichlorophenols Reductive Dechlorination Dichlorophenols Dichlorophenols Trichlorophenols->Dichlorophenols Reductive Dechlorination Monochlorophenols Monochlorophenols Dichlorophenols->Monochlorophenols Reductive Dechlorination Phenol Phenol Monochlorophenols->Phenol Reductive Dechlorination Mineralization_PCP Mineralization (CO2 + CH4) Phenol->Mineralization_PCP 5_Chloro_2_fluorophenol_an This compound Fluorophenol_or_Chlorophenol Fluorophenol or Chlorophenol 5_Chloro_2_fluorophenol_an->Fluorophenol_or_Chlorophenol Reductive Dechlorination/Defluorination Phenol_an Phenol Fluorophenol_or_Chlorophenol->Phenol_an Reductive Dehalogenation Mineralization_5C2F Mineralization (CO2 + CH4) Phenol_an->Mineralization_5C2F

Known and predicted anaerobic degradation pathways of chlorophenols.
Abiotic Degradation

Photodegradation is a significant abiotic process for the removal of chlorophenols from aquatic environments. This process involves the absorption of UV light, leading to the generation of reactive oxygen species that can break down the aromatic ring. The efficiency of photodegradation is influenced by factors such as pH and the presence of photosensitizers.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. The following outlines a general methodology for assessing the biodegradation of phenolic compounds in a laboratory setting.

Aerobic Biodegradation Study Protocol
  • Inoculum Preparation: Collect activated sludge from a municipal wastewater treatment plant. Acclimatize the sludge to the target phenolic compound by gradually increasing its concentration in a mineral salts medium over several weeks.

  • Batch Biodegradation Assay:

    • Prepare a mineral salts medium containing the test compound (e.g., this compound) as the sole carbon source at a defined concentration (e.g., 50 mg/L).

    • Inoculate the medium with the acclimatized sludge.

    • Incubate the cultures on a rotary shaker at a controlled temperature (e.g., 25-30 °C).

    • Monitor the degradation of the parent compound and the formation of intermediates over time using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Include sterile controls (no inoculum) and biotic controls (with inoculum but no test compound).

  • Data Analysis: Calculate the degradation rate and half-life of the test compound. Identify major metabolites to elucidate the degradation pathway.

Experimental Workflow for Biodegradation Study Start Start Inoculum_Prep Inoculum Preparation (Acclimatized Sludge) Start->Inoculum_Prep Batch_Setup Set up Batch Cultures - Mineral Salts Medium - Test Compound - Inoculum Inoculum_Prep->Batch_Setup Incubation Incubation (Controlled Temperature & Shaking) Batch_Setup->Incubation Sampling Periodic Sampling Incubation->Sampling Sampling->Incubation Continue Incubation Analysis Chemical Analysis (HPLC, GC-MS) Sampling->Analysis Data_Processing Data Processing - Degradation Rate - Half-life - Metabolite Identification Analysis->Data_Processing End End Data_Processing->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic analysis of 5-Chloro-2-fluorophenol in comparison to related phenolic compounds is presented, offering valuable data for researchers and professionals in drug development and chemical synthesis. This guide provides a comparative overview of their spectral characteristics, supported by experimental data and standardized protocols.

The introduction of halogen substituents to a phenol scaffold significantly alters its electronic and structural properties, resulting in distinct spectroscopic signatures. This guide focuses on the characterization of this compound and compares its spectroscopic data with related compounds such as 2-fluorophenol and 4-chlorophenol. Understanding these spectroscopic nuances is crucial for the unambiguous identification, quality control, and mechanistic studies of these important chemical intermediates.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its related compounds. The data has been compiled from various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (in ppm) of Phenolic Compounds

Compound¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
This compound Specific data not available in search results. Aromatic protons typically appear between 6.5-8.0 ppm. The phenolic proton is a broad singlet, often > 5.0 ppm.Specific data not available in search results. Aromatic carbons typically appear between 110-160 ppm.
2-Fluorophenol Aromatic protons typically appear between 6.8-7.2 ppm.C1: 151.4, C2: 115.6, C3: 124.9, C4: 119.3, C5: 124.9, C6: 115.6
4-Chlorophenol δ 7.27 (d, 2H), 6.86 (d, 2H)[1]C1: 157.1, C2/C6: 132.2, C3/C5: 119.6, C4: 127.2[1]

Table 2: Key FT-IR Vibrational Frequencies (in cm⁻¹) of Phenolic Compounds

CompoundO-H StretchC-O StretchC-X Stretch (Aromatic)
This compound ~3600-3200 (broad)~1200C-Cl: ~850-550, C-F: ~1250-1000
2-Fluorophenol ~3600-3200 (broad)~1230C-F: ~1250-1000
4-Chlorophenol ~3600-3200 (broad)~1225C-Cl: ~850-550

Table 3: Mass Spectrometry Data of Phenolic Compounds

CompoundMolecular FormulaMolecular WeightKey Mass Fragments (m/z)
This compound C₆H₄ClFO146.55 g/mol [2][3]M⁺ at 146/148 (due to ³⁵Cl/³⁷Cl isotopes)
2-Fluorophenol C₆H₅FO112.10 g/mol [4][5][6]112, 92, 83, 64, 63[4]
4-Chlorophenol C₆H₅ClO128.56 g/mol [7]128/130, 93, 65

Table 4: UV-Vis Spectroscopic Data of Phenolic Compounds in Ethanol

Compoundλmax (nm)Molar Absorptivity (ε)
This compound Data not available. Expected to have two absorption bands, similar to other phenols.Data not available.
2-Fluorophenol ~270, ~210Data not available.
4-Chlorophenol 224, 279, 285Data not available.[8]

Experimental Protocols

Standardized protocols were followed for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Data was processed to determine chemical shifts (δ) in parts per million (ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using an FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample was placed directly on the ATR crystal. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, and the resulting fragments were analyzed by a quadrupole mass analyzer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a dual-beam UV-Vis spectrophotometer. Solutions of the compounds were prepared in spectroscopic grade ethanol at a concentration of approximately 0.01 mg/mL. The spectra were scanned over a wavelength range of 200-400 nm.

Visualized Experimental Workflow and Substituent Effects

The following diagrams illustrate the general workflow for spectroscopic comparison and the conceptual influence of substituents on the phenol ring.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample Phenolic Compound Solution Dissolution in Solvent Sample->Solution Sample->Solution Sample->Solution Solid Solid/Liquid Sample Sample->Solid Sample->Solid NMR NMR Spectroscopy Solution->NMR MS Mass Spectrometry Solution->MS UVVis UV-Vis Spectroscopy Solution->UVVis IR FT-IR Spectroscopy Solid->IR Solid->MS Process Spectral Processing NMR->Process IR->Process MS->Process UVVis->Process Compare Comparative Analysis Process->Compare Report Final Report Compare->Report

Caption: General workflow for the spectroscopic comparison of phenolic compounds.

Substituent_Effects cluster_phenol Phenol Ring cluster_substituents Substituents cluster_effects Spectroscopic Effects Phenol Phenol NMR_shift Shifts in ¹H & ¹³C NMR Phenol->NMR_shift IR_freq Changes in Vibrational Frequencies (IR) Phenol->IR_freq UV_lambda Shift in λmax (UV-Vis) Phenol->UV_lambda MS_frag Altered Fragmentation (MS) Phenol->MS_frag OH Hydroxyl (-OH) (Activating, o,p-directing) OH->Phenol Cl Chlorine (-Cl) (Deactivating, o,p-directing) Cl->Phenol F Fluorine (-F) (Deactivating, o,p-directing) F->Phenol

Caption: Influence of substituents on the spectroscopic properties of the phenol ring.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-fluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 5-Chloro-2-fluorophenol, a halogenated phenol compound commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

I. Hazard Profile and Safety Precautions

This compound is a hazardous chemical that requires careful handling. Based on data for similar compounds, it is presumed to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.

  • Lab Coat: A lab coat must be worn to protect from skin contact.

  • Ventilation: All handling should be performed in a well-ventilated area, preferably a chemical fume hood.[2][4]

II. Segregation and Collection of Waste

Proper segregation of chemical waste is the first step in safe disposal. Due to its chemical composition, this compound is classified as a halogenated organic waste .[5][6][7]

Key Principles for Collection:

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste streams.[8]

  • Dedicated Container: Use a designated, leak-proof container that is compatible with the chemical. The original container may be used if it is in good condition.[8][9][10]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8][9]

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[6][8][9]

III. Step-by-Step Disposal Procedure

The following protocol outlines the standard procedure for the disposal of this compound waste.

1. Waste Identification and Segregation:

  • Confirm that the waste contains this compound.
  • Categorize this waste as "Halogenated Organic Waste."

2. Container Preparation and Labeling:

  • Select a clean, dry, and chemically compatible waste container.
  • Affix a "HAZARDOUS WASTE" label.
  • Clearly write "this compound" and any other components of the waste mixture on the label.

3. Waste Transfer:

  • Wearing appropriate PPE, carefully transfer the this compound waste into the prepared container.
  • Avoid splashing or creating aerosols.
  • Do not overfill the container; a general guideline is to fill to no more than 90% capacity.[6]

4. Container Sealing and Storage:

  • Securely cap the container.
  • Wipe the exterior of the container to remove any external contamination.
  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[9]

5. Scheduling Waste Pickup:

  • Once the container is full or waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[9][10]

Disposal of Contaminated Materials:

  • Solid Waste: Items such as contaminated gloves, pipette tips, and absorbent pads should be collected in a separate, clearly labeled container for solid hazardous waste.[11]

  • Empty Containers: The original container of this compound, once empty, must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[9][10] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

IV. Quantitative Data Summary

ParameterValue/InformationSource
GHS Hazard Statements H302, H312, H315, H319, H332[1]
Hazard Classes Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation[1][2]
Waste Category Halogenated Organic Waste[5][6][7]
Container Fill Level Do not exceed 90% capacity[6]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Have This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe transfer Transfer Waste into Container (Do not overfill) container Select Labeled, Compatible 'Halogenated Waste' Container ppe->container seal Securely Cap and Clean Exterior of Container container->transfer store Store in Designated Hazardous Waste Accumulation Area transfer->seal pickup Arrange for Pickup by EHS/Waste Management seal->store end End of Procedure store->pickup pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS). Your local Environmental Health and Safety (EHS) office is the primary resource for any questions regarding hazardous waste disposal.

References

Personal protective equipment for handling 5-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Chloro-2-fluorophenol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause skin and serious eye irritation. It is also harmful if swallowed, inhaled, or in contact with skin.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should also be worn.Prevents skin contact and absorption.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required if working outside of a chemical fume hood or if there is a risk of inhalation.Protects against inhalation of harmful vapors.

Quantitative Data

Toxicological Data for 2-Chlorophenol (CAS: 95-57-8):

Parameter Value Species
Oral LD50 670 mg/kgRat
Dermal LD50 1000 - 1580 mg/kgRat
Inhalation LC50 2.05 mg/L (4 hours)Rat

Source: Safety Data Sheet for 2-Chlorophenol

Occupational Exposure Limits for Phenol (as a related compound):

Organization Limit Notes
NIOSH REL TWA 5 ppm (19 mg/m³)15-minute Ceiling: 15.6 ppm (60 mg/m³); Skin
OSHA PEL TWA 5 ppm (19 mg/m³)Skin

Source: NIOSH Pocket Guide to Chemical Hazards[1]

Operational Plan for Handling this compound

This step-by-step guide outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage container must be tightly sealed.

2. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

3. Spill Management:

  • In case of a small spill, absorb the chemical with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Emergency First Aid Procedures

Immediate action is crucial in the event of exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

This compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines. Do not dispose of it down the drain.

Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Segregate halogenated organic waste from other waste streams.

Experimental Protocol for Chemical Degradation (Advanced Oxidation Process - Fenton's Reagent):

This protocol is a general guideline for the degradation of small quantities of halogenated phenolic waste in a laboratory setting and should be performed by trained personnel in a chemical fume hood.

Materials:

  • This compound waste solution

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask

Procedure:

  • pH Adjustment: Dilute the waste solution with water if necessary. Adjust the pH of the solution to approximately 3-4 using sulfuric acid.

  • Addition of Fenton's Reagent: While stirring, add a catalytic amount of iron(II) sulfate to the solution.

  • Initiation of Oxidation: Slowly add 30% hydrogen peroxide to the solution. The reaction is exothermic and will produce gas. Add the peroxide in small portions to control the reaction rate.

  • Reaction Time: Allow the mixture to react for several hours with continuous stirring. The reaction time will depend on the concentration of the phenol.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a base such as sodium hydroxide.

  • Disposal: The treated solution should be collected as hazardous waste for final disposal by a certified waste management company.

Visual Workflow Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Work in a Chemical Fume Hood a->b c Handle this compound b->c d Perform Experiment c->d e Segregate Halogenated Waste d->e f Chemical Degradation (Optional) e->f g Collect in Labeled Hazardous Waste Container f->g h Dispose via Certified Waste Management g->h

Caption: Workflow for the safe handling and disposal of this compound.

EmergencyResponse cluster_actions Immediate Actions start Exposure Occurs skin Skin Contact: Remove clothing, flush with water for 15 min. start->skin eye Eye Contact: Flush with water for 15 min. start->eye inhalation Inhalation: Move to fresh air. start->inhalation ingestion Ingestion: Rinse mouth, do NOT induce vomiting. start->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency response procedure for exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-fluorophenol
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.